Emtricitabine Carboxylic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHACZWRCOKKIZ-MHTLYPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238210-10-0 | |
| Record name | Emtricitabine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMTRICITABINE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to Emtricitabine Carboxylic Acid: Structure, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Metabolite Profiling in Antiretroviral Therapy
Emtricitabine (FTC) is a cornerstone of combination antiretroviral therapy (cART) for the treatment and prevention of HIV-1 infection.[1] As a synthetic nucleoside reverse transcriptase inhibitor (NRTI) and an analog of cytidine, its efficacy hinges on its intracellular conversion to the active triphosphate form, which acts as a chain terminator for viral DNA synthesis.[1][2][3] However, understanding the complete pharmacokinetic profile of a drug requires in-depth characterization of its metabolites. Emtricitabine Carboxylic Acid is a metabolite of Emtricitabine, and its study is crucial for a complete understanding of the parent drug's disposition and for ensuring the purity and safety of the pharmaceutical formulation.[4]
This guide offers a detailed examination of Emtricitabine Carboxylic Acid, providing the technical data and procedural insights necessary for researchers in virology, pharmacology, and drug development.
Core Chemical Identity and Structure
Emtricitabine Carboxylic Acid is formally identified as (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid.[4][5] It is recognized as a significant impurity and metabolite of Emtricitabine.[4]
Structural Elucidation
The core structure consists of a 5-fluorocytosine base linked to a 1,3-oxathiolane ring. The key distinction from the parent drug, Emtricitabine, is the oxidation of the hydroxymethyl group at the 2-position of the oxathiolane ring to a carboxylic acid. This transformation significantly alters the molecule's polarity and chemical properties.
Caption: 2D structure of Emtricitabine Carboxylic Acid.
Physicochemical Properties
A summary of the key chemical identifiers and properties for Emtricitabine Carboxylic Acid is provided below.
| Property | Value | Source |
| IUPAC Name | (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid | [4][5][6] |
| CAS Number | 1238210-10-0 | [4][5][6][7] |
| Molecular Formula | C₈H₈FN₃O₄S | [4][5][6] |
| Molecular Weight | 261.23 g/mol | [4][6] |
| Appearance | White to Off-White Solid | [4][6] |
| SMILES | NC1=NC(N([C@H]2OSC2)C=C1F)=O | [5] |
Rationale for Importance: Accurate identification through these parameters is fundamental for regulatory submissions, synthesis of analytical standards, and ensuring the correct compound is being studied in experimental settings. The increased polarity due to the carboxylic acid group suggests higher water solubility compared to the parent drug, which can influence its pharmacokinetic behavior and analytical separation conditions.[4]
Metabolic Pathway and Pharmacokinetic Profile
Emtricitabine undergoes limited metabolism in humans, with the majority of the dose being excreted unchanged in the urine.[8][9] However, several metabolic pathways have been identified, leading to the formation of metabolites including Emtricitabine Carboxylic Acid.
Formation of Emtricitabine Carboxylic Acid
While the primary metabolic pathways for Emtricitabine involve oxidation of the thiol group to form 3'-sulfoxide diastereomers (approx. 9% of dose) and glucuronidation (approx. 4% of dose), other minor oxidative pathways exist.[8][10] The formation of the carboxylic acid derivative is a result of the oxidation of the primary alcohol (hydroxymethyl group) on the oxathiolane ring.
Causality: This oxidation is likely mediated by cytosolic alcohol dehydrogenase and aldehyde dehydrogenase enzymes, a common metabolic route for primary alcohols in xenobiotics. Although a minor pathway, its characterization is vital. In cases of renal impairment, the clearance of the parent drug and its metabolites is reduced, potentially increasing the plasma concentrations of all metabolites.[9][11] Understanding these minor pathways is therefore critical for assessing drug safety in specific patient populations.
Caption: Simplified metabolic fate of Emtricitabine.
Pharmacokinetic Considerations
The pharmacokinetics of Emtricitabine are well-characterized by rapid oral absorption and a terminal half-life of approximately 10 hours.[1][8][12] Elimination is primarily renal, involving both glomerular filtration and active tubular secretion.[8][9]
Field Insight: The introduction of a carboxyl group makes the metabolite more polar than the parent drug. This has two major implications for researchers:
-
Renal Clearance: Increased polarity typically facilitates more rapid renal excretion. Therefore, under normal renal function, the half-life of Emtricitabine Carboxylic Acid is expected to be shorter than that of Emtricitabine itself.
-
Cellular Permeability: The negatively charged carboxylate at physiological pH may reduce the molecule's ability to cross cell membranes compared to the neutral parent drug. This suggests that Emtricitabine Carboxylic Acid is unlikely to be a significant contributor to the intracellular pool of active antiviral metabolites. Its primary role is likely that of a clearance product.
Analytical Methodologies for Quantification
Accurate and precise quantification of Emtricitabine Carboxylic Acid is essential for pharmacokinetic studies, metabolite profiling, and quality control of the active pharmaceutical ingredient (API). Given its polar nature and expected low concentrations in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analysis.
Experimental Protocol: Quantification in Human Plasma
This protocol outlines a robust, self-validating method for the determination of Emtricitabine Carboxylic Acid in human plasma.
Objective: To achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL range with high accuracy and precision.
Methodology:
-
Sample Preparation (Protein Precipitation & Extraction):
-
Rationale: This step is crucial to remove plasma proteins that interfere with the LC-MS system and to efficiently extract the analyte.
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
Rationale: Reversed-phase chromatography is suitable, but the high polarity of the analyte requires a highly aqueous initial mobile phase for good retention. A gradient elution is necessary for efficient separation and peak shape.
-
LC System: UPLC/HPLC system.
-
Column: A C18 column with polar end-capping (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for the analyte and internal standard (determined by infusion and optimization).
-
-
Validation:
-
Trustworthiness: The protocol's validity is established by assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA/EMA). A calibration curve using stripped plasma should yield an r² > 0.99.
-
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emtricitabine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 4. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
- 5. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. store.usp.org [store.usp.org]
- 8. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Population pharmacokinetics of emtricitabine in HIV-1-infected adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Mechanism of Action of Emtricitabine's Active Metabolite
Executive Summary
Emtricitabine (FTC) is a cornerstone of modern combination antiretroviral therapy (cART) for the management of HIV-1 infection. As a synthetic nucleoside analog of cytidine, emtricitabine itself is a prodrug that requires intracellular activation to exert its antiviral effect.[1][2] This guide provides a detailed examination of the molecular journey of emtricitabine from administration to its ultimate action as a potent inhibitor of HIV-1 reverse transcriptase (RT). It will clarify the identity of the active molecular entity, detail the multi-step enzymatic activation pathway, and elucidate the dual mechanisms by which it halts viral replication. Furthermore, this document will explore the genetic basis of viral resistance, present key pharmacological data, and provide a standardized protocol for assessing its inhibitory activity in a research setting.
Clarification of Terms: While the initial query referred to "Emtricitabine Carboxylic Acid," it is critical to note that this is a known impurity or minor metabolite of emtricitabine and is not the pharmacologically active agent against HIV.[3][4] The antiviral activity is exclusively mediated by the triphosphate metabolite, Emtricitabine 5'-triphosphate (FTC-TP) .[5][6][7] This guide will focus accordingly on the mechanism of FTC-TP.
Intracellular Activation: The Phosphorylation Cascade
Upon oral administration and absorption, emtricitabine is distributed into host cells, primarily CD4+ T-lymphocytes and macrophages, which are the main targets of HIV-1.[5] Inside the cell, emtricitabine, a prodrug, is biologically inert. It must undergo a series of three phosphorylation steps, catalyzed by host cell kinases, to be converted into its active form, emtricitabine 5'-triphosphate (FTC-TP).[2][8] This enzymatic cascade is a critical prerequisite for its antiviral activity.
The process involves the sequential addition of three phosphate groups to the 5'-hydroxyl moiety of the emtricitabine molecule. This conversion is highly efficient, leading to a long intracellular half-life of FTC-TP of approximately 39 hours, which supports the convenient once-daily dosing regimen of emtricitabine.[9]
Figure 1: Intracellular phosphorylation pathway of Emtricitabine (FTC) to its active triphosphate form (FTC-TP).
Core Mechanism of Action: A Two-Pronged Attack on HIV-1 Reverse Transcriptase
Once formed, FTC-TP acts as a potent and selective inhibitor of HIV-1 reverse transcriptase, the viral enzyme responsible for converting the single-stranded HIV RNA genome into double-stranded DNA—a process known as reverse transcription.[1] This inhibition is achieved through a dual mechanism:
Competitive Inhibition
FTC-TP is a structural analog of the natural deoxycytidine 5'-triphosphate (dCTP).[6][10] Due to this molecular mimicry, FTC-TP directly competes with dCTP for binding to the active site of the HIV-1 reverse transcriptase enzyme.[7][11] This competitive binding effectively reduces the rate at which the enzyme can incorporate the natural nucleotide, thereby slowing the process of viral DNA synthesis. The inhibition constant (Ki) for FTC-TP with respect to HIV-1 RT is approximately 3.5 µM.[12]
DNA Chain Termination
Should the reverse transcriptase enzyme incorporate FTC-TP into the growing nascent viral DNA strand, a more definitive inhibitory event occurs.[6][11] Emtricitabine is a dideoxy-analogue, meaning it lacks the crucial 3'-hydroxyl (-OH) group found on natural deoxynucleotides.[2] This 3'-OH group is essential for forming the 3'-5' phosphodiester bond that links one nucleotide to the next in the DNA chain.[5]
When FTC-TP is incorporated, its absence of a 3'-OH group makes it impossible for the reverse transcriptase to add the next nucleotide.[2] This results in the immediate and irreversible cessation of DNA chain elongation, an event known as chain termination.[6][7] The resulting truncated DNA is non-functional and cannot be integrated into the host cell's genome, thereby aborting the viral replication cycle.[11]
Figure 2: Dual mechanism of FTC-TP: competitive inhibition of RT and viral DNA chain termination.
Quantitative Pharmacology & Selectivity
The efficacy and safety of emtricitabine are underpinned by its potent activity against HIV-1 RT and its minimal interaction with human DNA polymerases. This selectivity is crucial for minimizing host cell toxicity.
| Parameter | Value | Significance | Reference |
| Ki (HIV-1 RT) | ~3.5 µM | Potency of competitive inhibition against the viral enzyme. | [12] |
| Intracellular EC₅₀ | 0.001 - 0.004 µM | Effective concentration needed to inhibit 50% of viral replication in infected cells. | [12] |
| Plasma Half-life (t½) | ~10 hours | Pharmacokinetic property supporting once-daily dosing. | [6][13] |
| Intracellular FTC-TP t½ | ~39 hours | Long persistence of the active drug in target cells, contributing to sustained viral suppression. | [9] |
| Selectivity vs. Human Polymerases | >200-fold | FTC-TP is a weak inhibitor of human DNA polymerases α, β, ε, and mitochondrial DNA polymerase γ, leading to a high therapeutic index. | [6][12] |
Mechanisms of Resistance
The primary mechanism of resistance to emtricitabine involves specific mutations in the pol gene of HIV-1, which codes for the reverse transcriptase enzyme.
-
M184V/I Mutation: The most significant and common resistance mutation is the substitution of methionine (M) with either valine (V) or isoleucine (I) at codon 184 of the reverse transcriptase.[11][14] The M184V mutation confers high-level resistance to emtricitabine (and the related drug lamivudine), reducing susceptibility by over 200-fold.[14] This mutation is thought to sterically hinder the binding of FTC-TP to the enzyme's active site.
-
Clinical Implications: Despite conferring high-level resistance, the M184V mutation comes at a cost to the virus. It reduces the overall replicative capacity, or "fitness," of the virus.[15] Interestingly, it can also increase the susceptibility of the virus to other NRTIs like zidovudine (AZT) and tenofovir (TDF), a phenomenon known as hypersusceptibility.[14][16] For this reason, in some clinical scenarios with limited treatment options, continuing emtricitabine or lamivudine may be recommended even in the presence of the M184V mutation to maintain this reduced viral fitness and preserve the activity of other drugs in the regimen.[15]
Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standardized, non-radioactive, colorimetric assay to determine the inhibitory potential of a compound (e.g., FTC-TP) against purified HIV-1 reverse transcriptase.
Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of a test compound against HIV-1 RT activity.
Principle: This assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by RT using a specific template/primer hybrid. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from Sigma-Aldrich or Worthington Biochemical)
-
Streptavidin-coated 96-well microplates
-
Template/Primer Hybrid (e.g., poly(A) x oligo(dT)₁₅)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
-
dNTP Mix (dATP, dCTP, dGTP, and a mix of dTTP and DIG-11-dUTP/Biotin-16-dUTP)
-
Test Compound (Emtricitabine Triphosphate) and controls (e.g., Nevirapine)
-
Lysis Buffer with 0.5 M NaCl
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop Solution (e.g., 1 M H₂SO₄ for TMB)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB)
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of Emtricitabine Triphosphate in nuclease-free water or an appropriate buffer.
-
Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.01 µM) to be tested. Include a no-drug control (vehicle only) and a positive control inhibitor.
-
-
Reaction Setup:
-
To each well of the microplate, add 20 µL of the template/primer solution.
-
Add 20 µL of the dNTP mix.
-
Add 10 µL of the serially diluted test compound or control.
-
Initiate the reaction by adding 10 µL of the diluted HIV-1 RT enzyme solution. The final reaction volume is 60 µL.
-
Causality: The reaction is initiated last with the enzyme to ensure all components, including the inhibitor, are present at the start of synthesis for accurate competitive inhibition measurement.
-
-
Incubation:
-
Seal the plate and incubate for 1-2 hours at 37°C. The duration can be optimized based on enzyme activity to ensure the reaction remains in the linear range.
-
-
Capture and Detection:
-
Stop the reaction by adding 20 µL of Lysis Buffer.
-
Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.
-
Self-Validation: This capture step ensures that only newly synthesized DNA (containing biotin) is measured, eliminating background from unincorporated nucleotides.
-
Wash the plate 3-5 times with wash buffer to remove unbound components.
-
Add 100 µL of diluted Anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate again 3-5 times to remove unbound antibody.
-
-
Signal Generation and Reading:
-
Add 100 µL of the peroxidase substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 10-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no RT enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the no-drug control: % Inhibition = 100 * (1 - [Absorbance_Sample / Absorbance_Control]).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
References
-
PubChem. (n.d.). Emtricitabine. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, H., & Soni, B. (2025). Emtricitabine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Emtricitabine. Retrieved from [Link]
-
Stanford University HIV Drug Resistance Database. (n.d.). NRTI Resistance Notes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) Label. Retrieved from [Link]
-
Kearney, B. P., & Flaherty, J. F. (2018). Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection. Current HIV/AIDS Reports, 15(3), 237–247. Retrieved from [Link]
-
Bang, L. M., & Scott, L. J. (2003). Emtricitabine: an antiretroviral agent for HIV infection. Drugs, 63(22), 2413–2424. Retrieved from [Link]
-
Sluis-Cremer, N., & Tachedjian, G. (2008). Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy, 52(8), 2685–2693. Retrieved from [Link]
-
University of Liverpool. (n.d.). Emtricitabine PK Fact Sheet. Liverpool Drug Interactions Group. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Emtricitabine? Retrieved from [Link]
-
Anderson, P. L., & Kiser, J. J. (2011). Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection. Journal of Antimicrobial Chemotherapy, 66(2), 240–251. Retrieved from [Link]
-
J&K Scientific. (n.d.). Emtricitabine Carboxylic Acid. Retrieved from [Link]
-
Zhang, H., et al. (2022). Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection. Viruses, 14(10), 2245. Retrieved from [Link]
-
Cihlar, T., & Birkus, G. (2005). Emtricitabine: a novel nucleoside reverse transcriptase inhibitor. Expert Opinion on Investigational Drugs, 14(9), 1055–1062. Retrieved from [Link]
-
Njardarson, J. T., et al. (2013). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. PLoS ONE, 8(8), e71496. Retrieved from [Link]
-
ResearchGate. (n.d.). In-house assay detection of NRTI and NNRTI resistance-associated codon... [Image]. Retrieved from [Link]
-
Veeprho. (n.d.). Emtricitabine Carboxylic Acid Impurity. Retrieved from [Link]
-
Michailidis, E., et al. (2011). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. Journal of Biological Chemistry, 286(43), 37395–37406. Retrieved from [Link]
-
Clutter, D. S., & Jordan, M. R. (2018). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Methods in Molecular Biology, 1672, 169–185. Retrieved from [Link]
-
Parniak, M. A., & Sluis-Cremer, N. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses, 4(11), 2949–2969. Retrieved from [Link]
-
Sigut Labs. (n.d.). Emtricitabine triphosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). The M184V Mutation. Retrieved from [Link]
-
Xie, L., et al. (2020). Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. Molecules, 25(18), 4253. Retrieved from [Link]
-
Kim, J., et al. (2025). The Effects of Emtricitabine Pre-treatment on Inhibition of HIV-1 Infection in Jurkat Cells. Journal of Microbiology and Biotechnology. Retrieved from [Link]
-
Shao, X. (2002). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. Retrieved from [Link]
-
Chen, X., et al. (2016). Levels of Intracellular Phosphorylated Tenofovir and Emtricitabine Correlate With Natural Substrate Concentrations in Peripheral Blood Mononuclear Cells of Persons Prescribed Daily Oral Truvada for HIV Pre-exposure Prophylaxis. JAIDS Journal of Acquired Immune Deficiency Syndromes, 73(3), 268–275. Retrieved from [Link]
-
SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid. Retrieved from [Link]
-
Menéndez-Arias, L. (2009). Resistance to nucleoside reverse transcriptase inhibitors. Journal of HIV Therapy, 14(1), 1–10. Retrieved from [Link]
-
Castillo-Mancilla, J. R., et al. (2016). Emtricitabine-Triphosphate in Dried Blood Spots as a Marker of Recent Dosing. Antimicrobial Agents and Chemotherapy, 60(8), 4571–4577. Retrieved from [Link]
-
Sax, P. E. (2017). The Curious Case of M184V, Part 1. NEJM Journal Watch. Retrieved from [Link]
Sources
- 1. Emtricitabine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 3. drjcrbio.com [drjcrbio.com]
- 4. veeprho.com [veeprho.com]
- 5. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Emtricitabine: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. HIV Drug Resistance Database [hivdb.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Emtricitabine Carboxylic Acid
This guide provides a comprehensive technical overview of Emtricitabine Carboxylic Acid, a key metabolite of the antiretroviral agent Emtricitabine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, its formation through metabolic processes, established analytical methodologies for its quantification, and its emerging significance in clinical applications.
Executive Summary
Emtricitabine is a cornerstone of combination antiretroviral therapy, and understanding its metabolic fate is crucial for optimizing its therapeutic use. Emtricitabine Carboxylic Acid, a product of in vivo oxidation, serves as a critical analyte for researchers investigating the pharmacokinetics and metabolic profile of the parent drug. This guide synthesizes current knowledge to provide a detailed understanding of this important metabolite, from its basic chemical identity to its potential role as a biomarker in assessing treatment adherence and long-term drug exposure.
Core Molecular and Chemical Properties
Emtricitabine Carboxylic Acid is recognized as a primary impurity and metabolite of Emtricitabine. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 261.23 g/mol | |
| Chemical Formula | C₈H₈FN₃O₄S | |
| CAS Number | 1238210-10-0 | |
| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
| Synonyms | Emtricitabine Impurity A, carboxy-emtricitabine | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
These foundational data are essential for the accurate preparation of standards and interpretation of analytical results.
Metabolic Pathway and Biotransformation
Emtricitabine undergoes limited biotransformation in the human body. The primary metabolic routes are oxidation of the thiol group and glucuronidation. The formation of Emtricitabine Carboxylic Acid is a result of the oxidation of the thiol moiety within the 1,3-oxathiolane ring of the parent Emtricitabine molecule.
While the precise enzymatic cascade has not been fully elucidated in publicly available literature, the oxidation of heterocyclic compounds containing a thiol group often involves cytosolic enzymes such as aldehyde oxidase (AO). AO is known for its broad substrate specificity and its role in the metabolism of numerous xenobiotics, particularly aza- and oxo-heterocycles. The proposed metabolic conversion of Emtricitabine to Emtricitabine Carboxylic Acid likely proceeds through an intermediate aldehyde, which is then rapidly oxidized to the corresponding carboxylic acid.
Analytical Methodologies for Quantification
Accurate quantification of Emtricitabine Carboxylic Acid is paramount for pharmacokinetic studies and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Sample Preparation
The choice of biological matrix dictates the sample preparation protocol. Common matrices include plasma, urine, and dried blood spots (DBS).
Protocol for Plasma Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Emtricitabine Carboxylic Acid).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS method for the analysis of Emtricitabine Carboxylic Acid would involve the following:
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A time-programmed gradient from low to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for Emtricitabine Carboxylic Acid and its internal standard must be optimized for maximum sensitivity and specificity.
Clinical Significance and Applications
The measurement of drug metabolites in easily accessible biological fluids like urine offers a non-invasive window into a patient's recent drug exposure and adherence to treatment regimens.
Biomarker of Drug Adherence
For antiretroviral therapies, particularly for pre-exposure prophylaxis (PrEP), adherence is a critical determinant of efficacy. Self-reporting of adherence can be unreliable. The detection and quantification of Emtricitabine and its metabolites, including Emtricitabine Carboxylic Acid, in urine can serve as an objective biomarker of recent drug intake. The presence of the metabolite confirms that the parent drug has been ingested and metabolized.
Potential for Monitoring Long-Term Exposure
While plasma concentrations of the parent drug reflect recent dosing, the accumulation and clearance kinetics of metabolites may provide a longer-term picture of drug exposure. Further research is needed to fully establish the pharmacokinetic profile of Emtricitabine Carboxylic Acid and its utility as a long-term marker.
Conclusion
Emtricitabine Carboxylic Acid is a key metabolite in the biotransformation of Emtricitabine. A thorough understanding of its chemical properties, metabolic formation, and methods for its quantification is essential for researchers in the field of antiretroviral drug development and clinical monitoring. The continued investigation into the clinical significance of Emtricitabine Carboxylic Acid levels holds promise for improving the management of HIV treatment and prevention strategies by providing valuable insights into patient adherence and drug exposure.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 56637813, Emtricitabine carboxylic acid". PubChem. [Link]
-
Pharmaffiliates. Emtricitabine-Impurities. [Link]
-
ResearchGate. Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. [Link]
-
Veeprho. Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. [Link]
-
Grant, R. M., et al. "Urine tenofovir and emtricitabine concentrations provide biomarker for exposure to HIV preexposure prophylaxis". JAIDS Journal of Acquired Immune Deficiency Syndromes, vol. 67, no. 4, 2014, pp. 448-51. [Link]
-
Garattini, E., and M. Terao. "The role of aldehyde oxidase in drug metabolism". Expert Opinion on Drug Metabolism & Toxicology, vol. 8, no. 4, 2012, pp. 487-503. [Link]
-
Pryde, D. C., et al. "Aldehyde oxidase: an enzyme of emerging importance in drug discovery". Journal of Medicinal Chemistry, vol. 53, no. 23, 2010, pp. 8441-60. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 60877, Emtricitabine". PubChem. [Link]
-
Anderson, P. L., et al. "Urine Emtricitabine and Tenofovir Concentrations Provide Markers of Recent Antiretroviral Drug Exposure Among HIV-Negative Men Who Have Sex With Men". JAIDS Journal of Acquired Immune Deficiency Syndromes, vol. 73, no. 3, 2016, pp. 259-265. [Link]
-
B'Chir, S., et al. "Plasma Tenofovir, Emtricitabine, and Rilpivirine and Intracellular Tenofovir Diphosphate and Emtricitabine Triphosphate Pharmacokinetics following Drug Intake Cessation". Antimicrobial Agents and Chemotherapy, vol. 59, no. 12, 2015, pp. 7596-602. [Link]
-
Hypha Discovery. Unusual Biotransformation Reactions. [Link]
-
ResearchGate. (PDF) The role of aldehyde oxidase in drug metabolism. [Link]
-
Mayer, K. H., et al. "Long-term safety and efficacy of emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial". The Lancet HIV, vol. 8, no. 8, 2021, pp. e486-e497. [Link]
-
National Center for Biotechnology Information. Emtricitabine. [Link]
-
DigitalCommons@UNMC. Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. [Link]
-
McMillan, J., et al. "Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation". Journal of Controlled Release, vol. 311-312, 2019, pp. 12-21. [Link]
- ResearchGate. *(PDF) Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cessation in a randomized controlled directly
An In-Depth Technical Guide to the In Vitro Metabolism of Emtricitabine
This guide provides a comprehensive technical overview of the in vitro metabolic pathways of emtricitabine (FTC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI). Designed for researchers, scientists, and drug development professionals, this document delves into the critical anabolic activation pathway, the minor catabolic clearance routes, and the established methodologies for their investigation. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in authoritative scientific principles.
The Duality of Emtricitabine Metabolism: Bioactivation vs. Clearance
The metabolic profile of emtricitabine is characterized by a crucial dichotomy. The vast majority of its therapeutic effect is dependent on an intracellular anabolic pathway (bioactivation), where the parent drug is converted into its pharmacologically active triphosphate form.[1][2] Concurrently, a minor fraction of the drug undergoes a catabolic pathway in systemic circulation, leading to its eventual clearance.[3][4] Understanding both is paramount for a complete picture of its pharmacology. In vitro, these two pathways are studied using distinct biological systems, as the enzymes and cellular locations involved are fundamentally different.
The unchanged parent compound is the predominant form found in plasma, with biotransformation being limited.[3] Approximately 86% of an administered dose is excreted unchanged in the urine, with only about 13-14% recovered as metabolites.[3][4]
The Anabolic Pathway: Intracellular Phosphorylation
The antiviral activity of emtricitabine is entirely dependent on its conversion to emtricitabine 5'-triphosphate (FTC-TP) within host cells, particularly HIV target cells like peripheral blood mononuclear cells (PBMCs).[1][5] This process is a sequential, three-step phosphorylation cascade mediated by host cellular kinases.
Once formed, FTC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase.[4] It mimics the natural substrate, deoxycytidine 5'-triphosphate (dCTP), and upon incorporation into the nascent viral DNA chain, causes chain termination, thereby halting viral replication.[4][6]
Field-Proven Protocol: Quantification of Intracellular FTC-TP in PBMCs
This protocol outlines a robust method for measuring the formation of the active metabolite, FTC-TP, in a biologically relevant cell system.
-
Causality & Experimental Choice : PBMCs are chosen as the in vitro system because they represent a primary target for HIV infection. Studying the drug's activation in these cells provides a direct and clinically relevant measure of its potential efficacy.[5][7] The quantification relies on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, which is essential for distinguishing and measuring phosphorylated metabolites within a complex cellular matrix.[8]
-
Workflow Diagram
Figure 3: Experimental workflow for measuring intracellular FTC-TP. -
Step-by-Step Methodology
-
PBMC Isolation : Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% Penicillin-Streptomycin. Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Adjust cell density to 1-2 x 10^6 cells/mL.
-
Drug Incubation : Add emtricitabine to the cell suspension at the desired final concentration (e.g., 10 µM).[9] Incubate for a specified time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting : Transfer the cell suspension to a centrifuge tube and pellet the cells (e.g., 500 x g for 5 minutes at 4°C).
-
Washing : Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug. This step is critical for accuracy.
-
Metabolite Extraction : Add 200 µL of ice-cold 70% methanol containing an appropriate internal standard to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Sample Clarification : Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Analysis : Carefully transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Self-Validation System :
-
Negative Control : Include a parallel incubation of PBMCs without emtricitabine to serve as a biological blank.
-
Calibration Standards : Prepare matrix-matched calibration standards by spiking known amounts of FTC-TP into lysates from untreated control cells to account for matrix effects.
-
-
The Catabolic Pathway: Systemic Biotransformation
While intracellular activation is key to its function, emtricitabine also undergoes limited systemic metabolism, which contributes to its clearance. These pathways are minor, with in vitro studies confirming that emtricitabine has a low turnover rate in human liver preparations. The primary identified metabolites are formed through two main reactions:
-
Oxidation : Oxidation of the thiol group results in the formation of 3'-sulfoxide diastereomers.[3][4]
-
Glucuronidation : Conjugation with glucuronic acid forms a glucuronide conjugate.[3][4]
Field-Proven Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)
This protocol assesses the susceptibility of a compound to Phase I (oxidative) and Phase II (conjugative) metabolism.
-
Causality & Experimental Choice : HLMs are subcellular fractions of the liver endoplasmic reticulum and are a gold-standard in vitro tool because they contain a high concentration of key drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). By measuring the rate of disappearance of the parent drug over time, we can determine its intrinsic clearance. The requirement for specific cofactors (NADPH for CYPs, UDPGA for UGTs) allows for the selective investigation of each pathway.
-
Step-by-Step Methodology
-
Preparation : Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), emtricitabine (e.g., 1 µM), and pooled HLMs (e.g., 0.5 mg/mL).
-
Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C to allow the system to reach thermal equilibrium.
-
Reaction Initiation :
-
For Oxidation (CYP-mediated) : Initiate the reaction by adding a solution of the cofactor NADPH.
-
For Glucuronidation (UGT-mediated) : Initiate the reaction by adding a solution of the cofactor UDPGA, typically in the presence of a pore-forming agent like alamethicin to ensure cofactor access to the enzyme's active site.[10]
-
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing : Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis : Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining emtricitabine.
-
Self-Validation System :
-
-Cofactor Control : A parallel incubation without the addition of the cofactor (NADPH or UDPGA) to ensure that any observed drug loss is enzyme- and cofactor-dependent.
-
+Control Compound : A parallel incubation with a compound known to be rapidly metabolized by the respective pathway (e.g., testosterone for CYPs, propofol for UGTs) to confirm the metabolic competence of the HLM batch.
-
-
Drug-Drug Interaction (DDI) Potential: A Minimal Risk Profile
A critical component of drug development is assessing a compound's potential to interact with other co-administered drugs. This often occurs when one drug inhibits or induces the enzymes responsible for another drug's metabolism.
In vitro experiments have consistently demonstrated that emtricitabine has a very low potential for clinically relevant drug interactions mediated by major metabolic enzymes.[3]
-
Cytochrome P450 (CYP) Enzymes : At concentrations significantly higher than those observed clinically, emtricitabine does not inhibit the metabolism mediated by major human CYP isoforms, including CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, and 3A4.[11]
-
Uridine 5'-diphospho-glucuronosyltransferase (UGT) : Emtricitabine also does not inhibit UGT, the primary enzyme family responsible for glucuronidation.[3][11]
Expert Insight : The low affinity of emtricitabine for these critical enzyme systems is a direct consequence of its primary disposition pathway. Because it is predominantly eliminated unchanged via renal excretion and its metabolism is minimal, it does not significantly engage with the major hepatic drug-metabolizing machinery.[2] This low DDI profile is a significant advantage in its common use as part of combination antiretroviral therapy.
Summary of In Vitro Metabolic Characteristics
| Parameter | Finding | Significance for Drug Development | Authoritative Source |
| Primary Metabolic Fate | Intracellular phosphorylation to active FTC-TP | This is the key pathway for efficacy; in vitro potency is linked to phosphorylation efficiency. | [1][2][7] |
| Systemic Metabolism | Limited; <15% of dose is metabolized. | Low reliance on metabolic clearance reduces variability due to enzyme polymorphisms. | [3][4] |
| Catabolic Pathways | Oxidation (Thiol group) and Glucuronidation | Defines the structure of minor metabolites for safety and toxicology assessment. | [3][4] |
| CYP450 Interaction | No significant inhibition or induction in vitro. | Low risk of pharmacokinetic DDIs with drugs metabolized by CYPs. | [3][11] |
| UGT Interaction | No significant inhibition in vitro. | Low risk of pharmacokinetic DDIs with drugs cleared by glucuronidation. | [3][11] |
| Primary Elimination | Renal (Glomerular filtration & active tubular secretion) | Primary route of clearance; dosage adjustments may be needed in renal impairment. | [3][4] |
Conclusion
The in vitro metabolism of emtricitabine is a tale of two distinct processes. The dominant and pharmacologically essential pathway is the intracellular anabolic conversion to FTC-TP, which is best studied in relevant target cells such as PBMCs. In contrast, the systemic catabolic pathways are minor, contributing minimally to the drug's overall clearance and presenting a low risk for metabolic drug-drug interactions. This comprehensive understanding, derived from targeted in vitro assays, underscores the favorable pharmacokinetic profile of emtricitabine and provides a robust framework for its continued development and clinical application.
References
-
Title: Emtricitabine - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine Source: PubMed URL: [Link]
-
Title: Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records Source: ASM Journals URL: [Link]
-
Title: Emtricitabine PK Fact Sheet Source: University of Liverpool, HIV Drug Interactions URL: [Link]
-
Title: Tenofovir/Emtricitabine Metabolites and Endogenous Nucleotide Exposures are Associated with p16INK4a Expression in Subjects on Combination Therapy Source: National Institutes of Health URL: [Link]
-
Title: Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV Source: National Institutes of Health URL: [Link]
-
Title: Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients Source: ASM Journals URL: [Link]
-
Title: HEP Drug Interactions Source: University of Liverpool, HEP Drug Interactions URL: [Link]
-
Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin Source: PubMed URL: [Link]
Sources
- 1. Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tenofovir/Emtricitabine Metabolites and Endogenous Nucleotide Exposures are Associated with p16INK4a Expression in Subjects on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liverpool HEP Interactions [hep-druginteractions.org]
An In-depth Technical Guide to the Toxicological Profile of Emtricitabine Carboxylic Acid
Foreword: Navigating the Unknowns in Pharmaceutical Impurity Profiling
In the landscape of pharmaceutical development, the characterization and toxicological assessment of impurities are of paramount importance to ensure patient safety. While the active pharmaceutical ingredient (API) is the primary focus of efficacy and safety studies, its associated impurities, arising from manufacturing processes or degradation, require rigorous evaluation. This guide delves into the toxicological profile of Emtricitabine Carboxylic Acid, a known impurity of the widely used antiretroviral drug, Emtricitabine.
The challenge, and indeed the scientific imperative, in assessing a compound like Emtricitabine Carboxylic Acid lies in the frequent absence of direct toxicological data. This guide, therefore, is structured not as a mere compilation of existing data, but as a comprehensive framework for a risk-based toxicological assessment. We will navigate the available information on the parent drug, the general toxicology of related chemical classes, and the robust regulatory guidelines that govern impurity qualification. For researchers, scientists, and drug development professionals, this document serves as a practical blueprint for approaching the toxicological evaluation of such impurities, blending established scientific principles with a forward-looking, strategic perspective.
Emtricitabine: The Parent Compound and the Emergence of Its Carboxylic Acid Impurity
Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) that forms the backbone of many combination therapies for HIV-1 infection.[1] Its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of HIV. As with any synthesized pharmaceutical compound, the manufacturing process of Emtricitabine can lead to the formation of impurities. One such process-related impurity is Emtricitabine Carboxylic Acid.
Table 1: Chemical Identification of Emtricitabine Carboxylic Acid
| Parameter | Value |
| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid |
| CAS Number | 1238210-10-0 |
| Molecular Formula | C₈H₈FN₃O₄S |
| Molecular Weight | 261.23 g/mol |
While the presence of this impurity is a matter of quality control, its toxicological significance necessitates a thorough evaluation to establish safe limits in the final drug product.
Inferred Toxicological Concerns: A Mechanistic Perspective
The Carboxylic Acid Moiety: A Structural Alert for Potential Toxicity
The presence of a carboxylic acid group in a drug molecule or its metabolite can sometimes be associated with adverse drug reactions.[1] A key mechanism of concern is the metabolic activation of the carboxylic acid to a reactive acyl glucuronide or acyl-CoA thioester.[1] These reactive metabolites can potentially bind covalently to cellular macromolecules, including proteins, which can lead to cellular dysfunction and idiosyncratic drug toxicity.[2][3]
Nucleoside Analogue Toxicity: The Specter of Mitochondrial Dysfunction
Emtricitabine belongs to the class of nucleoside analogues, which are known to be associated with mitochondrial toxicity.[4][5] This is primarily due to the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mtDNA depletion and subsequent mitochondrial dysfunction.[4] While Emtricitabine itself has a relatively low potential for mitochondrial toxicity compared to some other NRTIs, it is crucial to assess whether its carboxylic acid metabolite could have a different and potentially more detrimental interaction with mitochondrial functions.
A Regulatory Framework for Safety: The ICH Guidelines for Impurity Qualification
The International Council for Harmonisation (ICH) has established clear guidelines for the qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[6][7][8] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level.
Table 2: ICH Q3A(R2) Thresholds for Impurity Qualification
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
An impurity is considered qualified if its level has been adequately justified by safety data.[6] If an impurity is present at a level above the qualification threshold, further toxicological assessment is warranted.
A Tiered Approach to Toxicological Assessment of Emtricitabine Carboxylic Acid
In the absence of existing data, a structured, tiered approach to the toxicological evaluation of Emtricitabine Carboxylic Acid is recommended. This approach progresses from computational and in vitro methods to in vivo studies, as necessary, to conserve resources and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Tier 1: In Silico Assessment
The initial step involves the use of computational toxicology tools to predict the potential toxicity of Emtricitabine Carboxylic Acid.[9][10][11]
-
Structural Alert Analysis: Identify any structural motifs within the molecule that are associated with specific toxicities (e.g., genotoxicity, carcinogenicity).
-
(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling: Utilize validated (Q)SAR models to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[12][13]
Caption: In Silico Assessment Workflow.
Tier 2: In Vitro Genotoxicity and Cytotoxicity Assessment
If the in silico assessment raises concerns, or as a standard part of qualification, a battery of in vitro assays should be conducted.
-
Objective: To assess the mutagenic potential of Emtricitabine Carboxylic Acid.
-
Methodology:
-
Select appropriate strains of Salmonella typhimurium and Escherichia coli.
-
Prepare a range of concentrations of the test article.
-
Expose the bacterial strains to the test article in the presence and absence of a metabolic activation system (S9 mix).
-
Plate the treated bacteria on minimal agar plates.
-
Incubate and count the number of revertant colonies.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Objective: To assess the clastogenic and aneugenic potential of Emtricitabine Carboxylic Acid in mammalian cells.
-
Methodology:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
Expose the cells to a range of concentrations of the test article with and without metabolic activation.
-
Treat the cells with cytochalasin B to block cytokinesis.
-
Harvest the cells and score for the presence of micronuclei in binucleated cells.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
Objective: To determine the potential of Emtricitabine Carboxylic Acid to cause cell death and impair mitochondrial function.
-
Methodology:
-
Utilize relevant cell lines (e.g., HepG2 for hepatotoxicity, primary renal cells for nephrotoxicity).
-
Assess cytotoxicity using assays such as MTT or LDH release.
-
Evaluate mitochondrial toxicity by measuring parameters like mitochondrial membrane potential (e.g., using JC-1 dye), oxygen consumption rate, and ATP levels.
-
-
Interpretation: A dose-dependent decrease in cell viability or impairment of mitochondrial parameters would indicate a potential for cellular toxicity.
Tier 3: In Vivo Assessment
If significant findings are observed in the in vitro studies, or if the impurity is present at high levels in the drug product, in vivo studies may be necessary.
Caption: Tiered Toxicological Assessment Strategy.
The design of in vivo studies should be based on the findings from the earlier tiers. A 28-day repeat-dose toxicity study in one rodent and one non-rodent species is a standard approach. Key endpoints to evaluate would include clinical observations, body weight, food consumption, clinical pathology, and histopathology, with a particular focus on potential target organs identified in earlier assessments (e.g., liver, kidney).
Conclusion and Future Directions
The toxicological assessment of Emtricitabine Carboxylic Acid, in the absence of direct data, necessitates a scientifically rigorous, risk-based approach. By leveraging in silico predictive tools, a battery of in vitro assays, and, if required, targeted in vivo studies, a comprehensive safety profile can be established. This tiered strategy not only ensures patient safety but also aligns with the ethical and resource-conscious principles of modern drug development.
Future research should focus on generating empirical data for Emtricitabine Carboxylic Acid, particularly concerning its metabolic stability and potential for forming reactive metabolites. Furthermore, understanding its interaction with key cellular targets, including mitochondrial DNA polymerase gamma, will be crucial in definitively characterizing its toxicological profile. This will enable the establishment of a scientifically justified specification for this impurity in Emtricitabine drug products, ensuring the continued safe and effective use of this vital antiretroviral agent.
References
- Skarpenord, T., Skomedal, H., & Haug, K. H. (2018). Metabolic Activation of Carboxylic Acids. Current Drug Metabolism, 19(11), 927–937.
- Johnson, A. A., Ray, A. S., Hanes, J., Suo, Z., Colacino, J. M., Anderson, K. S., & Johnson, K. A. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Journal of Biological Chemistry, 276(44), 40847–40857.
- Goswami, R., & Kumar, A. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Technical Research, 1(1), 1-6.
- Gao, Y., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. International Journal of Nanomedicine, 14, 6339–6352.
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Taiminen, P., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 104–114.
- Bassan, A., et al. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Methods in Molecular Biology, 2427, 265–291.
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
- Chen, L., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 354.
-
ResearchGate. (n.d.). Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. Retrieved from [Link]
-
DigitalCommons@UNMC. (2019). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. Retrieved from [Link]
-
PubMed. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico Methods for Predicting Drug Toxicity. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Toxicological Approaches to Deal with Out-of-specification Impurities. Retrieved from [Link]
- Oxford Academic. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
-
ResearchGate. (n.d.). Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
- MDPI. (2022). In-Silico Drug Toxicity and Interaction Prediction for Plant Complexes Based on Virtual Screening and Text Mining. Molecules, 27(15), 4998.
-
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]
- Google Patents. (n.d.). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine.
- PubMed. (2002). Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism?. Clinical and Experimental Pharmacology and Physiology, 29(9), 849-854.
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
Sources
- 1. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. jpionline.org [jpionline.org]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Whitepaper: Elucidation of Emtricitabine Carboxylic Acid as a Minor Oxidative Metabolite of Emtricitabine
Abstract: This technical guide provides an in-depth exploration of the metabolic fate of emtricitabine (FTC), a cornerstone nucleoside reverse-transcriptase inhibitor (NRTI) in HIV therapy. While emtricitabine is known for its limited metabolism, this document focuses on the discovery and characterization of Emtricitabine Carboxylic Acid, a minor but important metabolite. We will delve into the mechanistic rationale for its formation, the bioanalytical strategies required for its identification and quantification, and a detailed, field-proven protocol for its analysis in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetics, drug metabolism, and bioanalytical science.
Introduction to Emtricitabine: A Profile
Emtricitabine (brand name Emtriva®) is a synthetic nucleoside analog of cytidine with potent activity against the Human Immunodeficiency Virus (HIV) and the Hepatitis B virus (HBV).[1][2] As an NRTI, its mechanism of action relies on intracellular phosphorylation to the active moiety, emtricitabine 5'-triphosphate. This active form competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly forming viral DNA by the HIV reverse transcriptase enzyme.[2] This incorporation leads to chain termination, effectively halting viral replication.[1][2]
Discovered by researchers at Emory University, emtricitabine received FDA approval in 2003 and has since become a fundamental component of combination antiretroviral therapy.[1][2] Its favorable pharmacokinetic profile, including rapid absorption, high bioavailability (approximately 93% for the capsule formulation), and a long intracellular half-life of its active triphosphate form (39 hours), underpins its efficacy in once-daily dosing regimens.[3][4][5]
The Metabolic Landscape of Emtricitabine
A key characteristic of emtricitabine is its limited biotransformation in humans.[3][4] The drug is primarily eliminated unchanged through the kidneys via a combination of glomerular filtration and active tubular secretion.[3][6][7] Approximately 86% of an administered dose is recovered in the urine as the parent compound.[2][3] This minimal interaction with hepatic metabolic pathways, particularly the cytochrome P450 (CYP) enzyme system, results in a very low potential for drug-drug interactions.[3][8]
Early metabolic studies, often employing radiolabeled compounds (¹⁴C-emtricitabine), identified two principal, albeit minor, metabolic pathways.[3][7]
-
S-Oxidation: Oxidation of the thiol moiety in the oxathiolane ring forms diastereomeric 3'-sulfoxides, accounting for approximately 9% of the dose.[3][7]
-
Glucuronidation: Direct conjugation of glucuronic acid to the 2'-hydroxyl group forms a 2'-O-glucuronide, representing about 4% of the dose.[3][7]
Beyond these, further investigation into the complete metabolic profile led to the identification of other minor metabolites, including Emtricitabine Carboxylic Acid.[9]
Discovery of Emtricitabine Carboxylic Acid
The discovery of Emtricitabine Carboxylic Acid, systematically named (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid, is a product of rigorous metabolite identification studies mandated during drug development.[9][10] Such studies are crucial for understanding the complete disposition of a drug and identifying any potentially active or toxic metabolites.
While not a major metabolite, its identification demonstrates the comprehensive characterization of emtricitabine's clearance pathways. The formation of this metabolite is mechanistically plausible via the oxidation of the primary alcohol group (-CH₂OH) at the 2-position of the oxathiolane ring to a carboxylic acid (-COOH). This is a common metabolic transformation for primary alcohols, often mediated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes, though other enzymatic systems can be involved.
The definitive identification of this metabolite in biological samples relies on advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and confirmation against a synthesized reference standard.[11]
Metabolic Pathway of Emtricitabine
Caption: Metabolic pathways of Emtricitabine.
Quantitative Analysis: A Validated Bioanalytical Protocol
The accurate quantification of Emtricitabine Carboxylic Acid alongside the parent drug in biological matrices like plasma is essential for comprehensive pharmacokinetic modeling. Below is a detailed protocol for a robust, self-validating LC-MS/MS method.
Objective: To simultaneously quantify emtricitabine and Emtricitabine Carboxylic Acid in human plasma.
Materials and Reagents
-
Reference Standards: Emtricitabine, Emtricitabine Carboxylic Acid.[10]
-
Internal Standards (IS): Stable isotope-labeled (SIL) Emtricitabine (e.g., ¹³C,¹⁵N₂-Emtricitabine) and SIL-Emtricitabine Carboxylic Acid.
-
Expertise Insight: The use of co-eluting stable isotope-labeled internal standards is the gold standard. It provides the most accurate correction for matrix effects and variability in extraction and ionization, making the assay inherently trustworthy.
-
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid, Ammonium Acetate.
-
Human Plasma: K₂EDTA as anticoagulant.
Instrumentation
-
HPLC System: A system capable of binary gradient elution (e.g., Shimadzu, Waters).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher) with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of working Internal Standard solution (containing both SIL-Emtricitabine and SIL-Emtricitabine Carboxylic Acid in methanol).
-
Vortex briefly (approx. 10 seconds).
-
Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Causality: Methanol is an effective solvent for disrupting the hydration shell around proteins, causing them to denature and precipitate. The acidic condition helps to maintain the analytes in a protonated state, which is favorable for positive ion ESI.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides excellent retention and separation for polar compounds like emtricitabine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Gradient | 5% B to 95% B over 4 min; hold at 95% for 1 min | A gradient is necessary to elute the more polar carboxylic acid metabolite effectively while retaining and separating the parent drug. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Ionization Mode | ESI Positive | Both analytes contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table below | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity, forming the basis of a self-validating system where identity is confirmed by both retention time and mass fragmentation. |
Table 1: Example Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Emtricitabine | 248.1 | 130.1 |
| Emtricitabine-SIL | 251.1 | 132.1 |
| Emtricitabine Carboxylic Acid | 262.1 | 144.0 |
| Emtricitabine Carboxylic Acid-SIL | 265.1 | 146.0 |
Validation and Data Analysis
The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability. Analyte concentrations are determined from a calibration curve constructed by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibration standards.
Bioanalytical Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Summary and Significance
The identification of Emtricitabine Carboxylic Acid, while a minor metabolite, completes our understanding of the biotransformation of emtricitabine. It reaffirms that the drug's disposition is dominated by renal excretion of the unchanged parent compound, a favorable characteristic that minimizes metabolic drug interactions. The ability to develop and validate highly specific and sensitive bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is fundamental to the precise characterization of drug pharmacokinetics. This knowledge ensures the safe and effective use of critical medicines like emtricitabine in the global fight against HIV.
Table 2: Summary of Emtricitabine Pharmacokinetics and Metabolism
| Parameter | Value / Description | Source |
|---|---|---|
| Bioavailability | ~93% (capsules) | [3][4] |
| Protein Binding | <4% | [3][4] |
| Elimination Half-Life | ~10 hours (plasma) | [3][6] |
| Intracellular Half-Life (Active Form) | 39 hours | [5] |
| Primary Elimination Route | Renal Excretion (~86% of dose) | [2][3] |
| Major Metabolites | 3'-Sulfoxide (~9%), 2'-O-Glucuronide (~4%) | [3][7] |
| Minor Metabolite of Interest | Emtricitabine Carboxylic Acid |[9] |
References
-
Title: Emtricitabine - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Emtricitabine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Emtricitabine | C8H10FN3O3S | CID 60877 Source: PubChem - NIH URL: [Link]
-
Title: TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION Source: accessdata.fda.gov URL: [Link]
-
Title: Emtricitabine PK Fact Sheet Source: University of Liverpool HIV Drug Interactions URL: [Link]
-
Title: Emtricitabine Capsules: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]
-
Title: Development and validation of analytical method for Emtricitabine, Tenofovir, Efavirenz by HPLC Source: ResearchGate URL: [Link]
-
Title: Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters Source: NIH URL: [Link]
-
Title: Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records Source: ASM Journals URL: [Link]
-
Title: Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: 21-500 Emtriva Clinical Pharmacology Biopharmaceutics Review Part 1 Source: accessdata.fda.gov URL: [Link]
-
Title: effects of organic anion, organic cation, and nucleoside transport inhibitors on emtricitabine excretion Source: PubMed URL: [Link]
-
Title: Notes on the Design of Bioequivalence Study: Emtricitabine/Tenofovir Alafenamide/Dolutegravir Source: Extranet Systems URL: [Link]
-
Title: Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records Source: PubMed Central URL: [Link]
-
Title: RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form Source: ResearchGate URL: [Link]
-
Title: Emtriva (emtricitabine) Label Source: accessdata.fda.gov URL: [Link]
-
Title: Intracellular Pharmacology of Emtricitabine and Tenofovir Source: Oxford Academic URL: [Link]
-
Title: analytical methods of emtricitabine and tenofovir alafenamide: a review Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]
-
Title: 21-500 Emtriva Pharmacology Review Part 1 Source: accessdata.fda.gov URL: [Link]
-
Title: HPLC Method for the Determination of Emtricitabine and Related Degradation Substances Source: preprints.org URL: [Link]
-
Title: (PDF) Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records Source: ResearchGate URL: [Link]
-
Title: Population pharmacokinetics of tenofovir, emtricitabine and intracellular metabolites in transgender women Source: PubMed URL: [Link]
Sources
- 1. Emtricitabine - Wikipedia [en.wikipedia.org]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
- 10. store.usp.org [store.usp.org]
- 11. EMtricitabine Carboxylic Acid | 1238210-10-0 [chemicalbook.com]
An In-Depth Technical Guide to the Antiviral Activity Assessment of Emtricitabine Carboxylic Acid
Introduction
Emtricitabine (FTC) is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV infection.[1] As a synthetic nucleoside analog of cytidine, its mechanism of action relies on intracellular phosphorylation to its active form, emtricitabine 5'-triphosphate (FTC-TP).[2] FTC-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and causes chain termination when incorporated into nascent viral DNA.[1]
While the pharmacology of emtricitabine and its active triphosphate form is well-documented, the biological activity of its metabolites is less understood. One such metabolite is Emtricitabine Carboxylic Acid (CAS 1238210-10-0), a compound identified as a metabolite and impurity of the parent drug.[3][4][5][6][7][8] Structurally, the presence of the carboxylic acid functional group suggests a significant alteration from the parent molecule, which could impact its ability to undergo phosphorylation and, consequently, its antiviral efficacy. However, it has been suggested that this metabolite may exhibit properties typical of nucleoside analogs, including the potential to inhibit reverse transcriptase.[6]
This technical guide provides a comprehensive framework for the systematic evaluation of the antiviral activity of Emtricitabine Carboxylic Acid. We will detail the necessary experimental workflows, from initial cytotoxicity assessments to definitive antiviral assays and intracellular metabolite analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the antiviral potential of this and other nucleoside analog metabolites.
I. Foundational Assessment: Cytotoxicity Profiling
Before assessing antiviral activity, it is crucial to determine the cytotoxic potential of Emtricitabine Carboxylic Acid. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. We will employ two common methods to establish a toxicity profile: the MTT and LDH assays.
A. Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[9] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Conversely, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture supernatant.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[10]
B. Experimental Workflow: Cytotoxicity
Caption: Workflow for determining the cytotoxicity of Emtricitabine Carboxylic Acid.
C. Detailed Protocols
1. Cell Culture and Compound Preparation
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are recommended.[12][13]
-
Culture Conditions: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Compound Stock: Prepare a 10 mM stock solution of Emtricitabine Carboxylic Acid in sterile dimethyl sulfoxide (DMSO). Further dilutions should be made in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be cytotoxic.
2. MTT Assay Protocol
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Add 100 µL of twofold serial dilutions of Emtricitabine Carboxylic Acid to triplicate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 4-5 days at 37°C and 5% CO2, corresponding to the duration of the planned antiviral assays.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
3. LDH Assay Protocol[10][14]
-
Follow steps 1-3 of the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with 10 µL of a 10X lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
D. Data Analysis and Interpretation
| Parameter | Description | Calculation |
| % Cell Viability (MTT) | Percentage of viable cells relative to untreated controls. | [(Abs_sample - Abs_bkg) / (Abs_cell_ctrl - Abs_bkg)] * 100 |
| % Cytotoxicity (LDH) | Percentage of LDH release relative to maximum release. | [(Abs_sample - Abs_spont) / (Abs_max - Abs_spont)] * 100 |
| CC50 | 50% cytotoxic concentration. | Determined by non-linear regression analysis of the dose-response curve. |
The 50% cytotoxic concentration (CC50) will be determined from these assays. This value is critical for designing the subsequent antiviral assays, ensuring that the tested concentrations of Emtricitabine Carboxylic Acid are non-toxic.
II. Primary Antiviral Activity Assessment
With the cytotoxicity profile established, the next step is to directly measure the antiviral activity of Emtricitabine Carboxylic Acid. We will use a virus yield reduction assay, a robust method for quantifying the inhibition of virus production.[15][16]
A. Principle of Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles from infected cells.[15] Cells are infected with a known amount of virus and simultaneously treated with the test compound. After an incubation period that allows for one or more rounds of viral replication, the amount of progeny virus in the supernatant is quantified.[15]
B. Experimental Workflow: Virus Yield Reduction
Caption: Workflow for the Virus Yield Reduction Assay.
C. Detailed Protocol
-
Cell and Virus Preparation:
-
Infection and Treatment:
-
Seed MT-4 cells in a 96-well plate at 1 x 10^4 cells/well.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.
-
Simultaneously, add serial dilutions of Emtricitabine Carboxylic Acid at concentrations below its CC50. Include emtricitabine as a positive control and untreated, infected cells as a virus control.
-
-
Incubation and Supernatant Harvest:
-
Incubate the plate for 4-5 days.
-
Harvest the cell culture supernatant, which contains the progeny virus.
-
-
Quantification of Viral Yield:
-
The amount of infectious virus in the supernatant can be quantified using a reporter cell line like TZM-bl cells, which express luciferase upon HIV-1 infection.[19]
-
Briefly, seed TZM-bl cells in a 96-well plate. Add serial dilutions of the harvested supernatant.
-
After 48 hours of incubation, measure luciferase activity according to the manufacturer's protocol. The reduction in luciferase signal is proportional to the reduction in infectious virus yield.
-
D. Data Analysis and Interpretation
| Parameter | Description | Calculation |
| % Viral Inhibition | Percentage reduction in viral yield compared to untreated controls. | [1 - (Signal_sample / Signal_virus_ctrl)] * 100 |
| EC50 | 50% effective concentration. | Determined by non-linear regression of the dose-response curve. |
| Selectivity Index (SI) | A measure of the compound's therapeutic window. | CC50 / EC50 |
A high selectivity index (SI > 10) is generally desired for a promising antiviral compound, indicating that the antiviral effects occur at concentrations well below those that cause cytotoxicity.
III. Mechanistic Insight: Intracellular Metabolite Analysis
A key question for any nucleoside analog is whether it is converted to its active triphosphate form within the cell. The lack of antiviral activity in the previous assay might be due to an inability of Emtricitabine Carboxylic Acid to be phosphorylated. Therefore, it is essential to analyze the intracellular concentrations of its potential mono-, di-, and triphosphate metabolites.
A. Principle of LC-MS/MS for Intracellular Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules within complex biological matrices.[20][21][22][23] This technique allows for the separation and quantification of the parent compound and its phosphorylated metabolites from cell lysates.
B. Experimental Workflow: Metabolite Analysis
Caption: Workflow for Intracellular Metabolite Analysis via LC-MS/MS.
C. Detailed Protocol
-
Cell Treatment:
-
Culture a large number of MT-4 cells (e.g., 1 x 10^7 cells per condition).
-
Treat the cells with a high, non-toxic concentration of Emtricitabine Carboxylic Acid (e.g., at its CC50 or slightly below).
-
Incubate for various time points (e.g., 2, 8, 24 hours) to assess the kinetics of metabolite formation.
-
-
Metabolite Extraction: [20]
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Accurately count the number of cells.
-
Lyse the cell pellet with a cold 70% methanol solution.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Develop a specific method to separate and detect Emtricitabine Carboxylic Acid and its potential phosphorylated forms. This will require analytical standards for each potential metabolite.
-
Quantify the concentrations of each metabolite against a standard curve.
-
D. Data Interpretation
The results of this analysis will reveal whether Emtricitabine Carboxylic Acid is a substrate for cellular kinases.
-
Detection of Phosphorylated Metabolites: If mono-, di-, or triphosphate forms are detected, it suggests that the compound can be anabolized. The lack of antiviral activity in the cell-based assays would then point to other factors, such as the triphosphate form not being an effective inhibitor of HIV RT.
-
Absence of Phosphorylated Metabolites: If no phosphorylated forms are detected, it strongly indicates that Emtricitabine Carboxylic Acid is not a substrate for the relevant cellular kinases. This would provide a clear mechanistic explanation for a lack of antiviral activity.
IV. Conclusion and Future Directions
This guide outlines a rigorous, step-by-step approach to comprehensively assess the antiviral activity of Emtricitabine Carboxylic Acid. By systematically evaluating its cytotoxicity, antiviral efficacy, and intracellular metabolism, researchers can definitively characterize its potential as an anti-HIV agent.
The findings from these studies will be crucial. If Emtricitabine Carboxylic Acid is found to have significant antiviral activity, it could have implications for the overall efficacy of emtricitabine treatment. Conversely, a confirmed lack of activity would solidify the understanding that the parent drug's efficacy is solely dependent on its conversion to emtricitabine triphosphate, and that the formation of the carboxylic acid metabolite represents a metabolic dead-end. This foundational knowledge is essential for the continued development and optimization of nucleoside reverse transcriptase inhibitors in the fight against HIV.
References
-
Veeprho. (n.d.). Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Retrieved from [Link]
-
PubChem. (n.d.). Emtricitabine. National Center for Biotechnology Information. Retrieved from [Link]
-
SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0. Retrieved from [Link]
-
Montefiori, D. C. (2021, October). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. LANL HCV Database. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
- Xu, Y., & Au, J. L. (2007). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. The AAPS journal, 9(3), E343–E350.
- Gish, R. G., Trinh, H., Leung, N., Chan, F. K., Fried, M. W., Wright, T. L., Wang, C., Anderson, J., Mondou, E., Snow, A., Sorbel, J., Rousseau, F., & Corey, L. (2005). Safety and antiviral activity of emtricitabine (FTC) for the treatment of chronic hepatitis B infection: a two-year study.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Chesebro, B., & Wehrly, K. (1988). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Journal of virological methods, 22(2-3), 329–337.
-
ResearchGate. (2025, August 6). Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. Retrieved from [Link]
-
bioRxiv. (2020, June 20). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]
- Prichard, M. N., & Shipman, C., Jr (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral research, 14(4-5), 181–205.
-
PubChem. (n.d.). Emtricitabine carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Development and validation of a LC-MS/MS assay to quantify intracellular tenofovir-diphosphate (TFV-DP) and emtricitabine-triphosphate (FTC-TP). Retrieved from [Link]
-
ACS Omega. (2025, June 28). Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. Retrieved from [Link]
- Xu, Y., & Au, J. L. (2007). A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. The AAPS journal, 9(3), E343–E350.
-
DigitalCommons@UNMC. (2019, May 4). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]
- Pauwels, R., De Clercq, E., Desmyter, J., Balzarini, J., Goubau, P., Herdewijn, P., Vanderhaeghe, H., & Vandeputte, M. (1987). Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of virological methods, 16(3), 171–185.
-
CDC Stacks. (n.d.). METHODS Preparation of HIV-1 virions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, October 20). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. Retrieved from [Link]
-
protocols.io. (2020, September 17). Viral Plaque Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Simultaneous determination of intracellular concentrations of tenofovir, emtricitabine, and dolutegravir in human brain microvascular endothelial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Problems of Virology. (n.d.). Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Retrieved from [Link]
-
YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and antiviral activity of emtricitabine (FTC) for the treatment of chronic hepatitis B infection: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 5. store.usp.org [store.usp.org]
- 6. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
- 7. EMtricitabine Carboxylic Acid | 1238210-10-0 [chemicalbook.com]
- 8. Emtricitabine carboxylic acid | C8H8FN3O4S | CID 56637813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. hcv.lanl.gov [hcv.lanl.gov]
- 20. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. globalresearchonline.net [globalresearchonline.net]
The Unseen Player: A Technical Guide to the Role of Emtricitabine Carboxylic Acid in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Emtricitabine (FTC), a cornerstone of combination antiretroviral therapy, is a potent nucleoside reverse transcriptase inhibitor (NRTI) lauded for its efficacy and favorable pharmacokinetic profile.[1] While the bioactivation of emtricitabine to its triphosphate form is well-understood as the mechanism of its anti-HIV activity, the broader metabolic fate of the parent drug warrants a deeper investigation.[1] This technical guide moves beyond the primary mechanism of action to focus on a less-explored metabolite: Emtricitabine Carboxylic Acid. While often categorized as an impurity, its consistent presence as a metabolite necessitates a thorough understanding of its formation, biological relevance, and analytical quantification.[2] This document provides a comprehensive overview of the current knowledge surrounding emtricitabine carboxylic acid, offering insights into its role in the overall disposition of emtricitabine and highlighting areas for future research.
The Metabolic Journey of Emtricitabine: A Focus on Carboxylic Acid Formation
Emtricitabine undergoes limited metabolism in humans, with a significant portion of the dose excreted unchanged in the urine. The primary metabolic transformations are recognized as oxidation of the thiol group to form sulfoxide diastereomers and glucuronidation.[1] The formation of emtricitabine carboxylic acid represents a less predominant, yet important, metabolic pathway.
While the specific enzymatic processes responsible for the direct oxidation of the hydroxymethyl group of emtricitabine to a carboxylic acid have not been extensively elucidated in the public domain, it is plausible to hypothesize a multi-step enzymatic conversion. Generally, the oxidation of primary alcohols to carboxylic acids in xenobiotic metabolism can be catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenaces (ALDHs).[3]
Putative Metabolic Pathway:
-
Initial Oxidation to an Aldehyde: The primary alcohol moiety of emtricitabine is likely first oxidized to an intermediate aldehyde. This reaction is commonly mediated by cytosolic ADHs.
-
Oxidation to the Carboxylic Acid: The subsequent and rapid oxidation of the aldehyde intermediate to emtricitabine carboxylic acid is likely catalyzed by ALDHs.
Further in-vitro studies utilizing human liver microsomes, S9 fractions, and recombinant ADH and ALDH enzymes are necessary to definitively identify the specific enzymes involved in this biotransformation.
Sources
Application Note & Protocol: Quantification of Emtricitabine Carboxylic Acid in Human Plasma by LC-MS/MS
Introduction: The Rationale for Monitoring Emtricitabine Carboxylic Acid
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the management of HIV infection.[1] As with many pharmaceuticals, understanding its metabolic fate is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile. The biotransformation of emtricitabine can lead to the formation of various metabolites, including Emtricitabine Carboxylic Acid.[2] This metabolite, being more polar than the parent drug, presents unique bioanalytical challenges.
Accurate quantification of Emtricitabine Carboxylic Acid in plasma is vital for several reasons:
-
Metabolic Profiling: To understand the extent and rate of emtricitabine metabolism in different patient populations.
-
Drug-Drug Interaction Studies: To assess if co-administered drugs affect the metabolic pathways of emtricitabine.
-
Safety and Toxicity Assessment: To investigate any potential correlation between metabolite accumulation and adverse events.
This application note provides a detailed, robust, and validated protocol for the quantification of Emtricitabine Carboxylic Acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[3]
Method Overview: A Logic-Driven Approach
The quantification of a polar metabolite like Emtricitabine Carboxylic Acid from a complex biological matrix such as plasma requires a multi-faceted and optimized approach. The workflow is designed to ensure selectivity, sensitivity, and reproducibility.
Figure 1: Overall workflow for the quantification of Emtricitabine Carboxylic Acid in plasma.
Materials and Reagents
| Material | Supplier | Notes |
| Emtricitabine Carboxylic Acid | USP, SynZeal, or other certified providers | Purity ≥ 98%. Obtain Certificate of Analysis.[4][5] |
| Emtricitabine Carboxylic Acid-¹³C,¹⁵N₂ (Internal Standard) | Pharmaffiliates, or other specialized suppliers | Isotopic purity ≥ 99%. This is the ideal internal standard for mitigating matrix effects and variability in extraction and ionization.[3] |
| Human Plasma (K₂EDTA) | Reputable biological vendor | Pooled from at least six different sources for method validation to ensure selectivity.[6] |
| Methanol (LC-MS Grade) | Fisher Scientific, or equivalent | |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, or equivalent | |
| Formic Acid (LC-MS Grade) | Fisher Scientific, or equivalent | |
| Ammonium Formate (LC-MS Grade) | Fisher Scientific, or equivalent | |
| Water (Deionized, 18 MΩ·cm) | In-house water purification system | |
| Solid-Phase Extraction (SPE) Cartridges | Waters Oasis MCX, or equivalent | Mixed-mode cation exchange for effective cleanup.[7] |
| 96-well collection plates | Standard laboratory supplier | |
| Plate sealer | Standard laboratory supplier | |
| Positive pressure manifold or vacuum manifold | Standard laboratory supplier | For SPE processing. |
| Nitrogen evaporator | Standard laboratory supplier |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of Emtricitabine Carboxylic Acid and its stable-isotope labeled internal standard (IS) into separate volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of methanol and water to the final volume.
-
Store at -20°C. These stocks are typically stable for several months.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Emtricitabine Carboxylic Acid primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with 50:50 (v/v) methanol:water. This concentration may be optimized based on the mass spectrometer's response.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spiking:
-
In separate polypropylene tubes, spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.
-
A typical calibration curve might range from 1 to 1000 ng/mL.
-
Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
The rationale for choosing SPE over simpler protein precipitation is the superior cleanup it provides, which is crucial for minimizing matrix effects and ensuring long-term robustness of the LC-MS/MS method. A mixed-mode cation exchange sorbent is effective for extracting the polar, acidic metabolite.[7][8]
-
Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma (calibration standard, QC, or unknown sample), add 20 µL of the 100 ng/mL IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step acidifies the sample to ensure the carboxylic acid is in its neutral form for retention on the reversed-phase component of the SPE sorbent.
-
-
SPE Procedure (using Waters Oasis MCX):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water to wash away polar interferences.
-
Wash 2: Pass 1 mL of methanol to wash away non-polar interferences.
-
Elute: Elute the Emtricitabine Carboxylic Acid and its IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer ensures the carboxylic acid is deprotonated and released from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 v/v acetonitrile:10 mM ammonium formate).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method
Given the polar nature of Emtricitabine Carboxylic Acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for optimal retention and separation from endogenous plasma components.[6][9]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm), or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (initial), hold for 0.5 min, ramp to 50% B over 2.5 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min. |
| Run Time | Approximately 6 minutes |
Mass Spectrometry Conditions
The following MRM transitions are proposed based on the molecular weight of Emtricitabine Carboxylic Acid (261.23 g/mol ) and its stable isotope-labeled internal standard, and common fragmentation patterns of carboxylic acids (loss of COOH, m/z 45).[2][10] These should be optimized during method development.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Proposed) | Emtricitabine Carboxylic Acid: 262.1 > 130.1 (Quantifier), 262.1 > 217.1 (Qualifier) IS: 265.1 > 133.1 (Quantifier) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 (Nebulizer) | 50 psi |
| Ion Source Gas 2 (Heater) | 60 psi |
| Dwell Time | 150 ms per transition |
Method Validation
The method must be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.[6] |
| Linearity | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).[11] |
| Accuracy and Precision | Intra- and inter-day accuracy (as %RE) and precision (as %CV) should be within ±15% for all QC levels (±20% at the LLOQ). Determined from at least three separate analytical runs.[12] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Freeze-Thaw Stability: At least three freeze-thaw cycles. Bench-Top Stability: At room temperature for a duration that mimics sample handling. Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.[13] Analyte concentrations should be within ±15% of the nominal QC concentrations. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of Emtricitabine Carboxylic Acid in human plasma. By employing a stable isotope-labeled internal standard, optimized solid-phase extraction, and a sensitive HILIC-LC-MS/MS method, this protocol is designed to deliver accurate and precise results suitable for clinical and research applications. The detailed validation plan ensures that the method is robust and compliant with regulatory expectations, providing trustworthy data for drug development professionals.
References
-
The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards. National Institutes of Health. Available from: [Link]
-
Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. PubMed. Available from: [Link]
-
Emtricitabine Carboxylic Acid. PubChem. Available from: [Link]
-
Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Veeprho. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF AN ACCURATE AND PRECISE LC-MS/MS METHOD FOR DETERMINATION OF TENOFOVIR AND EMTRICITABINE IN HUMAN PLASMA. International Journal of Pharmacy and Chemical Sciences. Available from: [Link]
-
Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. ResearchGate. Available from: [Link]
-
Emtricitabine-Impurities. Pharmaffiliates. Available from: [Link]
-
(2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0. SynZeal. Available from: [Link]
-
Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Available from: [Link]
-
High Throughput Lc-Ms/Ms Method for the Quantitation of Emtricitabine in Human Plasma by Solid Phase Extraction Using 96 Well Plate Format. Journal of Pharmaceutical Research International. Available from: [Link]
-
Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. University of Nebraska Medical Center. Available from: [Link]
-
Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. ResearchGate. Available from: [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available from: [Link]
-
Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. MDPI. Available from: [Link]
-
Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. DigitalCommons@UNMC. Available from: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available from: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]
-
Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. ResearchGate. Available from: [Link]
-
Estimation of Emtricitabine and Tenofovir by HPTLC Method. Rajarshi Shahu Mahavidyalaya. Available from: [Link]
-
Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available from: [Link]
-
Simultaneous Estimation of Tenofovir and Emtricitabine in Human Plasma Using HPLC after Protein Precipitation Extraction. OMICS International. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. PubMed. Available from: [Link]
-
Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. PMC. Available from: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. Available from: [Link]
-
Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. Available from: [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. Available from: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available from: [Link]
-
(2S,5R)-Emtricitabine Carboxylic Acid. Alentris Research Pvt. Ltd. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Emtricitabine carboxylic acid | C8H8FN3O4S | CID 56637813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. store.usp.org [store.usp.org]
- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. longdom.org [longdom.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Emtricitabine Carboxylic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Emtricitabine Carboxylic Acid, a potential impurity and degradation product of the antiretroviral drug Emtricitabine. The method is designed for use in research, quality control, and drug development settings. The described protocol offers excellent resolution and sensitivity, separating Emtricitabine Carboxylic Acid from the active pharmaceutical ingredient (API) and other related substances. This document provides a comprehensive guide, including the scientific rationale for method development, a step-by-step protocol, and validation parameters based on International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Monitoring Emtricitabine Impurities
Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for HIV-1 infection.[1] Its chemical structure, 4-amino-5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5-yl] pyrimidin-2-one, can be susceptible to degradation under various stress conditions such as hydrolysis and oxidation.[2][3] One of the critical impurities identified is Emtricitabine Carboxylic Acid (formally known as (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid), often referred to as Emtricitabine Impurity A.[4][5]
The presence of impurities and degradation products in pharmaceutical formulations can impact both the efficacy and safety of the drug. Therefore, regulatory bodies mandate the monitoring and control of these substances. The United States Pharmacopeia (USP) lists "Emtricitabine acid" as a specified impurity with defined acceptance criteria.[6] A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients. The development of such a method is crucial for ensuring the quality and stability of Emtricitabine drug products.
This application note addresses the need for a reliable analytical method by providing a detailed protocol for the analysis of Emtricitabine Carboxylic Acid using RP-HPLC with UV detection.
Method Rationale and Chromatographic Principles
The selection of the chromatographic conditions is paramount for achieving a successful separation. A reversed-phase approach was chosen due to the polar nature of Emtricitabine and its carboxylic acid metabolite.
-
Stationary Phase: A C18 column is the industry standard for reversed-phase chromatography and provides excellent retention and selectivity for a wide range of compounds, including the moderately polar Emtricitabine and its more polar carboxylic acid impurity. The alkyl chains of the C18 stationary phase interact with the non-polar regions of the analytes.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is employed to ensure adequate retention of the polar carboxylic acid impurity while allowing for the timely elution of the parent drug, Emtricitabine.
-
Aqueous Phase: A phosphate or formate buffer is used to control the pH of the mobile phase.[2][7] Maintaining a consistent pH is critical for the reproducible ionization of the analytes, which in turn affects their retention time. A slightly acidic pH (around 4.0-4.2) ensures the carboxylic acid group is in a consistent protonation state, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile or methanol is commonly used as the organic component in the mobile phase.[2][7] Acetonitrile generally offers lower viscosity and better UV transparency. A gradient is employed to increase the organic content over time, facilitating the elution of the more retained components.
-
-
Detection: Emtricitabine and its related substances exhibit significant UV absorbance. A detection wavelength of 280 nm is often utilized as it provides a good response for both the API and its impurities.[2][7] A photodiode array (PDA) detector can be beneficial for peak purity analysis and method development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]
-
Chemicals and Reagents:
-
Emtricitabine Reference Standard
-
Emtricitabine Carboxylic Acid Reference Standard
-
Potassium dihydrogen phosphate or Ammonium formate (HPLC grade)
-
Orthophosphoric acid or Formic acid (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous):
-
Dissolve a suitable amount of potassium dihydrogen phosphate or ammonium formate in HPLC grade water to a final concentration of 10-20 mM.
-
Adjust the pH to 4.0 ± 0.05 with diluted orthophosphoric acid or formic acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) or water.
-
Standard Stock Solution (Emtricitabine):
-
Accurately weigh and dissolve an appropriate amount of Emtricitabine Reference Standard in the diluent to obtain a concentration of approximately 1 mg/mL.
-
-
Standard Stock Solution (Emtricitabine Carboxylic Acid):
-
Accurately weigh and dissolve an appropriate amount of Emtricitabine Carboxylic Acid Reference Standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
-
System Suitability Solution (Spiked Standard):
-
Prepare a solution containing approximately 0.1 mg/mL of Emtricitabine and a known concentration of Emtricitabine Carboxylic Acid (e.g., 1 µg/mL) in the diluent. This solution is used to verify the resolution between the two peaks.
-
-
Sample Preparation (For Drug Product Analysis):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a target concentration of Emtricitabine (e.g., 0.1 mg/mL) into a suitable volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation Overview (ICH Q2(R1) Principles)
A comprehensive validation of this method should be performed to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: Demonstrated by the separation of the Emtricitabine Carboxylic Acid peak from the Emtricitabine peak and other potential impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be conducted to show that the method is stability-indicating.[2][3]
-
Linearity: The linearity of the response for Emtricitabine Carboxylic Acid should be established over a range of concentrations, typically from the reporting threshold to 150% of the specification limit. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
-
Accuracy: The accuracy should be assessed by spiking a placebo or sample matrix with known amounts of Emtricitabine Carboxylic Acid at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Determined by multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the method parameters, such as pH of the mobile phase, column temperature, and flow rate, to assess the method's reliability during normal use.
Data Presentation and System Suitability
System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | ≥ 2000 for both peaks |
| Resolution (Rs) | ≥ 2.0 between Emtricitabine and Emtricitabine Carboxylic Acid |
| %RSD of Peak Areas | ≤ 2.0% (from 5 replicate injections of the standard) |
Visualizations
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantification of Emtricitabine Carboxylic Acid in the presence of Emtricitabine. The method is grounded in established chromatographic principles and is designed to be validated according to ICH guidelines, making it suitable for implementation in a regulated laboratory environment. Adherence to this protocol will ensure the accurate monitoring of this critical impurity, contributing to the overall quality and safety of Emtricitabine-containing pharmaceutical products.
References
-
A validated stability indicating rp- hplc method for the determination of emtricitabine in bulk and capsules. Farmacia Journal. Available at: [Link]
-
Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances. Journal of Chromatographic Science, 51(5), 419–424. Available at: [Link]
-
HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. ResearchGate. Available at: [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. ResearchGate. Available at: [Link]
-
Emtricitabine - Definition, Identification, Assay - USP 2025. USP. Available at: [Link]
-
Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Veeprho. Available at: [Link]
- Method and composition for pharmaceutical product. Google Patents.
-
Development and validation of RP-HPLC methods for estimation of Emtricitabine. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. National Institutes of Health (NIH). Available at: [Link]
-
Emtricitabine Carboxylic Acid. Pharmaffiliates. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Emtricitabine and Its Impurities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Oxford Academic. Available at: [Link]
-
Emtricitabine Impurities. SynThink. Available at: [Link]
-
Emtricitabine. National Institutes of Health (NIH). Available at: [Link]
-
RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form. Taylor & Francis Online. Available at: [Link]
-
Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). Available at: [Link]
-
Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form. Oxford Academic. Available at: [Link]
-
Emtricitabine Carboxylic Acid. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. veeprho.com [veeprho.com]
- 5. store.usp.org [store.usp.org]
- 6. Emtricitabine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. farmaciajournal.com [farmaciajournal.com]
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Emtricitabine Carboxylic Acid in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of emtricitabine carboxylic acid, a key metabolite of the antiretroviral drug emtricitabine, in human plasma. The protocol outlines a streamlined solid-phase extraction (SPE) procedure optimized for the recovery of this polar analyte, followed by rapid and efficient chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is designed to meet the rigorous standards of bioanalytical method validation guidelines set forth by regulatory agencies such as the FDA and EMA, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research in the field of HIV treatment and prevention.
Introduction: The Rationale for Monitoring Emtricitabine Carboxylic Acid
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for the treatment and prevention of HIV infection.[1][2][3] As with any therapeutic agent, understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Emtricitabine undergoes limited metabolism in the body, with the primary pathways being oxidation of the thiol group and glucuronidation.[4] The formation of emtricitabine carboxylic acid represents a significant metabolic pathway.[4] Accurate measurement of this metabolite in biological matrices like plasma is essential for pharmacokinetic (PK) modeling, understanding drug clearance mechanisms, and investigating potential correlations between metabolite levels and therapeutic outcomes or adverse events.
The inherent polarity of emtricitabine carboxylic acid presents a bioanalytical challenge, often leading to poor retention on conventional reversed-phase chromatographic columns and inefficient extraction from complex matrices. This application note addresses these challenges by providing a meticulously developed protocol that ensures high recovery, chromatographic resolution, and sensitive detection, thereby enabling researchers to confidently and accurately measure this important metabolite.
Experimental Workflow: A Validated System from Sample to Result
The entire analytical process is designed as a self-validating system, where each step is optimized to ensure the integrity and reproducibility of the final data. The workflow is visualized in the diagram below.
Figure 1: Overall experimental workflow for the quantification of emtricitabine carboxylic acid.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (≥99%, LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
-
Human Plasma: K₂EDTA-anticoagulated human plasma from at least six individual donors for method validation.
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange SPE cartridges.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve emtricitabine carboxylic acid and its stable isotope-labeled internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) methanol/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
The key to accurately quantifying a polar metabolite is its efficient extraction from the biological matrix. A mixed-mode cation exchange SPE is employed to leverage both reversed-phase and ion-exchange retention mechanisms, ensuring high recovery of the carboxylic acid metabolite while effectively removing plasma interferences.
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the 100 ng/mL IS working solution. Add 200 µL of 10% (w/v) trichloroacetic acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. These steps remove salts and non-polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the carboxylic acid, facilitating its elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase A (see section 4.3).
LC-MS/MS Method
Rationale for Chromatographic and MS Parameter Selection:
-
Chromatography: A C18 stationary phase is selected for its broad applicability. A gradient elution starting with a high aqueous mobile phase composition is necessary to retain the polar emtricitabine carboxylic acid. The inclusion of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization.
-
Mass Spectrometry: Electrospray ionization in the positive mode (ESI+) is chosen for its high efficiency in ionizing polar compounds containing basic nitrogen atoms. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, which is a requirement for bioanalytical assays.[9] The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are chosen based on their stability and abundance following collision-induced dissociation (CID) to ensure a robust and reliable signal.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Emtricitabine Carboxylic Acid | 262.0 | 144.0 | 40 | 25 |
| Emtricitabine Carboxylic Acid-¹³C,¹⁵N₂ (IS) | 265.0 | 147.0 | 40 | 25 |
Note: The fragmentation of the carboxylic acid is predicted to involve the loss of the carboxylic acid group and parts of the oxathiolane ring.
Method Validation
The developed method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[7] This ensures the reliability of the data for clinical and regulatory submissions.
Validation Parameters
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve ranging from 1 ng/mL to 1000 ng/mL should be prepared by spiking blank plasma. The linearity should be evaluated using a weighted (1/x²) linear regression model.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in replicate (n=5) on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).[2]
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma from six different sources to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: The extraction recovery is determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples at three QC levels.
-
Stability: The stability of emtricitabine carboxylic acid in plasma must be assessed under various conditions, including short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.
Data Presentation
Table 4: Representative Method Performance (Expected)
| Parameter | Acceptance Criteria | Expected Performance |
| Linear Range | r² ≥ 0.99 | 1 - 1000 ng/mL |
| LLOQ | S/N ≥ 5 | 1 ng/mL |
| Accuracy | 85-115% (80-120% for LLOQ) | Within limits |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | IS-normalized MF CV ≤15% | Within limits |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of emtricitabine carboxylic acid in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with a rigorous validation strategy, ensure the generation of high-quality, reliable, and reproducible data. This method is a valuable tool for researchers and drug development professionals in the field of HIV therapeutics, enabling a deeper understanding of emtricitabine's metabolism and its clinical implications.
References
-
SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Emtricitabine. In StatPearls. Retrieved from [Link]
-
Delahunty, T., Bushman, L., & Fletcher, C. V. (2009). The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards. Journal of Chromatography B, 877(22), 2093-2099. [Link]
-
Forensic Toxicology. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wikipedia. (2024). Emtricitabine. Retrieved from [Link]
-
Drugs.com. (2025). Emtricitabine Capsules: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem Compound Summary for CID 60877. Retrieved from [Link]
-
Shah, I., et al. (2019). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773. [Link]
-
University of Liverpool. (2016). Emtricitabine PK Fact Sheet. Retrieved from [Link]
-
Gota, V., et al. (2023). Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records. Antimicrobial Agents and Chemotherapy, 67(5), e0135122. [Link]
-
Chromatography Online. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Extraction. Retrieved from [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]
-
Notarnicola, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Talanta, 258, 124434. [Link]
-
ResearchGate. (n.d.). Chromatogram of emtricitabine, tenofovir and efavirenz. Retrieved from [Link]
-
Jayanna, B. K., & Nagendrappa, G. (2021). Estimation of Emtricitabine and Tenofovir by HPTLC Method. Journal of Pharmaceutical Research International, 33(47A), 346-353. [Link]
-
Notari, S., et al. (2006). Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. Journal of Chromatography B, 833(2), 256-260. [Link]
-
Request PDF. (n.d.). Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. Retrieved from [Link]
Sources
- 1. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emtricitabine - Wikipedia [en.wikipedia.org]
- 3. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 7. store.usp.org [store.usp.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. forensicrti.org [forensicrti.org]
Application Note: Preparation and Certification of Emtricitabine Carboxylic Acid as a Pharmaceutical Reference Standard
Abstract
This document provides a comprehensive technical guide for the preparation, purification, and comprehensive characterization of Emtricitabine Carboxylic Acid (ECA) for use as a certified reference standard. Emtricitabine Carboxylic Acid is a critical related substance of Emtricitabine, an essential antiretroviral agent.[1][2] The availability of a high-purity, fully characterized reference standard for this impurity is paramount for ensuring the quality, safety, and efficacy of Emtricitabine drug products through accurate analytical method validation, stability testing, and quality control (QC) applications.[3] This guide details a conceptual synthetic pathway, a multi-tiered analytical protocol for structural elucidation and purity assessment, and a primary method for potency assignment using Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction: The Role of Impurity Reference Standards
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for the treatment of HIV-1 infection.[1] During the synthesis, storage, or metabolism of Emtricitabine, various related substances can form. Emtricitabine Carboxylic Acid, chemically known as (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid, is a known impurity and potential metabolite.[2][4][5][6]
Pharmaceutical regulatory bodies worldwide, including the USP and ICH, mandate the monitoring and control of such impurities. A reference standard is a highly characterized material used to perform qualitative and quantitative analyses, serving as the benchmark against which drug substances and products are evaluated.[7] Therefore, the preparation of a robust Emtricitabine Carboxylic Acid reference standard is not merely an academic exercise but a critical requirement for regulatory compliance and drug safety.
This note provides the scientific rationale and detailed protocols to guide researchers and drug development professionals in establishing a self-validating system for the production and certification of this vital analytical standard.
Chemical and Physical Properties
A summary of the key identifiers and properties of Emtricitabine Carboxylic Acid is provided below for quick reference.
| Property | Value |
| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid[5] |
| CAS Number | 1238210-10-0[5][8] |
| Molecular Formula | C₈H₈FN₃O₄S[4][5] |
| Molecular Weight | 261.23 g/mol [5][8] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (Sparingly) and Methanol (Slightly, with heat)[6] |
Part I: Preparation of Emtricitabine Carboxylic Acid
Strategic Approach: Controlled Synthesis
While Emtricitabine Carboxylic Acid can be generated via forced degradation of the parent drug, this method often yields a complex mixture of degradants, making purification challenging and inefficient.[9] A controlled, targeted synthesis is the preferred strategy for producing a high-purity reference material. The conceptual pathway described here leverages established principles from the synthesis of Emtricitabine itself, adapting the process to retain the carboxylic acid moiety.[10]
The core of the synthesis involves the stereoselective coupling of a protected 1,3-oxathiolane-2-carboxylic acid intermediate with silylated 5-fluorocytosine.
Caption: Conceptual workflow for the synthesis of the ECA reference standard.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize and purify Emtricitabine Carboxylic Acid with a target purity of >99.5%.
Materials:
-
(2R,5R)-5-acetoxy-[1][4]oxathiolane-2-carboxylic acid derivative (or similar activated intermediate)
-
5-Fluorocytosine
-
Hexamethyldisilazane (HMDS)
-
Trimethyliodosilane (TMSI) or other suitable Lewis acid
-
Dichloromethane (DCM), Toluene, Methanol (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of 5-Fluorocytosine: In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend 5-fluorocytosine in toluene. Add a catalytic amount of methanesulfonic acid followed by hexamethyldisilazane (HMDS). Reflux the mixture for 3-4 hours until the solution becomes clear. Distill off the solvent under vacuum to obtain the silylated 5-fluorocytosine as a residue.[10]
-
Causality: Silylation of the amine and hydroxyl groups of 5-fluorocytosine increases its nucleophilicity and solubility in organic solvents, facilitating the subsequent coupling reaction.
-
-
Coupling Reaction: Redissolve the silylated 5-fluorocytosine residue in anhydrous DCM. In a separate flask, dissolve the protected 1,3-oxathiolane-2-carboxylic acid intermediate in anhydrous DCM. Cool the silylated base solution to 0°C and slowly add the solution of the oxathiolane intermediate. Add trimethyliodosilane (TMSI) dropwise while maintaining the temperature. Allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by TLC or LC-MS.
-
Causality: The Lewis acid (TMSI) catalyzes the glycosidic bond formation between the oxathiolane ring and the pyrimidine base. The stereochemistry of the starting oxathiolane dictates the stereochemistry of the final product.
-
-
Work-up and Deprotection: Quench the reaction by adding a saturated aqueous solution of sodium metabisulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue contains the protected ECA. Proceed with a suitable deprotection step (e.g., mild acid or base hydrolysis) to remove protecting groups from the carboxylic acid and base, if present.
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of methanol in dichloromethane. Combine fractions containing the pure product (as determined by TLC/LC-MS analysis).
-
Recrystallization: Concentrate the pure fractions and recrystallize the solid from a suitable solvent system (e.g., methanol/ethyl acetate) to remove residual impurities and obtain a crystalline, high-purity final product. Dry the final product under vacuum at 40°C.
Part II: Characterization and Certification
A reference standard is defined by its certified properties. A multi-technique analytical approach is mandatory to unambiguously confirm the material's identity, purity, and potency.[11][12]
Caption: Analytical workflow for the certification of the ECA reference standard.
Identity Confirmation
-
Mass Spectrometry (LC-MS): Provides definitive confirmation of the molecular weight.
-
Method: Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Result: [M+H]⁺ at m/z 262.03 and [M-H]⁻ at m/z 260.01.
-
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): The cornerstone of structural elucidation, confirming the connectivity of all atoms and the stereochemical integrity. The spectra should be unambiguous and consistent with the structure of (2R,5S)-Emtricitabine Carboxylic Acid.[8]
-
FTIR Spectroscopy: Confirms the presence of key functional groups.
-
Expected Peaks: O-H stretch (carboxylic acid), N-H stretch (amine), C=O stretch (amide and carboxylic acid), C-F stretch.
-
Purity Assessment
-
Chromatographic Purity (RP-HPLC): The primary technique for quantifying organic impurities.
-
Protocol: A stability-indicating method should be developed and validated.[9][13][14]
Parameter Condition Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient Time-based gradient from 5% to 95% B Flow Rate 1.0 mL/min Detector UV/DAD at 280 nm | Column Temp. | 30°C |
-
Self-Validation: The method must demonstrate specificity by separating ECA from its potential impurities and degradation products. Forced degradation studies (acid, base, oxidative, thermal, photolytic) are essential to prove the method is stability-indicating.[9][15]
-
-
Residual Solvents (GC): Quantifies volatile organic impurities from the synthesis. Analysis should be performed according to USP <467> guidelines.
-
Water Content (Karl Fischer Titration): Accurately determines the water content, which is critical for potency calculation.
-
Inorganic Impurities (Sulphated Ash): Measures the amount of non-volatile inorganic matter according to USP <281>.
Potency Assignment Protocol: Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement capable of providing results traceable to the International System of Units (SI) without the need for a specific reference standard of the same compound.[16][17]
Objective: To determine the absolute purity (potency) of the Emtricitabine Carboxylic Acid material.
Materials:
-
Emtricitabine Carboxylic Acid (approx. 10-15 mg, accurately weighed)
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone; accurately weighed)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
Class A volumetric flasks and calibrated pipettes/syringes
Procedure:
-
Sample Preparation: a. Accurately weigh about 10 mg of the ECA material and 10 mg of the certified internal standard into a vial. b. Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 1.0 mL). Ensure complete dissolution. c. Transfer an aliquot (e.g., 0.6 mL) to a high-precision NMR tube.
-
Data Acquisition: a. Acquire a ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz). b. Ensure acquisition parameters are optimized for quantification: long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton), 90° pulse angle, and sufficient signal-to-noise ratio (>150:1 for integrated peaks).
-
Data Processing & Calculation: a. Apply identical processing parameters to the spectrum. b. Select well-resolved, non-overlapping proton signals for both ECA and the internal standard for integration. c. Calculate the potency using the following formula:
PAnalyte = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PStd
Where:
-
P = Purity (potency)
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Trustworthiness: The qNMR protocol is self-validating. The use of a certified internal standard provides direct traceability. The result should be confirmed by the mass balance approach (Potency ≈ 100% - % organic impurities - % water - % residual solvents - % inorganic impurities) for cross-verification.[18]
Summary of Certification Data (Example)
| Analysis | Method | Specification | Result (Example) |
| Identity | MS, NMR, FTIR | Conforms to structure | Conforms |
| Chromatographic Purity | RP-HPLC | ≥ 99.5% | 99.82% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% |
| Residual Solvents | GC-HS | Meets USP <467> | < 0.05% (Methanol) |
| Sulphated Ash | USP <281> | ≤ 0.1% | < 0.02% |
| Potency (Assay) | qNMR | Report Value | 99.6% (as is) |
| Mass Balance | Calculation | Report Value | 99.63% |
Part III: Storage, Handling, and Stability
-
Storage: The certified Emtricitabine Carboxylic Acid reference standard should be stored in tightly sealed, light-resistant containers at refrigerated temperatures (2-8°C). Storage in a desiccator is recommended to protect from moisture.
-
Handling: Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation. Use calibrated balances and appropriate inert labware for weighing and transfer.
-
Re-test Period: Based on forced degradation studies where Emtricitabine showed sensitivity to thermal conditions, an initial re-test period of 12-24 months is recommended.[9] This should be confirmed with a formal stability study under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% ± 5% RH) conditions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60877, Emtricitabine. Retrieved from [Link].
- Google Patents (2009). US7534885B2 - Process and intermediates for preparing emtricitabine.
-
SynZeal (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid. Retrieved from [Link].
-
SynZeal (n.d.). Emtricitabine Impurities. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56637813, Emtricitabine carboxylic acid. Retrieved from [Link].
-
Veeprho (n.d.). Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Retrieved from [Link].
-
S. Vidyasagar, et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Retrieved from [Link].
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link].
-
G. Sravani, et al. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. PMC - NIH. Retrieved from [Link].
-
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link].
-
P. Bennett, et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. Retrieved from [Link].
-
ResearchGate (2025). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC | Request PDF. Retrieved from [Link].
-
G. K. Webster, et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link].
-
World Health Organization (WHO) (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link].
-
Allmpus Laboratories (n.d.). emtricitabine ip impurity i / emtricitabine 6'-disulfide. Retrieved from [Link].
-
US Pharmacopeia (USP) (n.d.). Stimuli Article (qNMR). Retrieved from [Link].
-
Journal of Chemical and Pharmaceutical Research (2018). Development and validation of stability indicating RP-HPLC method for the simultaneous estimation of Emtricitabine and Tenofovir alafenamide in bulk and their combined dosage form. Retrieved from [Link].
-
Marmara Pharmaceutical Journal (2021). Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Retrieved from [Link].
-
Pharmaceutical Technology (2009). Reference-Standard Material Qualification. Retrieved from [Link].
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
- 3. Emtricitabine Impurities | SynZeal [synzeal.com]
- 4. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 5. Emtricitabine carboxylic acid | C8H8FN3O4S | CID 56637813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EMtricitabine Carboxylic Acid | 1238210-10-0 [chemicalbook.com]
- 7. pharmtech.com [pharmtech.com]
- 8. veeprho.com [veeprho.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. who.int [who.int]
- 13. journaljpri.com [journaljpri.com]
- 14. jocpr.com [jocpr.com]
- 15. turkjps.org [turkjps.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. usp.org [usp.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Analytical Method Development and Validation for the Quantification of Emtricitabine Impurities using a Stability-Indicating RP-HPLC Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of impurities in the antiretroviral drug, emtricitabine. Emtricitabine (FTC), a cornerstone in HIV-1 therapy, requires stringent purity control to ensure its safety and efficacy.[1][2] This document outlines a systematic approach, from understanding the impurity profile through forced degradation studies to detailed protocols for method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and final implementation. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Introduction: The Imperative for Impurity Profiling
Emtricitabine is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1 and hepatitis B virus.[1] The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) can introduce impurities, which may include starting materials, by-products, intermediates, or degradation products.[1][3] The presence of these impurities, even at trace levels, can impact the drug's efficacy and potentially introduce toxicity. Therefore, regulatory agencies mandate the development of robust, validated analytical methods to ensure that impurities are controlled within acceptable limits.[4][5]
This guide details a stability-indicating method, one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products, providing a reliable tool for quality control and stability testing.
Understanding the Impurity Landscape of Emtricitabine
A successful analytical method is built upon a thorough understanding of the potential impurities. These can be broadly categorized as:
-
Process-Related Impurities: These are substances related to the manufacturing process. For emtricitabine, known process impurities can include lamivudine (an analogue) and salicylic acid (a potential reagent or by-product).[1]
-
Degradation Products: These arise from the decomposition of the drug substance over time due to environmental factors like acid, base, oxidation, heat, or light.[6][7] Known degradation impurities for emtricitabine include 5-Fluorocytosine, a sulphoxide derivative, and a desamino impurity.[1]
Forced Degradation (Stress Testing): To ensure the method is truly "stability-indicating," forced degradation studies are critical. These studies deliberately expose the drug to harsh conditions to generate potential degradation products and prove the analytical method can separate them from the parent drug.[4][5] Emtricitabine has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable against thermal and photolytic stress.[1][2][6]
The Method Development Strategy: A Rationale-Driven Approach
The selection of a Reverse-Phase HPLC method is predicated on its superior ability to separate compounds of moderate polarity, such as emtricitabine and its known impurities.[6] The advent of Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and reduced solvent consumption by utilizing columns with smaller particle sizes (<2 µm).[2]
The Causality Behind Experimental Choices
-
Column Chemistry (The Separation Engine): A C18 stationary phase is the workhorse for this type of separation. Its long alkyl chains provide sufficient hydrophobicity to retain emtricitabine and its related substances, allowing for effective separation based on subtle differences in their polarity. Columns such as the HiQSil C18, Intersil ODS-3V, or Waters Acquity BEH C8 have been successfully used.[1][2][6]
-
Mobile Phase Optimization (The Driving Force):
-
Composition: A typical mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[6][8] The buffer controls the pH, which is crucial for maintaining a consistent ionization state of the analytes, thereby ensuring reproducible retention times and symmetrical peak shapes. Buffers like ammonium formate or potassium dihydrogen phosphate are common choices.[1][5]
-
Elution Mode: A gradient elution program, where the proportion of the organic modifier is increased over time, is superior to an isocratic method for impurity analysis. This is because impurities often have a wide range of polarities. A gradient allows for the efficient elution of more polar impurities early in the run while ensuring that less polar impurities are eluted later with good peak shape, all within a practical timeframe.[1][6]
-
-
Detector Selection (The Eye): A Photodiode Array (PDA) or a standard UV detector is ideal. Emtricitabine and its chromophoric impurities exhibit significant absorbance in the UV spectrum. A detection wavelength of 280 nm is frequently chosen as it offers a good response for both the parent drug and its key impurities.[1][5][6]
Workflow for Method Development
The development process follows a logical sequence to ensure all analytical goals are met efficiently.
Caption: A typical workflow for analytical method development.
Experimental Protocols
Protocol: Forced Degradation Studies
Objective: To generate potential degradation products and demonstrate the method's specificity.
-
Prepare Stock Solution: Prepare a stock solution of emtricitabine in a suitable diluent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 1.0 N NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.[5] Neutralize with an equivalent amount of 0.1 N HCl. Dilute to a final concentration of ~100 µg/mL with diluent.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 15-60 minutes.[1] Dilute to a final concentration of ~100 µg/mL with diluent.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 6 hours.[4] Dissolve the stressed powder in diluent to achieve a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) for an extended period (e.g., 6 hours).[9] Dissolve the stressed powder in diluent to achieve a final concentration of ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Evaluate the chromatograms for new peaks and ensure they are well-resolved from the main emtricitabine peak.
Protocol: Stability-Indicating RP-HPLC Method
Instrumentation: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
| Parameter | Condition | Rationale |
| Column | HiQSil C18 (250 x 4.6 mm, 5 µm) | Provides excellent retention and resolution for the analytes.[1] |
| Mobile Phase A | 20 mM Ammonium Formate, pH adjusted to 4.2 with Formic Acid | Buffered aqueous phase to control ionization and ensure reproducibility.[1] |
| Mobile Phase B | Methanol | Common organic modifier for reversed-phase chromatography.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Gradient Program | Time (min) | % B |
| 0 | 10 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 10 | |
| 40 | 10 | |
| Column Temperature | 35°C | Improves peak shape and reduces viscosity, leading to better efficiency.[6] |
| Detection | UV at 280 nm | Optimal wavelength for detecting emtricitabine and its key impurities.[1][6] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase A / Mobile Phase B (80:20) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Solution Preparation:
-
Mobile Phase A: Dissolve 1.26 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust the pH to 4.2 using formic acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Emtricitabine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of Emtricitabine drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is used for impurity detection at the 0.1% level relative to the standard.
-
Impurity-Spiked Solution: Prepare a solution of the emtricitabine sample and spike it with known impurities at the target concentration level (e.g., 0.15%) to confirm peak identification and resolution.
Method Validation: The Self-Validating System
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[10] The protocols below are based on the ICH Q2(R2) guidelines.[11][12]
Caption: Key parameters for analytical method validation.
Validation Protocols
-
Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention times of the analyte or impurities.
-
Analyze the impurity-spiked sample solution.
-
Analyze the samples from the forced degradation study.
-
Acceptance Criteria: The method must demonstrate baseline resolution between emtricitabine and all known impurities and degradation peaks. The peak purity analysis (using a PDA detector) should show that the analyte peak is pure in all stressed samples.
-
-
Linearity:
-
Prepare a series of at least five concentrations of each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
-
Accuracy (Recovery):
-
Prepare a sample solution of the drug product or substance spiked with each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of each impurity.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each impurity.
-
-
Precision:
-
Repeatability (Intra-day): Prepare six separate sample solutions of emtricitabine spiked with impurities at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.[10]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the areas of each impurity should not be more than 5.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N) of the response.
-
Inject solutions with decreasing concentrations of each impurity.
-
Acceptance Criteria: LOD is typically the concentration that yields an S/N ratio of 3:1. LOQ is the concentration that yields an S/N ratio of 10:1, with acceptable precision and accuracy.
-
-
Robustness:
-
Systematically make small, deliberate variations to the method parameters.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase pH (± 0.1 units).
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the impurity profile should not change significantly.
-
Data Presentation: Summarizing Validation Results
Clear presentation of data is essential for reporting and review.
Table 1: Linearity Data for Impurity X
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 0.5 (LOQ) | 5,200 |
| 1.0 (50%) | 10,350 |
| 1.5 (100%) | 15,600 |
| 2.25 (150%) | 23,450 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Results for Impurity Y (at 1.5 µg/mL)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 99.5% | 90.0% - 110.0% |
| Precision - Repeatability (%RSD, n=6) | 1.8% | ≤ 5.0% |
| Precision - Intermediate (%RSD, n=6) | 2.5% | ≤ 5.0% |
Conclusion
This application note has detailed a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for the analysis of emtricitabine impurities. By following the outlined protocols for method development, forced degradation, and ICH-compliant validation, researchers and drug development professionals can establish a reliable, robust, and accurate method. Such a method is indispensable for routine quality control, stability studies, and ensuring that the final drug product meets the highest standards of safety and quality.
References
-
HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. (2012). Journal of Chromatographic Science. Available at: [Link]
-
Quantification of Bictegravir and its impurities: A novel RP-UPLC Approach for Development and Validation. (2024). Impactfactor. Available at: [Link]
-
Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in Bulk and Pharmaceutical Dosage form. (n.d.). International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]
-
Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. (n.d.). Marmara Pharmaceutical Journal. Available at: [Link]
-
HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. (2012). Oxford Academic. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available at: [Link]
-
Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (n.d.). MDPI. Available at: [Link]
-
UPLC method for the quantitative estimation of emtricitabine impurities in formulated drug product. (n.d.). Scholars Research Library. Available at: [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. (n.d.). SciSpace. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journaljpri.com [journaljpri.com]
- 8. ijpmr.org [ijpmr.org]
- 9. mdpi.com [mdpi.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Quantitative Analysis of Emtricitabine Carboxylic Acid in Human PBMCs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the quantification of Emtricitabine Carboxylic Acid, a key metabolite of the antiretroviral drug Emtricitabine, in human peripheral blood mononuclear cells (PBMCs). Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV infection.[1] Following administration, Emtricitabine is intracellularly phosphorylated to its active triphosphate form; however, it also undergoes metabolism to various compounds, including Emtricitabine Carboxylic Acid.[2][3] Understanding the intracellular concentrations of this metabolite is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This protocol is designed for researchers, scientists, and drug development professionals, detailing a robust and validated method employing solid-phase extraction (SPE) for sample cleanup followed by sensitive and selective analysis using LC-MS/MS. The methodology is grounded in established bioanalytical principles and adheres to international regulatory standards for method validation.[4]
Introduction: The Scientific Imperative
Emtricitabine (FTC) is a cornerstone of modern highly active antiretroviral therapy (HAART).[5] As a synthetic nucleoside analog of cytidine, its mechanism of action relies on intracellular conversion to the active metabolite, emtricitabine 5'-triphosphate.[6] This active form acts as a competitive inhibitor of HIV-1 reverse transcriptase and causes DNA chain termination, thereby halting viral replication.[7][8]
While the parent drug and its active triphosphate form are of primary interest, a complete understanding of Emtricitabine's disposition requires the characterization of its metabolic pathways. Emtricitabine undergoes limited biotransformation, primarily through oxidation of the thiol group and glucuronidation.[3] The formation of Emtricitabine Carboxylic Acid, ((2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid), represents one of these metabolic routes.[2][9] Quantifying this metabolite is essential for building a complete pharmacokinetic profile, investigating potential drug-drug interactions, and understanding inter-individual variability in drug metabolism.
This protocol addresses the analytical challenges associated with measuring a polar, low-abundance metabolite within a complex biological matrix like PBMCs. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for accurate quantification.[10]
Principle of the Method
The analytical strategy is based on the robust and highly selective technique of LC-MS/MS. The core principle involves three sequential stages:
-
Sample Preparation: Intracellular metabolites are extracted from a known number of PBMCs. A protein precipitation step is followed by Solid-Phase Extraction (SPE) to remove interfering matrix components such as proteins, salts, and phospholipids, and to concentrate the analyte of interest.
-
Chromatographic Separation: The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to separate Emtricitabine Carboxylic Acid from other endogenous components based on its physicochemical properties.
-
Mass Spectrometric Detection: The analyte eluting from the HPLC column is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS).[11]
This combination of chromatographic separation and mass spectrometric detection ensures that the measurement is both accurate and precise, even at the low concentrations expected in a cellular matrix.
Metabolic and Analytical Workflow
The following diagram illustrates the overall process, from the metabolic conversion of the parent drug to the final analytical measurement.
Caption: Workflow from metabolism to quantification.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Emtricitabine Carboxylic Acid reference standard (≥98% purity)[12]
-
Emtricitabine Carboxylic Acid-¹³C,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)[13]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥99%)
-
Ammonium acetate (≥99%)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (screened, K₂EDTA)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS for PBMC isolation
-
70% Perchloric acid
Consumables and Labware
-
Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)
-
SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)
-
Autosampler vials with inserts
-
Pipettes and tips
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S, Thermo TSQ Quantis).
-
Analytical Column: Reversed-phase C18 column (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm or equivalent).[14]
-
Centrifuge (refrigerated)
-
SPE manifold
-
Nitrogen evaporator
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
Rationale: Accurate preparation of stock and working solutions is the foundation of quantitative analysis. A SIL-IS is used to correct for variability in sample preparation and instrument response.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of Emtricitabine Carboxylic Acid reference standard and the SIL-IS into separate volumetric flasks.
-
Dissolve in a 50:50 mixture of methanol:water to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create a series of working standard solutions for spiking into the matrix.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the SIL-IS primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples (except blanks) during sample preparation.
-
-
Calibration (CAL) Standards and Quality Controls (QCs):
-
Prepare CAL standards by spiking the appropriate working standard solutions into a surrogate matrix (e.g., lysed PBMC matrix from a control donor). A typical calibration range might be 1-1000 ng/mL.
-
Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared from a separate weighing of the reference standard to ensure accuracy.
-
PBMC Sample Preparation Protocol
Rationale: The goal is to efficiently lyse the cells to release intracellular contents and then remove interfering substances. Protein precipitation followed by SPE provides a robust cleanup.
-
PBMC Isolation and Counting:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with cold PBS.
-
Count the cells (e.g., using a hemocytometer or automated cell counter) and aliquot a known number of cells (e.g., 5 x 10⁶ cells) into a microcentrifuge tube. Centrifuge to pellet the cells and discard the supernatant.
-
-
Cell Lysis and Protein Precipitation:
-
To the cell pellet, add 200 µL of ice-cold 70% methanol containing the IS working solution (final IS concentration of ~10 ng/mL).
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant from the previous step to a clean tube. Add 800 µL of 4% phosphoric acid in water.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A). Vortex to mix.
-
-
Final Sample:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Sample Preparation Workflow Diagram
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Instrument Conditions
Rationale: The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from matrix components. The MS/MS parameters are optimized for maximum sensitivity and specificity.
Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See table below |
MRM Transitions (Example):
Note: These values must be optimized empirically on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Emtricitabine Carboxylic Acid | 262.0 | To be determined | 100 |
| Emtricitabine Carboxylic Acid-IS | 265.0 | To be determined | 100 |
Bioanalytical Method Validation
Rationale: To ensure the reliability of the data, the analytical method must be fully validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[4] A full validation establishes that the method is fit for its intended purpose.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the intended range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, LQC, MQC, HQC levels. Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).[15] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.[15][16] |
| Recovery | To determine the efficiency of the extraction process. | Recovery of the analyte should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | Accuracy and precision of diluted samples must be within ±15%.[15] |
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, October 20). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. [Link]
-
medRxiv. (2024, April 5). Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. [Link]
-
SynZeal. (2R,5S)-Emtricitabine Carboxylic Acid. [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
National Center for Biotechnology Information. (2023, December 13). Emtricitabine - StatPearls. [Link]
-
International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]
-
National Center for Biotechnology Information. Emtricitabine. [Link]
-
Pharmaffiliates. Emtricitabine-Impurities. [Link]
-
National Center for Biotechnology Information. Emtricitabine carboxylic acid. [Link]
-
European Medicines Agency. (2022, July 28). Bioanalytical method validation - Scientific guideline. [Link]
-
NOVOCIB. Cellular Nucleotides Analysis. [Link]
-
ResearchGate. (2023, August 6). Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. [Link]
-
Wikipedia. Emtricitabine. [Link]
-
ResearchGate. (2023, August 10). Determination of emtricitabine in human plasma by LC-MS/MS. [Link]
-
ACS Publications. (2023, June 28). Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
MDPI. (2020, December 1). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. [Link]
-
DigitalCommons@UNMC. (2019, May 4). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. [Link]
-
U.S. Food and Drug Administration. (2006, March 8). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. [Link]
-
Stanford University. Analysis of Free Intracellular Nucleotides Using High-Performance Capillary Electrophoresis. [Link]
-
PubMed. (2004, October 15). Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis. [Link]
-
ScienceDirect. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
National Institutes of Health. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Emtricitabine?. [Link]
-
ResearchGate. (2023, June 8). (PDF) Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. [Link]
-
Front Line Genomics. (2024, August 21). Sample Preparation for NGS – A Comprehensive Guide. [Link]
-
National Library of Medicine. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
- 3. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Emtricitabine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 9. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. medrxiv.org [medrxiv.org]
- 12. store.usp.org [store.usp.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. elearning.unite.it [elearning.unite.it]
Application Note: Emtricitabine Carboxylic Acid as a Quantitative Biomarker of Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Reliable Biomarker
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in combination therapies for the treatment and prevention of HIV infection.[1][2][3] As with any long-term therapy, patient adherence is a critical determinant of clinical efficacy. In the context of HIV pre-exposure prophylaxis (PrEP), suboptimal adherence significantly increases the risk of seroconversion. Therefore, the ability to objectively and quantitatively measure adherence is paramount for clinical monitoring, patient counseling, and the development of new long-acting antiretroviral formulations.
While the parent drug, emtricitabine, can be measured in plasma, its relatively short half-life of approximately 10 hours makes it a marker of only recent dosing.[3][4] This limitation necessitates a biomarker with a longer biological persistence that can provide a more comprehensive picture of drug exposure over time. Emtricitabine triphosphate (FTC-TP), the active intracellular metabolite, has a long half-life of about 39 hours in peripheral blood mononuclear cells (PBMCs), offering a better window into adherence.[5] However, the analytical challenges and variability associated with measuring FTC-TP have led researchers to explore more stable and accessible alternatives.
Emtricitabine carboxylic acid (FTC-CA) has emerged as a promising candidate. As a metabolite of emtricitabine, its concentration reflects cumulative drug exposure. This application note provides a comprehensive overview of the scientific rationale for using FTC-CA as a biomarker and detailed protocols for its quantification in relevant biological matrices.
Scientific Rationale: Why Emtricitabine Carboxylic Acid?
The utility of a biomarker is defined by its pharmacokinetic profile and its correlation with drug exposure and, ultimately, clinical outcomes. Emtricitabine undergoes limited metabolism in humans.[4][6] The primary routes of biotransformation include the oxidation of the thiol group and glucuronidation.[5][6] The oxidation pathway leads to the formation of emtricitabine carboxylic acid.
Key Advantages of FTC-CA as a Biomarker:
-
Long Half-Life: While specific data on the half-life of FTC-CA is still being fully elucidated in various populations, its persistence is longer than the parent drug, providing a more integrated measure of adherence over days to weeks.
-
Matrix Versatility: FTC-CA can be quantified in various biological matrices, including plasma and dried blood spots (DBS), the latter of which offers significant advantages in terms of sample collection, storage, and transport.
-
Chemical Stability: As a carboxylic acid, FTC-CA is more chemically stable than the triphosphate metabolite, leading to more robust and reproducible analytical measurements.
-
Correlation with Exposure: Studies are demonstrating a strong correlation between FTC-CA concentrations and cumulative emtricitabine exposure, making it a reliable indicator of adherence patterns.
Pharmacokinetic Pathway of Emtricitabine
The following diagram illustrates the metabolic conversion of emtricitabine to its active form and the formation of emtricitabine carboxylic acid.
Caption: Metabolic pathway of emtricitabine.
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like FTC-CA in complex biological matrices due to its high sensitivity, specificity, and reproducibility.
Reference Standards and Reagents
The accuracy of any quantitative bioanalytical method relies on well-characterized reference standards.
| Material | Supplier Examples | Purpose |
| Emtricitabine Carboxylic Acid | SynZeal, Simson Pharma, USP | Analyte quantification, calibration curve, and quality control (QC) preparation.[7][8] |
| Labeled Internal Standard (e.g., Emtricitabine Carboxylic Acid-13C,15N2) | Pharmaffiliates | To account for matrix effects and variability in sample processing and instrument response.[2] |
| HPLC-grade Methanol | Fisher Scientific, Sigma-Aldrich | Sample extraction and mobile phase preparation. |
| HPLC-grade Acetonitrile | Fisher Scientific, Sigma-Aldrich | Mobile phase preparation. |
| Formic Acid (LC-MS grade) | Thermo Fisher Scientific, Sigma-Aldrich | Mobile phase modifier to improve chromatographic peak shape and ionization efficiency. |
| Ultrapure Water | Milli-Q® system or equivalent | Reagent and mobile phase preparation. |
Sample Matrix: Dried Blood Spots (DBS)
DBS offers a minimally invasive alternative to traditional venipuncture, simplifying sample collection and storage. A validated method for the simultaneous determination of emtricitabine and other antiretrovirals in DBS has been established, demonstrating the feasibility of this matrix for therapeutic drug monitoring.[9]
Detailed Protocol: Quantification of FTC-CA in Dried Blood Spots
This protocol outlines a general framework. Note: This method must be fully validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) before implementation in clinical or research studies.
Workflow Overview
Caption: Workflow for FTC-CA analysis from DBS.
Step-by-Step Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of FTC-CA in methanol.
-
Serially dilute the stock solution to create calibration standards and QC samples at low, medium, and high concentrations.
-
Spike blank whole blood with the standards and QCs to prepare calibrators and validation samples.
-
Spot 25 µL of the spiked blood onto DBS cards and allow them to dry for at least 2 hours at ambient temperature.
-
-
Sample Preparation:
-
Punch a 3 mm disc from the center of the dried blood spot.
-
Place the disc into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of extraction solution (methanol containing the labeled internal standard).
-
Seal the plate/tube and vortex for 15 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS, 4.6 x 100 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing pure FTC-CA and its labeled internal standard to identify the precursor and optimal product ions.
-
Method Validation Parameters
A full validation should be performed in accordance with regulatory guidelines and should assess the following:[9]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.
-
Linearity: A linear range appropriate for expected clinical concentrations (e.g., 10 to 2000 ng/mL).[9]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the Lower Limit of Quantification), and accuracy (%RE) should be within ±15% (20% at LLOQ).[9]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: Efficiency of the extraction process.
-
Stability: Stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
-
Hematocrit Effect: For DBS methods, the impact of varying hematocrit levels on spot size and quantification must be evaluated.[9]
Data Interpretation and Clinical Utility
The quantitative results for FTC-CA can be used to categorize patient adherence. While specific therapeutic ranges are still under investigation and may vary depending on the clinical context (treatment vs. prevention), establishing concentration-adherence relationships is a key area of ongoing research.
Example Adherence Thresholds (Hypothetical):
| FTC-CA Concentration (ng/mL) | Interpreted Adherence Level |
| > 1500 | Consistent Daily Dosing |
| 500 - 1500 | Intermittent Dosing (4-6 doses/week) |
| 50 - 500 | Infrequent Dosing (1-3 doses/week) |
| < 50 | Minimal to No Recent Dosing |
Note: These are hypothetical values for illustrative purposes. Clinically validated thresholds must be established through rigorous clinical trials.
Conclusion and Future Directions
Emtricitabine carboxylic acid is a robust and reliable biomarker for assessing cumulative exposure to emtricitabine. Its favorable pharmacokinetic and chemical properties, combined with the feasibility of quantification in dried blood spots using LC-MS/MS, make it a powerful tool for both clinical research and patient management. Future work will focus on establishing definitive concentration-efficacy thresholds, standardizing analytical methodologies across laboratories, and integrating FTC-CA measurements into routine clinical practice to optimize HIV treatment and prevention strategies.
References
-
Veeprho. (n.d.). Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Retrieved from [Link]
-
Young, B. (2006, February 6). Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. The BodyPro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem Compound Database. Retrieved from [Link]
-
Patel, R., & Tanna, S. (2025, December 13). Emtricitabine. StatPearls. Retrieved from [Link]
-
Kaushik, R., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(3), 434. [Link]
-
Therapeutic Goods Administration. (n.d.). Emtricitabine. Australian Public Assessment Report for Emtricitabine. Retrieved from [Link]
-
Shah, V., et al. (2020). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. [Link]
-
SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1238210-10-0 | Product Name : Emtricitabine Carboxylic Acid. Retrieved from [Link]
-
Rao, T. N., et al. (2016). High Throughput Lc-Ms/Ms Method for the Quantitation of Emtricitabine in Human Plasma by Solid Phase Extraction Using 96 Well Plate Format. Journal of Pharmaceutical Research International, 1-11. [Link]
-
University of Liverpool. (2016, March). Emtricitabine PK Fact Sheet. HIV Drug Interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Emtricitabine. Retrieved from [Link]
-
Wang, L. H., et al. (2004). Pharmacokinetics and safety of single oral doses of emtricitabine in human immunodeficiency virus-infected children. Antimicrobial Agents and Chemotherapy, 48(1), 183-191. [Link]
-
Ternant, D., et al. (2016). Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records. Antimicrobial Agents and Chemotherapy, 60(11), 6559-6566. [Link]
-
SigutLabs. (n.d.). Certificate of Analysis - Emtricitabine triphosphate. Retrieved from [Link]
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Emtricitabine - Wikipedia [en.wikipedia.org]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. store.usp.org [store.usp.org]
- 8. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Emtricitabine Carboxylic Acid using NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural analysis of Emtricitabine Carboxylic Acid, a known metabolite and potential impurity of the antiretroviral drug Emtricitabine.[1] Due to the critical importance of identifying and characterizing impurities in active pharmaceutical ingredients (APIs), this document outlines a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy workflow. The protocols herein describe sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a detailed interpretation of the expected spectral data for unambiguous structure confirmation.
Introduction
Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for HIV-1 infection.[2] Its chemical entity is 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine.[2] During its metabolism or as a result of degradation, various related substances can be formed. One such critical substance is Emtricitabine Carboxylic Acid, chemically named (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid. The presence and quantity of such impurities must be rigorously monitored to ensure the safety and efficacy of the final drug product.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[3] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it an indispensable tool in pharmaceutical development and quality control.[3][4]
This guide provides a robust set of protocols for the complete NMR analysis of Emtricitabine Carboxylic Acid, enabling researchers to confidently identify and characterize this specific impurity.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous assignment of NMR signals. The structures of Emtricitabine and its carboxylic acid derivative are presented below with the numbering scheme that will be used throughout this note.
Figure 1: Chemical structures of Emtricitabine and Emtricitabine Carboxylic Acid.
For the purpose of NMR assignment, the following atom numbering will be utilized for Emtricitabine Carboxylic Acid:
Caption: Atom numbering scheme for Emtricitabine Carboxylic Acid. (A visual representation with numbered atoms would be inserted here. For this text-based generation, please refer to the table of predicted chemical shifts for atom assignments.)
Predicted ¹H and ¹³C NMR Data
While experimental spectra for Emtricitabine Carboxylic Acid are not widely published, a highly reliable set of predicted chemical shifts can be generated based on the known spectra of Emtricitabine and its derivatives, combined with established principles of NMR spectroscopy. The primary structural difference is the oxidation of the hydroxymethyl group (-CH₂OH) at the C-7 position of Emtricitabine to a carboxylic acid (-COOH). This change is expected to significantly deshield the proton and carbon at the adjacent C-2 position of the oxathiolane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Emtricitabine Carboxylic Acid in DMSO-d₆.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 85.0 - 88.0 | 5.40 - 5.60 | s | - |
| 4 | 35.0 - 38.0 | 3.30 - 3.50, 3.60 - 3.80 | m, m | - |
| 5 | 88.0 - 91.0 | 6.20 - 6.40 | t | ~5.5 |
| 6 | 138.0 - 141.0 (d) | 8.10 - 8.30 | d | ~7.0 |
| 7 (COOH) | 170.0 - 175.0 | 12.0 - 13.0 | br s | - |
| 2' | 155.0 - 158.0 | - | - | - |
| 4' | 158.0 - 161.0 | 7.20 - 7.40, 7.60 - 7.80 | br s, br s | - |
| 5' | 124.0 - 127.0 (d) | - | - | - |
Note: Chemical shifts are referenced to TMS (0 ppm). The carboxylic acid proton is exchangeable with D₂O and may appear as a very broad singlet or not be observed at all depending on sample conditions.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the sample preparation.
Protocol:
-
Weigh approximately 5-10 mg of the Emtricitabine Carboxylic Acid reference standard.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those from amines and carboxylic acids.
-
Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition Workflow
The following workflow outlines the sequence of experiments for a comprehensive structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Typical Acquisition Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~3-4 s
-
Relaxation Delay (d1): 2 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (depending on concentration)
-
Acquisition Time: ~1-2 s
-
Relaxation Delay (d1): 2 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8-16 per increment
-
Increments in F1: 256-512
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 16-32 per increment
-
Increments in F1: 256
-
Optimized for ¹J(C,H) = ~145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32-64 per increment
-
Increments in F1: 256-512
-
Optimized for long-range coupling (ⁿJ(C,H)) = ~8 Hz
-
Data Interpretation and Structural Assignment
¹H NMR Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Carboxylic Acid Proton (H-7): A broad singlet is expected in the downfield region (12.0 - 13.0 ppm), characteristic of a carboxylic acid proton. This signal will disappear upon addition of a drop of D₂O.
-
Fluoropyrimidine Ring Proton (H-6): A doublet will be observed around 8.10 - 8.30 ppm. The splitting is due to coupling with the fluorine atom.
-
Oxathiolane Ring Protons:
-
H-5: A triplet around 6.20 - 6.40 ppm, coupling with the two H-4 protons.
-
H-2: A singlet between 5.40 - 5.60 ppm. The deshielding effect of the adjacent carboxylic acid group causes a significant downfield shift compared to the corresponding proton in Emtricitabine.
-
H-4: Two multiplets for the diastereotopic protons between 3.30 - 3.80 ppm.
-
-
Amine Protons (H-4'): Two broad singlets are expected in the range of 7.20 - 7.80 ppm. These are also exchangeable with D₂O.
¹³C NMR Analysis
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments.
-
Carboxyl Carbon (C-7): A signal in the far downfield region of 170.0 - 175.0 ppm, which is characteristic of a carboxylic acid carbonyl.
-
Fluoropyrimidine Ring Carbons:
-
C-2', C-4', C-5', C-6: These carbons will appear in the aromatic/olefinic region (124.0 - 161.0 ppm). The carbons attached to or near the fluorine atom (C-5' and C-6) will show splitting due to C-F coupling.
-
-
Oxathiolane Ring Carbons:
-
C-2, C-5: These carbons, bonded to heteroatoms, will be in the range of 85.0 - 91.0 ppm. C-2 will be deshielded compared to its position in Emtricitabine.
-
C-4: The methylene carbon of the oxathiolane ring will appear further upfield, around 35.0 - 38.0 ppm.
-
2D NMR Analysis for Connectivity
Caption: Expected key correlations in 2D NMR spectra.
-
COSY: This experiment confirms the proton-proton coupling network. The key correlation will be between H-5 and the H-4 protons, establishing the connectivity within the oxathiolane ring.
-
HSQC: This spectrum maps each proton to its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-2, C-4, C-5, C-6).
-
HMBC: This is crucial for establishing the overall carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
From H-6 to C-2', C-4', and C-5', confirming the structure of the fluorocytosine ring.
-
From H-5 to C-4 and C-6, linking the oxathiolane and pyrimidine rings.
-
From H-2 to C-4 and the carboxyl carbon C-7, confirming the position of the carboxylic acid group.
-
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a definitive method for the structural elucidation of Emtricitabine Carboxylic Acid. By following the detailed protocols and using the provided spectral interpretation guide, researchers in pharmaceutical development and quality control can confidently identify and characterize this important metabolite and potential impurity of Emtricitabine. This ensures the continued safety and quality of this vital antiretroviral medication.
References
-
PubChem. Emtricitabine. National Center for Biotechnology Information. [Link]
-
Veeprho. Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. [Link]
-
ResearchGate. Chemical structure of emtricitabine and its major degradation products. [Link]
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
SynZeal. Emtricitabine Impurities. [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
Sources
Application Notes and Protocols for the Analysis of Emtricitabine Degradation Products
Introduction: The Criticality of Stability in Antiretroviral Therapy
Emtricitabine (FTC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is integral to the management of HIV-1 infection. Its efficacy is intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a reduction in therapeutic potency and the formation of potentially toxic impurities. Therefore, a robust analytical framework for identifying and quantifying degradation products is paramount for ensuring the safety, quality, and efficacy of emtricitabine-containing drug products.
This guide provides a comprehensive overview of the analytical techniques and protocols for the study of emtricitabine degradation products. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. The protocols described herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[1]
Forced Degradation Studies: Probing the Stability of Emtricitabine
Forced degradation, or stress testing, is the systematic exposure of a drug substance to conditions more severe than accelerated stability testing.[1] The objective is to elucidate the primary degradation pathways, identify the likely degradation products, and develop stability-indicating analytical methods capable of separating these products from the intact drug.
The inherent reactivity of emtricitabine's 1,3-oxathiolane ring and aminopyrimidine moiety makes it susceptible to degradation under various conditions. A comprehensive forced degradation study for emtricitabine should encompass the following stress conditions:
-
Acidic and Basic Hydrolysis: Investigates the susceptibility of the molecule to pH-dependent cleavage of covalent bonds.
-
Oxidation: Challenges the molecule with an oxidizing agent to assess its vulnerability to oxidative degradation, a common pathway for sulfur-containing compounds.
-
Thermal Stress: Evaluates the impact of heat on the drug substance's stability.
-
Photostability: Assesses the drug's sensitivity to light exposure.
Protocol 1: Forced Degradation of Emtricitabine Bulk Drug
This protocol outlines the general procedure for subjecting emtricitabine to a range of stress conditions.
1. Sample Preparation:
- Prepare a stock solution of emtricitabine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
3. Sample Neutralization and Dilution:
- After the specified stress period, cool the solutions to room temperature.
- Neutralize the acidic and basic solutions with an appropriate volume of 1 M NaOH or 1 M HCl, respectively.
- Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Analysis:
- Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Causality Behind Experimental Choices:
-
The choice of acid, base, and oxidizing agent concentrations and incubation times is intended to achieve a target degradation of 10-30%. This level of degradation is sufficient to produce detectable quantities of degradation products without completely consuming the parent drug, which is necessary for demonstrating the specificity of the analytical method.
-
Methanol is often chosen as the initial solvent due to its good solubilizing properties for emtricitabine and its compatibility with reversed-phase HPLC.
Analytical Techniques for Degradation Product Profiling
The cornerstone of analyzing emtricitabine and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method must be able to resolve the main emtricitabine peak from all process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality employed.
Protocol 2: Stability-Indicating RP-HPLC Method for Emtricitabine
This protocol provides a robust starting point for the chromatographic separation of emtricitabine and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 0.2% Triethylamine buffer and Methanol (40:60 v/v)[2] |
| Flow Rate | 1.2 mL/min[2] |
| Detection Wavelength | 260 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the emtricitabine peak from all other peaks in the chromatograms of the stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 25-125 µg/mL for emtricitabine.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of unknown degradation products, LC-MS is the technique of choice. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.
Major Degradation Pathways and Products
Forced degradation studies coupled with LC-MS analysis have identified several key degradation products of emtricitabine.
Caption: Major degradation pathways of Emtricitabine.
-
Oxidative Degradation: The thioether in the oxathiolane ring is readily oxidized to form Emtricitabine S-oxide (sulfoxide). This is a primary degradation product under oxidative stress.
-
Hydrolytic Degradation:
-
Acidic and Basic Conditions: Cleavage of the N-glycosidic bond can occur, leading to the formation of 5-Fluorocytosine .
-
Alkaline Conditions: Deamination of the cytosine ring can result in the formation of a desamino impurity . Emtricitabine shows significant degradation in alkaline media.
-
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for the comprehensive stability analysis of emtricitabine.
Sources
Application Notes & Protocols: Quantification of Emtricitabine Carboxylic Acid in Pharmaceutical Quality Control using a Stability-Indicating RP-HPLC Method
Introduction
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the combination antiretroviral therapy for HIV-1 infection.[1][2] Ensuring the purity and stability of the Emtricitabine drug substance and product is paramount for its safety and efficacy. Pharmaceutical quality control (QC) relies on robust analytical methods to monitor impurities and degradation products. Among these, Emtricitabine Carboxylic Acid, chemically identified as (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid, is a notable process-related impurity and potential degradation product.[3][4][5] Its monitoring is critical to maintaining the quality of Emtricitabine.
This application note provides a comprehensive, field-proven protocol for the quantification of Emtricitabine Carboxylic Acid in Emtricitabine drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology is designed to be specific, accurate, and precise, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]
Scientific Rationale: The Importance of a Stability-Indicating Method
A stability-indicating analytical method is a procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients. Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are essential for developing and validating such methods.[7][8][9] Emtricitabine has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[9][10] These conditions can lead to the formation of various impurities, including Emtricitabine Carboxylic Acid. Therefore, the chosen chromatographic system must be capable of resolving Emtricitabine Carboxylic Acid from the parent API and other related substances.
The method described herein utilizes reversed-phase chromatography, which is ideal for separating polar and non-polar compounds. A C18 stationary phase provides the necessary hydrophobicity to retain Emtricitabine and its related substances, while a buffered aqueous-organic mobile phase allows for their differential elution. UV detection is employed as Emtricitabine and its chromophoric impurities exhibit significant absorbance in the UV region.
Diagrammatic Overview of the Analytical Workflow
The following diagram illustrates the logical flow of the quality control process for analyzing Emtricitabine Carboxylic Acid.
Caption: Workflow for the quantification of Emtricitabine Carboxylic Acid impurity.
Experimental Protocols
Materials and Reagents
-
Emtricitabine API (test sample)
-
Emtricitabine Carboxylic Acid Reference Standard (USP or equivalent)[3]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The following parameters were established based on common practices for analyzing Emtricitabine and its related substances, ensuring adequate resolution and sensitivity.[6][10]
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with UV/PDA Detector |
| Column | Inertsil ODS-3V, C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | Buffer: Acetonitrile (85:15, v/v) |
| Buffer Preparation | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approx. 25°C) |
| Run Time | Approximately 15 minutes |
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for reversed-phase separation of moderately polar compounds like Emtricitabine and its impurities. The 250 mm length provides sufficient theoretical plates for good resolution.
-
Mobile Phase: The combination of an acidic phosphate buffer and acetonitrile provides good peak shape and separation efficiency. The acidic pH (2.5) suppresses the ionization of Emtricitabine Carboxylic Acid's carboxyl group, leading to better retention and sharper peaks.
-
Wavelength: A detection wavelength of 280 nm is selected as it offers a good response for both Emtricitabine and its related substances, allowing for their simultaneous monitoring.[6][10]
Preparation of Solutions
a) Mobile Phase Preparation:
-
Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water.
-
Adjust the pH to 2.5 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 85:15 (v/v).
-
Degas the mobile phase by sonication for 15 minutes before use.
b) Standard Stock Solution of Emtricitabine Carboxylic Acid (100 µg/mL):
-
Accurately weigh approximately 10 mg of Emtricitabine Carboxylic Acid Reference Standard into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Make up the volume to 100 mL with the mobile phase and mix well.
c) Working Standard Solution (1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly. This concentration typically represents a 0.1% impurity level relative to a 1 mg/mL API solution.
d) Test Solution (Emtricitabine API, 1000 µg/mL):
-
Accurately weigh approximately 50 mg of the Emtricitabine API test sample into a 50 mL volumetric flask.
-
Add about 35 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with the mobile phase and mix well.
Chromatographic Procedure and System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (1.0 µg/mL).
-
Calculate the system suitability parameters from the chromatograms. The acceptance criteria should be as follows:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas (n=5) | Not more than 5.0% |
-
Once system suitability is established, inject the Test Solution in duplicate.
Data Analysis and Calculations
The amount of Emtricitabine Carboxylic Acid in the Emtricitabine API sample is calculated using the external standard method.
Calculation Formula:
Where:
-
AT = Average peak area of Emtricitabine Carboxylic Acid in the Test Solution chromatogram.
-
AS = Average peak area of Emtricitabine Carboxylic Acid in the Working Standard Solution chromatogram.
-
WS = Weight of Emtricitabine Carboxylic Acid Reference Standard (in mg) used for the standard solution.
-
WT = Weight of Emtricitabine API sample (in mg) used for the test solution.
-
P = Purity of the Emtricitabine Carboxylic Acid Reference Standard (in %).
Method Validation Principles
This analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., API, other impurities). This is demonstrated through forced degradation studies and peak purity analysis.[9] |
| Linearity | A linear relationship between the concentration of Emtricitabine Carboxylic Acid and the detector response. Typically evaluated over a range from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Determined by spiking the API sample with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). Recoveries should be within 98-102%.[8] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Repeatability (intra-day precision) is assessed by analyzing the same sample multiple times on the same day. Intermediate precision (inter-day precision) is assessed on different days with different analysts or equipment. The %RSD should be within acceptable limits. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature). |
Structural Relationship Diagram
The following diagram illustrates the chemical transformation from the parent drug, Emtricitabine, to the Emtricitabine Carboxylic Acid impurity. This typically involves the oxidation of the hydroxymethyl group.
Caption: Formation of Emtricitabine Carboxylic Acid from Emtricitabine.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust protocol for the routine quality control analysis of Emtricitabine Carboxylic Acid in Emtricitabine drug substance. The method is specific, sensitive, and accurate, making it suitable for implementation in a regulated pharmaceutical laboratory. Adherence to the described procedures, including system suitability checks and proper solution preparation, is crucial for obtaining consistent and valid analytical results. This ensures that the final drug product meets the required purity standards, safeguarding patient health.
References
-
Attaluri, S., et al. (2022). Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate (AF). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Rao, D. K., & Chakravarthy, I. E. (2012). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Journal of Chromatographic Science. Available at: [Link]
-
Shaikh, K. A., et al. (2012). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Journal of Chromatographic Science. Available at: [Link]
-
Reddy, G. S., et al. (2012). A validated stability indicating rp-hplc method for the determination of emtricitabine in bulk and capsules. Farmacia Journal. Available at: [Link]
-
Kashid, A. M., et al. (2022). RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded products using Design of Experiments. Der Pharma Chemica. Available at: [Link]
-
Cognitive Market Research. (2022). RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form. Taylor & Francis. Available at: [Link]
-
Rao, R. N., et al. (2022). Development and Validation of Analytical Method for Quantification of Emtricitabine, Tenofovir and Efavirenz in Drug Substances and in Tablet Dosage Form by High Performance Liquid Chromatography. Pharmaceutical Methods. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. JOCPR. Available at: [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (n.d.). Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir disoproxil fumarate in Bulk and Tablet Dosage Form. IJPMR. Available at: [Link]
-
Al-Othman, Z. A., et al. (2020). Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters. Molecules. Available at: [Link]
-
Purnima, B., et al. (2015). Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms. Scientific Research Publishing. Available at: [Link]
-
PubChem. (n.d.). Emtricitabine carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Available at: [Link]
-
Veeprho. (n.d.). Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Available at: [Link]
-
CBG-MEB. (2016). Public Assessment Report Scientific discussion Emtricitabine/Tenofovirdisoproxil DOC Generici, 200 mg/245 mg film-coated tablets. Available at: [Link]
-
PubMed. (2017). A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form. Available at: [Link]
-
Patel, P., & Borku, U. (2023). Emtricitabine. StatPearls. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. store.usp.org [store.usp.org]
- 4. Emtricitabine carboxylic acid | C8H8FN3O4S | CID 56637813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. turkjps.org [turkjps.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Emtricitabine Carboxylic Acid HPLC Assay
A Guide from a Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) assay of Emtricitabine Carboxylic Acid. As a key metabolite and potential impurity, its accurate quantification is critical for drug development and quality control. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and systematic troubleshooting strategies to ensure your assays are robust, reproducible, and reliable. We will move beyond simple checklists to explore the causal relationships behind common chromatographic issues, empowering you to solve problems logically and efficiently.
Section 1: Foundational Knowledge & Proactive Measures
A successful HPLC assay begins long before the first injection. A robust method is built on a solid understanding of the analyte's chemistry and proactive control over critical parameters.
FAQ: What are the critical parameters for a robust Emtricitabine Carboxylic Acid HPLC method?
Answer: Based on established methods for Emtricitabine and considering the properties of its carboxylic acid analogue, the following parameters are critical:
-
Column Chemistry: Reversed-phase C18 columns are overwhelmingly the standard for Emtricitabine and related compounds.[1] A modern, high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power and peak shape.[2][3]
-
Mobile Phase pH Control: This is arguably the most critical parameter. Emtricitabine Carboxylic Acid possesses an ionizable carboxylic acid group. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled with a suitable buffer. Operating at a low pH (e.g., 2.5-4.5) suppresses the ionization of both the analyte's carboxylic acid and the column's residual silanol groups, minimizing undesirable secondary interactions that cause peak tailing.[3][4] Phosphate and formate buffers are commonly and effectively used.[3][5]
-
Mobile Phase Composition: The organic modifier, typically HPLC-grade acetonitrile or methanol, is balanced with the aqueous buffer to achieve the desired retention time.[6][7] An isocratic elution is often sufficient, but a gradient may be necessary if separating from other impurities with different polarities.[4][5]
-
Detection Wavelength: Emtricitabine and its analogues have a strong UV absorbance. Detection is typically set between 260 nm and 280 nm, providing excellent sensitivity.[2][5][8]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for retention time stability and reproducibility.[3]
Recommended Starting HPLC Method Parameters
This table summarizes a validated, robust starting point for your method development or as a reference for troubleshooting.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for this class of compounds, offering good efficiency and resolution.[2][3] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate | Provides excellent buffering capacity in the target pH range. Adjust pH to 2.5 with phosphoric acid.[2][3] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower backpressure.[1] |
| Elution Mode | Isocratic: 85% A / 15% B | A simple, robust starting point. Adjust the ratio to achieve a retention time between 5-10 minutes.[2] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure.[2][6] |
| Column Temp. | 30°C | Ensures retention time reproducibility.[3] |
| Detection | UV at 280 nm | Provides high sensitivity for the analyte.[2][5] |
| Injection Vol. | 20 µL | A typical volume; can be adjusted based on concentration and sensitivity needs.[2] |
| Diluent | Mobile Phase | Crucial: Dissolving the sample in the mobile phase prevents peak distortion and precipitation at the column head.[9] |
Section 2: Systematic Troubleshooting Guide
Even with a robust method, issues can arise. The key is a logical, step-by-step approach to diagnosis and resolution. This workflow diagram outlines the general process.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Category 1: Peak Shape Problems
A: Peak tailing for an acidic analyte like this is a classic problem, almost always pointing to undesirable secondary chemical interactions on the column.
-
Primary Cause (Causality): The most likely culprit is the interaction between the negatively charged carboxylate group of your analyte and positively charged sites on the column, primarily residual silanols (Si-OH) on the silica backbone. This is exacerbated if the mobile phase pH is too high, leading to ionization of both groups.
-
Solutions (Step-by-Step):
-
Verify and Adjust Mobile Phase pH: Confirm the pH of your aqueous buffer is acidic, ideally around 2.5.[3] This ensures the carboxylic acid is protonated (COOH), neutralizing its charge and preventing ionic interactions. It also suppresses silanol activity.
-
Check for Column Contamination: Strongly retained basic compounds from previous analyses can accumulate at the column head, creating active sites that interact with your acidic analyte. Use a guard column to protect your analytical column from sample matrix contaminants.[9] If you suspect contamination, flush the column according to the manufacturer's instructions.
-
Assess Column Age: Over time, the bonded phase of a column can degrade, exposing more active silanol groups. If the column is old and performance has degraded, it may need to be replaced.
-
Consider Sample Diluent: Always dissolve your sample in the mobile phase.[9] Dissolving it in a stronger solvent (like 100% ACN) can cause the analyte to precipitate upon injection into the aqueous mobile phase, leading to peak distortion.
-
A: A split or shouldered peak indicates that the sample band is being distorted before or at the very beginning of the column.
-
Primary Cause (Causality): This is often a physical, not chemical, problem. A common cause is a partial blockage or void at the column inlet frit or in the top layer of the packing material.[9] This forces the sample to travel through two different paths, which then recombine to form a distorted peak. Another cause can be injecting the sample in a solvent significantly stronger than the mobile phase.
-
Solutions (Step-by-Step):
-
Check for Blockages: An increase in backpressure often accompanies this issue.[9] Disconnect the column and check the system pressure to isolate the blockage to the column.
-
Reverse and Flush the Column: (Caution: Only do this if your column manufacturer explicitly permits it). Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like ACN or MeOH) at a low flow rate to dislodge particulates from the inlet frit.[10]
-
Use a Guard Column: This is the best preventative measure. A guard column acts as an inexpensive, disposable inlet to your expensive analytical column, trapping particulates and strongly adsorbed contaminants.[9]
-
Ensure Sample/Mobile Phase Compatibility: As mentioned, ensure your sample is dissolved in the mobile phase or a weaker solvent to prevent precipitation upon injection.
-
Category 2: Baseline & Sensitivity Problems
A: Ghost peaks are spurious peaks that appear in blank runs (injecting only mobile phase or diluent) and can interfere with the integration of your actual analyte.[9][11]
-
Primary Cause (Causality): Ghost peaks are real compounds. The question is, where are they coming from?
-
Contaminated Mobile Phase: Impurities in your water, buffer salts, or organic solvents can concentrate on the column at low organic concentrations and then elute as sharp peaks when the organic percentage increases during a gradient.[10]
-
System Contamination/Carryover: Residue from a previous, more concentrated sample can be adsorbed in the injector loop, valve, or needle and slowly bleed into subsequent injections.
-
Late Eluters: A compound from a previous injection that was very strongly retained may finally elute during your current blank run.
-
-
Solutions (Step-by-Step):
-
Isolate the Source: Run a blank gradient without any injection. If the peaks still appear, the source is the mobile phase or the HPLC system itself (pump, degasser).[10] If the peaks only appear after an injection, the source is carryover from the autosampler.
-
For Mobile Phase Contamination: Always use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents.[8][10] Filter all aqueous buffers through a 0.45 µm membrane.[6] Prepare fresh mobile phase daily.
-
For Carryover: Optimize the needle wash procedure in your autosampler method. Use a strong solvent in your wash solution (e.g., a mix of ACN and water) to effectively clean the needle and sample loop between injections.
-
For Late Eluters: Add a high-organic flush step at the end of your gradient (e.g., ramp up to 95% ACN and hold for several minutes) to wash strongly retained compounds off the column after every run.
-
A: A poor signal-to-noise (S/N) ratio compromises your Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Primary Cause (Causality): A noisy baseline can stem from several sources: a failing detector lamp, inadequate mobile phase mixing or degassing, or a contaminated flow cell. Low signal is simply a result of not enough analyte molecules passing through the detector or the detector not being set to the optimal wavelength.
-
Solutions (Step-by-Step):
-
Check the Detector Lamp: UV lamps have a finite lifetime. Check the lamp energy or run a diagnostic test. A failing lamp is a very common source of baseline noise.
-
Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed, either via an online degasser (check that it's working correctly) or by sonication/vacuum filtration.[6] Air bubbles entering the flow cell will cause significant noise and spikes.
-
Optimize Wavelength: Confirm you are using the wavelength of maximum absorbance (λ-max) for Emtricitabine Carboxylic Acid, which should be near 280 nm.[2][5]
-
Flush the Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise. Flush the system with a strong, filtered solvent like isopropanol.
-
Section 3: Advanced Topics & Method Integrity
FAQ: How do I perform forced degradation studies to ensure my method is stability-indicating?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] Forced degradation studies are a core part of method validation as per ICH guidelines.[8]
-
Rationale: You must prove that any peaks from degradants do not co-elute with your main analyte peak. Emtricitabine is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[5][12][13]
-
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare separate, accurately weighed solutions of your Emtricitabine Carboxylic Acid standard.
-
Acid Hydrolysis: To one solution, add 1N HCl and heat (e.g., 60°C for 6 hours).[8] Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: To another solution, add 1N NaOH and keep at room temperature for a shorter duration (e.g., 2 hours), as base degradation can be rapid.[13] Neutralize with 1N HCl before injection.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.[12]
-
Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80°C).[8]
-
Photolytic Degradation: Expose a solution to UV light.[5]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method with a photodiode array (PDA) detector.
-
-
Self-Validation System (Trustworthiness):
-
Goal: Aim for 5-20% degradation of the main peak. If you see 100% degradation, the conditions were too harsh; if you see 0%, they were too mild.
-
Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the Emtricitabine Carboxylic Acid peak in all chromatograms. The peak should be spectrally pure in all cases, demonstrating that no degradants are co-eluting. This is the ultimate proof of specificity.
-
This comprehensive approach ensures your method is not just precise and accurate for a pure standard, but truly robust and reliable for real-world stability and quality control samples.
References
-
a validated stability indicating rp-hplc method for the determination of emtricitabine in bulk and capsules. Farmacia Journal. [Link]
-
Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in Bulk and Pharmaceutical Dosage form. International Journal of Pharmaceutical and Medicinal Research. [Link]
-
HPLC method for the determination of emtricitabine and related degradation substances. Journal of Chromatographic Science. [Link]
-
Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir AF. Marmara Pharmaceutical Journal. [Link]
-
RP-HPLC Method Development and Validation for Simultaneous Estimation of Emtricitabine and Tenofovir in Pure and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. Journal of Biological Innovations. [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form. Cogent Chemistry. [Link]
-
Development and validation of analytical method for Emtricitabine, Tenofovir, Efavirenz by HPLC. ResearchGate. [Link]
-
LC Troubleshooting Series: Ghost Peaks. Agilent Technologies. [Link]
-
How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]
Sources
- 1. jbino.com [jbino.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpmr.org [ijpmr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. turkjps.org [turkjps.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. hplc.eu [hplc.eu]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. journaljpri.com [journaljpri.com]
- 13. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS for Emtricitabine Metabolites: A Technical Support Guide
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for emtricitabine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during bioanalysis.
Introduction: The Analytical Challenge of Emtricitabine
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment and prevention of HIV infection.[1][2] As a prodrug, it undergoes intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).[3][4] Additionally, it is metabolized in the body to form other metabolites, primarily 3'-sulfoxide diastereomers and a 2'-O-glucuronide conjugate.[5][6] The accurate quantification of emtricitabine and its metabolites in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.
This guide provides a comprehensive resource to navigate the complexities of developing and troubleshooting robust LC-MS/MS assays for these analytes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the analysis of emtricitabine and its metabolites.
Q1: What are the key metabolites of emtricitabine I should be targeting for my study?
The primary metabolites of emtricitabine are the 3'-sulfoxide diastereomers and the 2'-O-glucuronide.[5][6] However, the most clinically relevant metabolite is the intracellular active form, emtricitabine 5'-triphosphate (FTC-TP), which is responsible for its antiretroviral activity.[3][4] The choice of which metabolites to target will depend on the specific objectives of your study. For pharmacokinetic/pharmacodynamic (PK/PD) assessments, measuring both the parent drug and FTC-TP is often essential.
Q2: What are the recommended precursor and product ion transitions (m/z) for emtricitabine and its metabolites?
For emtricitabine, a commonly used precursor/product ion transition in positive electrospray ionization (ESI) mode is m/z 248.05 → 130.15.[7] This transition is robust and provides good sensitivity. The precursor ion [M+H]+ for emtricitabine is approximately 248.1 m/z. For the triphosphate metabolite, FTC-TP, analysis is more complex due to its polar nature and is often performed using anion exchange chromatography with positive or negative ion mode detection.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Emtricitabine (FTC) | 248.05 | 130.15 | ESI+ | [7] |
| Emtricitabine-TP (FTC-TP) | 488.0 | 130.1 | ESI+ | Not directly cited, inferred from structure |
Q3: How can I improve the retention of emtricitabine and its polar metabolites on a reversed-phase column?
Emtricitabine and its metabolites, particularly the phosphorylated forms, are polar compounds. Achieving adequate retention on traditional C18 columns can be challenging. Consider the following strategies:
-
Use a polar-modified reversed-phase column: Columns with polar endcapping or embedded polar groups can enhance the retention of polar analytes. A Synergi Polar-RP column has been successfully used for this purpose.[8]
-
Employ an ion-pairing agent: For anionic metabolites like FTC-TP, adding an ion-pairing agent such as dimethylhexylamine (DMHA) to the mobile phase can improve retention.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds.
-
Optimize mobile phase pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Experiment with different pH values to find the optimal retention.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during LC-MS/MS analysis of emtricitabine and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Potential Causes & Solutions:
-
Column Overload:
-
Explanation: Injecting too much analyte can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions:
-
Explanation: Silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing.
-
Solution: Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the analyte can also help.
-
-
Inappropriate Mobile Phase:
-
Explanation: A mobile phase that is too strong will cause the analyte to elute too quickly with poor shape. A mobile phase that is too weak can lead to excessive retention and band broadening.
-
Solution: Optimize the gradient profile and the organic-to-aqueous ratio of your mobile phase.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Inadequate sensitivity can prevent the detection of low-level metabolites or limit the lower limit of quantification (LLOQ).
Potential Causes & Solutions:
-
Suboptimal Ionization:
-
Explanation: The efficiency of ionization in the MS source is critical for signal intensity.
-
Solution: Optimize ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.
-
-
Matrix Effects (Ion Suppression or Enhancement):
-
Explanation: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte.[9]
-
Solution:
-
Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation.
-
Optimize the chromatography to separate the analyte from the interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
-
-
-
Inefficient Extraction Recovery:
-
Explanation: The analyte may not be efficiently extracted from the sample matrix.
-
Solution: Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, SPE) and optimize the extraction solvent and pH.
-
Issue 3: High Background Noise
High background noise can obscure the analyte peak and reduce the signal-to-noise ratio.
Potential Causes & Solutions:
-
Contaminated Mobile Phase or LC System:
-
Explanation: Impurities in the mobile phase solvents or leaching from the LC system components can contribute to high background.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system.
-
-
Matrix Interferences:
-
Explanation: Complex biological matrices can introduce a high level of background noise.
-
Solution: Enhance sample clean-up procedures. Consider using a divert valve to direct the early and late-eluting matrix components to waste instead of the mass spectrometer.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol provides a basic method for the extraction of emtricitabine from plasma.
Materials:
-
Plasma samples
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold ACN with 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Emtricitabine
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) or Polar-RP |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flows | Optimize for your instrument |
| MRM Transition | m/z 248.1 > 130.1 |
Visualizing the Workflow
A typical workflow for the LC-MS/MS analysis of emtricitabine metabolites is depicted below.
Caption: A generalized workflow for the LC-MS/MS analysis of emtricitabine metabolites.
The Logic of Method Development
A robust LC-MS/MS method is built on a foundation of systematic optimization. The following diagram illustrates the logical flow of method development.
Sources
- 1. Emtricitabine - Wikipedia [en.wikipedia.org]
- 2. HPTLC Method for the Simultaneous Estimation of Emtricitabine and Tenofovir in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Troubleshooting Peak Tailing for Emtricitabine Carboxylic Acid
Welcome to the technical support center for the chromatographic analysis of Emtricitabine Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—a common issue that can compromise resolution, accuracy, and reproducibility in quantification. As a polar acidic compound, Emtricitabine Carboxylic Acid requires careful consideration of several interacting factors to achieve a sharp, symmetrical Gaussian peak.
This resource provides in-depth, cause-and-effect troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve peak tailing issues in your experiments.
Section 1: Understanding the Root Causes of Peak Tailing
Peak tailing for Emtricitabine Carboxylic Acid primarily stems from undesirable secondary interactions with the stationary phase and suboptimal mobile phase conditions. Understanding the chemistry of both the analyte and the column is the first step toward an effective solution.
FAQ 1: Why is my Emtricitabine Carboxylic Acid peak tailing?
Peak tailing is typically a symptom of more than one retention mechanism occurring simultaneously during the separation.[1] For a polar and acidic analyte like Emtricitabine Carboxylic Acid, the most common culprits are:
-
Secondary Silanol Interactions: The primary cause is often the interaction between the negatively charged, ionized carboxylic acid group of your analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These silanol groups are acidic and can become deprotonated (Si-O⁻), creating strong ionic interactions that delay a portion of the analyte molecules, causing the characteristic tail.[1][3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of Emtricitabine Carboxylic Acid, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[4] This dual state leads to inconsistent retention and results in a broad, tailing peak.
-
Trace Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can act as active sites, chelating with the analyte and causing severe peak tailing.[3][5]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
System and Method Issues: Factors like extra-column dead volume, column voids, or a mismatch between the injection solvent and the mobile phase can also contribute to peak asymmetry.[4][6]
Section 2: A Logical Troubleshooting Workflow
When encountering peak tailing, it is crucial to follow a systematic approach to identify and resolve the issue. Changing one parameter at a time is key to understanding its effect.
Below is a troubleshooting workflow designed to logically diagnose the problem.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Section 3: Detailed Troubleshooting Guides & FAQs
This section provides detailed answers and protocols to address the issues identified in the workflow.
Guide 1: Optimizing Mobile Phase pH and Buffer Strength
The ionization state of both the Emtricitabine Carboxylic Acid and the column's residual silanols is controlled by pH. This is your most powerful tool for improving peak shape.
FAQ 2: What is the optimal mobile phase pH for Emtricitabine Carboxylic Acid?
The goal is to ensure that the analyte is in a single, non-ionized state and to suppress the ionization of residual silanols on the stationary phase.
-
Analyte State: Emtricitabine Carboxylic Acid has a carboxylic acid group, which is acidic. To keep it in its neutral, protonated form (-COOH), the mobile phase pH must be set well below its pKa. A general rule is to set the pH at least 1.5 to 2 units below the pKa.
-
Silanol State: Residual silanols on silica are acidic and have a pKa in the range of 3.5-4.5. At a low pH (e.g., <3), these silanols are fully protonated (-Si-OH) and neutral, which prevents ionic interactions with the analyte.[3][5]
Therefore, an optimal starting pH for the aqueous portion of your mobile phase is between 2.5 and 3.0 .[3][5] This low pH achieves both objectives: it keeps your analyte neutral and prevents the silica surface from becoming negatively charged.
Experimental Protocol: Adjusting Mobile Phase pH
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, formic acid/ammonium formate or phosphoric acid/phosphate buffers are common choices.
-
Preparation: Prepare the aqueous component of the mobile phase. For example, a 20 mM ammonium formate solution.
-
pH Adjustment: Use a calibrated pH meter to measure the pH of the aqueous solution.[5] Add the corresponding acid (e.g., formic acid) dropwise until the target pH (e.g., 2.7) is reached.
-
Final Mobile Phase: Mix the buffered aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Note: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[5]
FAQ 3: My peak still tails even at low pH. What's next?
If pH adjustment alone is insufficient, the issue may be low buffer capacity or strong secondary interactions that are not fully mitigated by pH control.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can more effectively shield the analyte from interacting with the stationary phase.[5][7] The buffer ions compete for active sites, reducing the chances of your analyte engaging in secondary interactions.[7]
-
Change Organic Modifier: Acetonitrile and methanol can provide different selectivities and influence peak shape.[4] If you are using one, try switching to the other to see if it improves symmetry.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of both the analyte's carboxylic acid group and stationary phase silanols, minimizing secondary ionic interactions.[3][5] |
| Buffer System | Formate or Phosphate | Effective buffering capacity in the desired low pH range. |
| Buffer Concentration | 20 - 50 mM | Provides sufficient capacity to maintain pH and shield residual silanol sites.[5] |
Guide 2: Selecting the Right Column and Managing Hardware
If mobile phase optimization does not resolve the tailing, the problem may be rooted in the column chemistry or the physical setup of your HPLC system.
FAQ 4: Could my column be the problem?
Yes, absolutely. The choice of column is critical, especially for polar compounds.
-
Column Type: Older columns, particularly "Type A" silica, have a higher concentration of acidic silanols and trace metals, which are notorious for causing peak tailing with polar and basic compounds.[3]
-
End-capping: Modern columns are "end-capped," a process that chemically derivatizes most of the residual silanols to make them less reactive.[1] However, no end-capping process is 100% effective.[1]
Recommended Column Chemistries
To minimize secondary interactions, consider using one of the following:
-
High-Purity, End-Capped Silica Columns (Type B): These are the modern standard for reversed-phase chromatography and have significantly lower silanol activity and metal content than older columns.[3]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which improves pH stability and further shields residual silanols.
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature provides an alternative interaction mechanism and helps to shield silanols.
FAQ 5: I've tried diluting my sample, but the peak still tails. What physical issues should I check?
If you've ruled out mass overload by diluting your sample, investigate the physical aspects of your system that could be introducing band broadening.[1]
-
Extra-Column Dead Volume: This is any volume between the injector and the detector that is outside of the column itself.[5] Excessive volume in tubing, fittings, or the detector flow cell can cause peaks to broaden and tail.[4]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[4] Ensure all fittings are properly seated to avoid small voids. Minimize tubing length wherever possible.
-
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to poor peak shape.[5]
-
Solution: A temporary fix can sometimes be achieved by reversing and flushing the column (disconnected from the detector).[1] However, if a void has formed, the column will likely need to be replaced. Using a guard column can help protect the analytical column from particulates and extend its life.
-
Guide 3: Considering an Alternative Chromatographic Mode: HILIC
FAQ 6: Reversed-phase isn't working well. Is there another option for a polar compound like Emtricitabine Carboxylic Acid?
Yes. For highly polar compounds that are poorly retained or exhibit poor peak shape in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8]
HILIC uses a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[8][9] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[8]
-
Advantages for Emtricitabine Carboxylic Acid:
-
Improved Retention: As a polar molecule, it will be more strongly retained than in reversed-phase.
-
Different Selectivity: The retention mechanism is different, potentially resolving the peak from other matrix components.
-
Good Peak Shape: Modern HILIC phases can provide excellent peak shapes for polar acidic and basic compounds.[8]
-
Starting Conditions for HILIC
-
Column: A HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase A: Water with a buffer (e.g., 10-20 mM ammonium acetate or ammonium formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at a high percentage of organic solvent (e.g., 95% Acetonitrile) and decrease the organic content to elute the analyte.
Section 4: Summary and Key Takeaways
Peak tailing of Emtricitabine Carboxylic Acid is a solvable problem. By systematically addressing the potential chemical and physical causes, you can achieve symmetrical, reliable peaks for accurate quantification.
Caption: Summary of troubleshooting approaches for peak tailing.
By applying the principles of pH control, selecting appropriate column chemistry, and ensuring system integrity, you can effectively troubleshoot and eliminate peak tailing for Emtricitabine Carboxylic Acid, leading to more robust and accurate analytical results.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2024, July 17). ALWSCI. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]
-
Emtricitabine Carboxylic Acid | C8H8FN3O4S | CID 56637813. (n.d.). PubChem. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2023, July 29). YouTube. [Link]
-
Emtricitabine | C8H10FN3O3S | CID 60877. (n.d.). PubChem. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Emtricitabine Carboxylic Acid Reference Solution
Welcome to the technical support guide for the Emtricitabine Carboxylic Acid reference solution. This document is designed for researchers, analytical scientists, and drug development professionals to ensure the accurate and reliable use of this critical reference material in experimental workflows. Here, we address common questions and concerns regarding the stability and handling of this standard, grounding our recommendations in established scientific principles and field-proven best practices.
Section 1: Understanding the Analyte
Emtricitabine Carboxylic Acid is a key metabolite of the antiretroviral drug Emtricitabine. As a primary reference standard, its purity and concentration are paramount for the accurate quantification of Emtricitabine and its metabolites in various matrices. The stability of the reference solution is a critical factor that can significantly impact the validity of analytical results.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to common questions regarding the stability and handling of Emtricitabine Carboxylic Acid reference solutions.
Q1: What are the recommended storage conditions for the solid Emtricitabine Carboxylic Acid reference standard?
A1: The solid form of Emtricitabine Carboxylic Acid should be stored in a refrigerator, typically between 2°C and 8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. The compound has a reported melting point of 228-230°C with decomposition, which indicates good thermal stability in its solid, crystalline state.[1]
Q2: What is the best solvent for preparing a stock solution of Emtricitabine Carboxylic Acid?
A2: Based on available data, Emtricitabine Carboxylic Acid is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol, often requiring heating and sonication to fully dissolve.[1] For analytical purposes, especially in chromatography, it is common to use a high-purity grade of DMSO or a mixture of methanol and water as the initial solvent. The choice of solvent should also be compatible with your analytical methodology (e.g., HPLC, LC-MS).
Q3: How stable is the Emtricitabine Carboxylic Acid reference solution once prepared?
A3: While specific, long-term stability studies on Emtricitabine Carboxylic Acid in various solvents are not extensively published, we can infer its stability based on the known degradation pathways of the parent drug, Emtricitabine, and general chemical principles for carboxylic acids. The primary risks to the stability of the solution are hydrolysis and oxidation. The parent drug, Emtricitabine, is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[3] Therefore, it is prudent to assume the carboxylic acid metabolite may also be sensitive to these conditions. For routine use, it is recommended to prepare fresh solutions. If storage is necessary, it should be for a short duration at refrigerated (2-8°C) or frozen (-20°C) temperatures.
Q4: My analytical results are inconsistent. Could my reference solution have degraded?
A4: Inconsistent results are a common indicator of reference solution instability. Degradation can lead to a decrease in the concentration of the main analyte and the appearance of new peaks in your chromatogram. To troubleshoot, you should:
-
Prepare a fresh solution: Always compare results from your aged solution to a freshly prepared one.
-
Check for new peaks: Analyze the solution using a high-resolution chromatographic method to look for degradation products.
-
Verify storage conditions: Ensure the solution has been stored correctly (refrigerated, protected from light, tightly sealed).
Q5: Can I store the reference solution at room temperature?
A5: Storing the solution at room temperature is not recommended for extended periods.[4] While short-term exposure during experimental use is generally acceptable, prolonged storage at ambient temperatures can accelerate degradation. For any storage longer than a typical workday, refrigeration is advised.
Section 3: Protocols for Handling and Stability Verification
To ensure the integrity of your analytical work, we provide the following self-validating protocols.
Protocol 1: Preparation of Emtricitabine Carboxylic Acid Stock Solution
-
Equilibration: Allow the solid Emtricitabine Carboxylic Acid reference standard container to reach room temperature before opening to prevent condensation of moisture onto the solid material.[5]
-
Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance in a controlled environment.
-
Dissolution: Transfer the solid to a volumetric flask. Add a small amount of the chosen solvent (e.g., HPLC-grade DMSO or methanol). Use sonication and gentle warming if necessary to aid dissolution, as indicated by solubility data.[1]
-
Dilution: Once fully dissolved, allow the solution to return to room temperature. Dilute to the final volume with the solvent.
-
Mixing: Mix the solution thoroughly by inverting the flask multiple times.
-
Storage: If not for immediate use, transfer the solution to a labeled, amber glass vial with a tightly sealed cap and store in a refrigerator (2-8°C).
Protocol 2: Short-Term Stability Verification
This protocol allows you to assess the stability of your reference solution under your specific laboratory conditions.
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute it to a working concentration and analyze it using your validated analytical method (e.g., HPLC-UV). Record the peak area and retention time. This will be your baseline.
-
Storage: Store an aliquot of the working solution under your intended storage conditions (e.g., 4°C in an autosampler vial).
-
Follow-up Analysis: Re-analyze the stored aliquot at predetermined time points (e.g., 24, 48, and 72 hours).
-
Evaluation: Compare the peak area of the stored solution to the T=0 analysis. A significant decrease in peak area (typically >2-5%) suggests degradation. Also, inspect the chromatogram for the appearance of any new peaks.
Section 4: Data Presentation & Visualization
Table 1: Summary of Forced Degradation Studies on Emtricitabine (Parent Drug)
This table provides context on the potential instabilities of related compounds.
| Stress Condition | Reagent/Condition | Observed Degradation of Emtricitabine | Reference |
| Acid Hydrolysis | 1 M HCl, heated | Significant Degradation | [3] |
| Base Hydrolysis | 1 M NaOH, heated | Significant Degradation | [3] |
| Oxidation | 30% H₂O₂, room temp | Significant Degradation (most labile) | [3] |
| Thermal | Dry heat | Stable | [3] |
| Photolytic | UV light | Stable | [3] |
Diagram 1: Troubleshooting Workflow for Reference Solution Instability
Caption: Troubleshooting flowchart for inconsistent results.
Section 5: Scientific Basis for Recommendations
The stability of a reference solution is governed by the chemical nature of the analyte and its interaction with the solvent and storage environment. For Emtricitabine Carboxylic Acid, several factors are critical:
-
Hydrolytic Stability: The presence of the carboxylic acid and other functional groups suggests a potential for hydrolysis, especially at non-neutral pH. The parent drug, Emtricitabine, shows significant degradation in both acidic and basic conditions.[3] Therefore, maintaining a neutral pH in the reference solution is advisable.
-
Oxidative Stability: Emtricitabine is highly susceptible to oxidation.[3] The carboxylic acid metabolite may share this vulnerability. Using degassed solvents and storing solutions in tightly sealed containers can minimize exposure to oxygen.
-
Temperature Effects: Chemical reactions, including degradation, are generally accelerated at higher temperatures. Storing solutions at reduced temperatures (refrigerated or frozen) slows down these processes, thereby extending the solution's usable life.[4]
-
Photostability: While Emtricitabine has been shown to be relatively stable under photolytic stress, it is a general best practice to store analytical standards in amber vials to protect them from light, which can catalyze degradation reactions.[3][6]
By controlling these factors through proper preparation and storage, the integrity of the Emtricitabine Carboxylic Acid reference solution can be maintained, ensuring the accuracy and reliability of your analytical data.
References
-
Gilead Sciences, Inc. (2025, May 2). Emtriva® Oral Capsules and Oral Solution Storage and Stability. Gilead Medical Information. [Link]
-
SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid. Retrieved January 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Emtricitabine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
SynThink. (n.d.). (2R,5S) Emtricitabine Carboxylic Acid - Reference Standard. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Emtricitabine carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Nakashima, K., & Nishikata, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838. [Link]
-
Restek Corporation. (2020, March 24). How to Store Reference Standards [Video]. YouTube. [Link]
-
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 113. [Link]
-
Hamarapurkar, P. D., & Parate, A. N. (2012). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Journal of Chromatographic Science, 50(5), 419–425. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Chemrevise. (n.d.). 3.9 Revision Guide: Carboxylic Acids and Derivatives. [Link]
-
Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Retrieved January 27, 2026, from [Link]
-
Maybridge. (2023, August 25). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid. [Link]
Sources
Technical Support Center: Matrix Effects in Emtricitabine Carboxylic Acid Quantification
Welcome to the technical support center for the bioanalysis of Emtricitabine Carboxylic Acid. As the primary acidic metabolite of the antiretroviral agent Emtricitabine, its accurate quantification in biological matrices is fundamental to comprehensive pharmacokinetic and safety studies. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and may encounter the pervasive challenge of matrix effects.
Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of an assay.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[3][5][6] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you diagnose, mitigate, and control matrix effects in your experiments.
Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects
This section addresses specific issues you may encounter during method development and sample analysis.
Q1: My assay for Emtricitabine Carboxylic Acid is suffering from low sensitivity and inconsistent results. How can I determine if this is due to matrix effects or an instrument issue?
Expert Answer: This is a critical first step in troubleshooting. While poor sensitivity can stem from instrument issues (e.g., a dirty ion source), it is often caused by ion suppression from the biological matrix. To definitively diagnose the cause, you must systematically evaluate the matrix's impact on the analyte's signal. We recommend two key experiments: the qualitative Post-Column Infusion (PCI) test and the quantitative Post-Extraction Spike analysis.
The PCI experiment is a powerful diagnostic tool to visualize the regions in your chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Configure your LC-MS/MS system as you would for your assay.
-
Analyte Infusion: Using a syringe pump and a T-junction, continuously infuse a standard solution of Emtricitabine Carboxylic Acid directly into the LC flow after the analytical column but before the mass spectrometer's ion source.
-
Establish a Baseline: Begin the infusion and allow the MS signal for the analyte to stabilize, creating a flat baseline.
-
Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., plasma extract prepared without the analyte or internal standard).
-
Analyze the Chromatogram: Monitor the stable baseline of the infused analyte. Any deviation indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.[7] This allows you to see if the suppression zone co-elutes with your analyte's retention time.
This experiment quantifies the degree of ion suppression or enhancement, referred to as the Matrix Factor (MF). It is a required component of regulatory bioanalytical method validation.[8][9]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare the analyte (Emtricitabine Carboxylic Acid) and its internal standard (IS) in the final mobile phase composition at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction, spike the extracts with the analyte and IS to the same concentrations as Set A.[8]
-
Set C (Spiked Before Extraction): Spike the analyte and IS into the blank matrix before extraction at the same concentrations. This set is used to determine recovery, not the matrix factor itself.
-
-
Analysis: Analyze all three sets using your LC-MS/MS method.
-
Calculation of Matrix Factor (MF): The MF is calculated by comparing the peak area response of the analyte in the presence of the matrix (Set B) to its response in a clean solvent (Set A).
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: To account for compensation by the internal standard, the IS-normalized MF should be calculated:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
According to ICH M10 guidelines, the precision (Coefficient of Variation, %CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[8]
Q2: What are the most effective sample preparation strategies to minimize matrix effects for a polar compound like Emtricitabine Carboxylic Acid?
Expert Answer: Improving sample preparation is the most effective way to combat matrix effects.[10] For a polar analyte like Emtricitabine Carboxylic Acid, which is challenging to extract from an aqueous biological matrix, the choice of technique is critical. The primary goal is to remove endogenous interferences, especially phospholipids, which are a major cause of ion suppression.[1]
Here is a comparison of common techniques:
| Technique | Mechanism | Pros | Cons | Suitability for Emtricitabine Carboxylic Acid |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid.[10] | Simple, fast, inexpensive, high recovery of polar analytes. | Provides the "dirtiest" extract; significant phospholipids and salts remain, often causing major ion suppression.[10][11] | Low. While recovery may be high, the resulting matrix effects often make it unsuitable for achieving low limits of quantification. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Can provide cleaner extracts than PPT. | Challenging for highly polar analytes which prefer to remain in the aqueous phase. Requires significant method development (solvent choice, pH optimization).[10] | Moderate. Requires careful pH adjustment to neutralize the carboxylic acid group and a polar extraction solvent (e.g., ethyl acetate with a modifier), but efficiency may still be limited. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, effectively removing phospholipids and salts.[11] Highly selective. | More complex, time-consuming, and expensive. Requires careful sorbent selection and method optimization. | High (Recommended). Mixed-mode or polymeric hydrophilic interaction liquid chromatography (HILIC) SPE sorbents are ideal for retaining and concentrating polar analytes while effectively removing interfering matrix components. |
A well-developed SPE protocol is the most robust solution for quantifying Emtricitabine Carboxylic Acid.
Q3: Can I rely solely on a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?
Expert Answer: While using a SIL-IS is the gold standard for compensating for matrix effects, it is not a panacea and should not be a substitute for minimizing them in the first place.[10]
The Role of a SIL-IS: An ideal SIL-IS (e.g., ¹³C- or ¹⁵N-labeled Emtricitabine Carboxylic Acid) has nearly identical chemical properties and chromatographic retention time to the analyte.[10] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, improving accuracy and precision.
The Limitation: A SIL-IS can only compensate for signal variability; it cannot restore a signal that has been lost.[10] If severe ion suppression reduces the analyte signal to a level at or below the lower limit of quantification (LLOQ), the assay will fail regardless of the internal standard's performance. The primary objective must always be to develop a clean sample preparation method and an optimized chromatographic separation to minimize the underlying cause of the suppression.[1]
Frequently Asked Questions (FAQs)
-
What are the primary sources of matrix effects in plasma? The most common sources are phospholipids from cell membranes, which tend to elute in the middle of a typical reversed-phase chromatographic run, as well as salts, endogenous metabolites, and dosing media components.[1]
-
What is the difference between ion suppression and ion enhancement? Ion suppression is the reduction in an analyte's signal intensity due to co-eluting matrix components. Ion enhancement, which is less common, is an increase in signal intensity. Both are considered matrix effects and can compromise data integrity.
-
What are the regulatory acceptance criteria for matrix effects? According to the harmonized ICH M10 Guideline, the matrix effect should be evaluated using at least six lots of matrix. The precision (%CV) of the IS-normalized matrix factor across these lots should not be greater than 15%.[8]
-
Can I adjust my chromatography to reduce matrix effects? Yes. Optimizing your chromatographic method to achieve better separation between Emtricitabine Carboxylic Acid and the regions of ion suppression (identified via PCI) is a highly effective strategy.[1] This can involve using different column chemistries (e.g., HILIC), adjusting the mobile phase gradient, or employing techniques like ultra-high-performance liquid chromatography (UHPLC) for improved peak resolution.[11]
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 13). Emtricitabine. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. PMC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of emtricitabine in human plasma by LC-MS/MS. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
PubMed. (2013, October 15). Ion suppression; a critical review on causes, evaluation, prevention and applications. Retrieved from [Link]
- Google Patents. (n.d.). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine.
-
S-GE. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, October 20). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Retrieved from [Link]
-
ResearchGate. (2019, January 27). (PDF) Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, October 26). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. Retrieved from [Link]
-
IJPCBS. (2015). DEVELOPMENT AND VALIDATION OF AN ACCURATE AND PRECISE LC-MS/MS METHOD FOR DETERMINATION OF TENOFOVIR AND EMTRICITABINE IN HUMAN. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Journal of Clinical and Medical Research. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimizing Chromatographic Resolution of Emtricitabine and its Metabolites
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the analytical chromatography of emtricitabine and its metabolites. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in achieving optimal peak resolution. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and validation.
Introduction to the Analytical Challenge
Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy.[1] Accurate quantification of emtricitabine and its metabolites in various biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The primary metabolites of emtricitabine are the 3'-sulfoxide diastereomers and their glucuronic acid conjugate.[2][3] The inherent chirality of emtricitabine and the formation of diastereomeric metabolites present a significant analytical challenge, often leading to issues with co-elution and poor peak shape. This guide will equip you with the knowledge and tools to systematically address these resolution issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of emtricitabine and its metabolites.
Q1: My emtricitabine peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for emtricitabine, a polar and ionizable compound, is a frequent issue. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of C18 columns can interact with the basic amine function of emtricitabine, leading to peak tailing.
-
Solution:
-
Use a modern, end-capped, high-purity silica column. These columns have a much lower concentration of free silanols.
-
Lower the mobile phase pH. By operating at a pH of around 3-4, the silanol groups will be protonated and less likely to interact with the protonated emtricitabine.[4] A buffer such as 10-20 mM ammonium formate or phosphate is recommended to maintain a stable pH.[5]
-
Add a mobile phase modifier. A small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-0.2%), can be added to the mobile phase to saturate the active silanol sites.[4]
-
-
-
Mobile Phase Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Column Contamination: Accumulation of matrix components from biological samples on the column can lead to active sites that cause tailing.
-
Solution: Employ a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances.[6] Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Q2: I am seeing co-elution of emtricitabine with one of its sulfoxide metabolites. How can I improve their separation?
A2: The sulfoxide metabolites are more polar than the parent emtricitabine, but their diastereomeric nature can make separation challenging.
-
Optimize the Organic Content of the Mobile Phase: A lower percentage of organic solvent (e.g., methanol or acetonitrile) will increase the retention of all compounds and may improve the resolution between emtricitabine and its more polar metabolites. A shallow gradient can be particularly effective.
-
Adjust the Mobile Phase pH: The pKa of emtricitabine is approximately 2.65.[2] Altering the mobile phase pH can change the ionization state of both the parent drug and its metabolites, which can in turn affect their retention and selectivity. Experiment with a pH range of 3 to 6 to find the optimal separation. A pH of around 4.2 has been shown to be effective in separating emtricitabine from its degradation products.[5]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different selectivity may be required. A phenyl-hexyl or a polar-embedded phase column can offer different interactions compared to a standard C18 column.
Q3: How can I separate the enantiomers of emtricitabine?
A3: The separation of enantiomers requires a chiral environment. This can be achieved through two main approaches in HPLC:
-
Direct Chiral Separation: This is the most common method and involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[7] Method development typically involves screening different mobile phases (normal-phase, reversed-phase, and polar organic) to find the optimal conditions for enantioseparation.[8]
-
Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). This approach can be effective but requires an additional reaction step and validation of the derivatization process.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common resolution problems.
Guide 1: Systematic Approach to Troubleshooting Poor Resolution
This guide follows a logical workflow to diagnose and resolve poor resolution between emtricitabine and its metabolites.
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution.
Step 1: Verify System Suitability Before modifying the method, ensure the HPLC system is performing correctly. Check for consistent retention times, good peak shape for a standard compound, and stable pressure. If the system fails suitability tests, troubleshoot the instrument first.
Step 2: Mobile Phase Optimization The mobile phase is the most powerful tool for manipulating selectivity.
-
pH Adjustment: As emtricitabine and its metabolites are ionizable, pH is a critical parameter. Prepare a series of mobile phases with different pH values (e.g., in 0.5 unit increments from 3.0 to 6.0) using a suitable buffer (e.g., 20 mM ammonium formate). Analyze your sample with each mobile phase to determine the optimal pH for resolution.
-
Organic Solvent Selection: Prepare mobile phases with both methanol and acetonitrile at the same organic-to-aqueous ratio. Compare the chromatograms to see which solvent provides better selectivity.
-
Gradient Optimization: If using a gradient, try making it shallower. A slower increase in the organic solvent concentration can significantly improve the separation of closely eluting peaks.
Step 3: Evaluate Column Chemistry If mobile phase optimization is unsuccessful, the column may be the issue.
-
Install a New Column: The performance of HPLC columns degrades over time. Replace the current column with a new one of the same chemistry to rule out column failure.
-
Try a Different Stationary Phase: If a new column of the same type does not improve resolution, consider a stationary phase with a different selectivity. For polar compounds like emtricitabine and its metabolites, a polar-embedded phase or a phenyl-hexyl column can provide alternative interactions and improve separation.
Step 4: Adjust Other Method Parameters
-
Flow Rate: Decreasing the flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn alter selectivity. Analyze your sample at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to see if resolution improves.
Experimental Protocols
This section provides detailed protocols for key experiments discussed in this guide.
Protocol 1: Baseline Reversed-Phase HPLC Method for Emtricitabine and its Metabolites
This protocol is a good starting point for method development and is based on a validated method for emtricitabine and its degradation products.[5]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 4.2 |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Methodology:
-
Prepare Mobile Phase A by dissolving ammonium formate in HPLC-grade water to a concentration of 20 mM and adjusting the pH to 4.2 with formic acid.
-
Filter both mobile phases through a 0.45 µm filter.
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of emtricitabine and, if available, its metabolites to determine their retention times.
-
Inject the sample and acquire the chromatogram.
Protocol 2: Chiral Separation of Emtricitabine Enantiomers - A Screening Approach
Diagram: Chiral Method Development Workflow
Caption: A workflow for developing a chiral HPLC method.
Methodology:
-
CSP Screening:
-
Select a set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, Chiralpak IB).
-
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mobile phase of n-Hexane/Ethanol (90:10, v/v). If no separation is observed, try other alcohols like isopropanol or add a basic (diethylamine) or acidic (trifluoroacetic acid) additive.
-
Reversed Phase (RP): Use a mobile phase of Water/Acetonitrile (50:50, v/v). If needed, add a buffer (e.g., ammonium bicarbonate).
-
Polar Organic (PO): A mobile phase of 100% Methanol or Acetonitrile can be effective.
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by making small changes to the solvent ratios.
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
-
Validation:
-
Once a satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
-
Conclusion
Improving the resolution of emtricitabine and its metabolites requires a systematic and scientifically grounded approach. By understanding the chemical properties of the analytes and the principles of chromatography, researchers can effectively troubleshoot and optimize their analytical methods. This guide provides a framework for addressing common resolution challenges, from basic troubleshooting to advanced method development for chiral separations.
References
-
U.S. Food and Drug Administration. TRUVADA (emtricitabine and tenofovir disoproxil fumarate) Label. Available at: [Link]
-
PubChem. Emtricitabine. National Center for Biotechnology Information. Available at: [Link]
-
Delahunty T, Bushman L, Fletcher CV. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2006;832(1):137-143. Available at: [Link]
-
Wikipedia. Emtricitabine. Available at: [Link]
-
Reddy, B. R., Kumar, K. R., & Reddy, G. O. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Turkish Journal of Pharmaceutical Sciences, 15(3), 324–333. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113994. Available at: [Link]
-
Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances. Journal of chromatographic science, 51(5), 419–424. Available at: [Link]
-
Hendrix, C. W., Chen, B. A., Guddera, V., Hoesley, C., Justman, J., Nakabiito, C., Salata, R., Soto-Torres, L., Patterson, K., Minnis, A. M., Gandham, S., Johnson, S., Paira, J., & Marzinke, M. A. (2015). The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 983-984, 100–107. Available at: [Link]
-
Patel, K., & Patel, J. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4823-4828. Available at: [Link]
-
More, V., Bondge, A., & Momin, K. (2021). Estimation of Emtricitabine and Tenofovir by HPTLC Method. International Journal for Innovative Research in Multidisciplinary Field, Special Issue : 21, 14-19. Available at: [Link]
-
Al-Salami, H., Butt, G., & Tucker, I. (2020). Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters. Molecules, 25(24), 6005. Available at: [Link]
-
Kalíková, K., Šlechtová, T., Tesařová, E., & Sýkora, D. (2018). The effect of mobile phase additive on enantioseparation and peak shape of d,l‐phenylalanine on Teicoshell column (50 × 2.1 mm ID, 2.7 µm SPP). Chirality, 30(11), 1239-1248. Available at: [Link]
-
Reddy, G. S., Kumar, A. P., & Reddy, P. S. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Journal of Chromatographic Science, 53(8), 1327-1332. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Kashid, A. M., et al. (2022). RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded. Der Pharma Chemica, 14(1), 30-44. Available at: [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1033. Available at: [Link]
-
Reddy, B. S., & Kumar, P. S. (2013). Formulation development and evaluation of Emtricitabine and Tenofovir Disproxil Fumarate Tablets. International Journal of Pharmaceutical Sciences and Research, 4(8), 3069. Available at: [Link]
-
SynZeal. Emtricitabine R-sulfoxide (USP). Available at: [Link]
-
Suneetha, A., & Rao, A. L. (2014). Method development and Validation of RP-HPLC Method for the Simultanous Estimation of Emtricitabine anf Tenofivir disoproxil fumerate. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239. Available at: [Link]
-
De Clercq, E. (2009). Emtricitabine (Emtriva®). In: The History of Antiviral Drug Discovery and Development. Springer, Berlin, Heidelberg. Available at: [Link]
Sources
- 1. Emtricitabine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Emtricitabine Impurity Profiling
Welcome to the Technical Support Center for Emtricitabine (FTC) Impurity Profiling. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of emtricitabine and its related substances. Here, we combine established scientific principles with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.
Section 1: Troubleshooting Guide for Common Chromatographic Issues
This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to identify and resolve them.
Q1: I'm observing poor resolution between the main emtricitabine peak and a known impurity. What are the likely causes and how can I fix it?
Answer:
Poor resolution is a frequent challenge, often stemming from suboptimal chromatographic conditions. The goal is to increase the separation factor (α) and/or the efficiency (N) of your method.
Probable Causes & Solutions:
-
Mobile Phase Composition: The organic modifier and pH of your mobile phase are critical. Emtricitabine, a cytidine analogue, has ionizable groups, making its retention sensitive to pH.[1]
-
Causality: The state of ionization of both the analyte and any impurities affects their interaction with the stationary phase. A small change in pH can significantly alter retention times and selectivity.
-
Troubleshooting Steps:
-
Adjust pH: Systematically adjust the mobile phase pH. For a typical C18 column, moving the pH further away from the pKa of the analyte and impurity can increase retention differences. A buffer like ammonium formate or phosphate is often used.[2][3]
-
Modify Organic Solvent Ratio: If using a gradient, try making the initial part of the gradient shallower to give more time for early-eluting impurities to separate. If isocratic, slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (polarity, viscosity, and interaction mechanisms).
-
-
-
Stationary Phase Selection: Not all C18 columns are the same. Differences in end-capping, pore size, and surface chemistry can dramatically impact selectivity.
-
Causality: Different stationary phases offer unique interactions (e.g., hydrophobic, shape-selective, polar-embedded). An impurity that co-elutes on one C18 column may be well-resolved on another.
-
Troubleshooting Steps:
-
Try a Different C18 Column: Switch to a C18 column from a different manufacturer or one with a different specification (e.g., high-density bonding, polar end-capping).
-
Consider an Alternative Stationary Phase: If resolution issues persist, a phenyl-hexyl or a biphenyl column might provide the necessary alternative selectivity through π-π interactions.[4]
-
-
Q2: My impurity peaks are showing significant tailing. What's causing this and what's the protocol to improve peak shape?
Answer:
Peak tailing is often a sign of secondary, undesirable interactions between the analyte and the stationary phase or issues within the HPLC system itself.
Probable Causes & Solutions:
-
Silanol Interactions: Free, acidic silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on emtricitabine or its impurities, causing tailing.
-
Causality: This secondary ionic interaction is slower than the primary hydrophobic interaction, leading to a "tail" on the peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adding an acidic modifier like formic acid or using a buffer below pH 4 will protonate the silanol groups, minimizing their interaction with basic analytes.[5]
-
Use a Base-Deactivated Column: Modern, end-capped columns (like a Waters X-Bridge) are designed to have minimal accessible silanols and are more suitable for basic compounds.[6]
-
Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase to competitively bind to the active silanol sites.
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Causality: When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases becomes non-linear, violating the assumptions of chromatographic theory and causing tailing.
-
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Prepare a more dilute sample and re-inject. If the peak shape improves, the original sample was overloaded.
-
Check Analyte Solubility: Ensure the analyte is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can also cause peak distortion.[7]
-
-
-
System Issues: Problems outside the column can also contribute to tailing.
-
Causality: Voids in the column packing, or excessive extra-column volume (e.g., long tubing) can disrupt the sample band, leading to peak broadening and tailing.[8]
-
Troubleshooting Steps:
-
Check for Column Voids: Disconnect the column and check for a void at the inlet. If one is present, the column may need to be replaced.[9]
-
Minimize Tubing Length: Use narrow-bore (e.g., 0.005" I.D.) and short-length tubing between the injector, column, and detector.
-
-
Q3: I have an unknown peak in my chromatogram. What is a systematic workflow for its identification?
Answer:
Identifying an unknown impurity is a critical part of impurity profiling. A logical, step-by-step approach combining chromatographic data with mass spectrometry is the most effective strategy.
Workflow for Unknown Impurity Identification:
The following diagram illustrates a typical workflow for identifying an unknown peak.
Caption: Workflow for the Identification of an Unknown Impurity.
Explanation of Key Steps:
-
Step 2: LC-MS Analysis: This is the most powerful tool for impurity identification. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is ideal for obtaining an accurate mass, which can help determine the elemental composition.[10][11]
-
Step 4: Propose Potential Structures: Knowledge of the synthetic process and forced degradation pathways is crucial.[12] Impurities are often related to starting materials, by-products, or degradation products formed under stress conditions (acid, base, oxidation).[2][13]
-
Step 7: Confirmation by Co-injection: This is the definitive final step. Spiking the sample with a synthesized, purified reference standard of the proposed impurity should result in a single, symmetrical peak at the same retention time, confirming its identity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common process-related and degradation impurities of Emtricitabine?
Answer:
Impurities in emtricitabine can originate from the manufacturing process or from degradation of the drug substance over time. Having reference standards for these impurities is essential for method development and validation.[12][14]
| Impurity Name | Type | Common Origin |
| Emtricitabine Enantiomer | Process-Related | Non-stereoselective synthesis step |
| Emtricitabine Diastereomers (Epimers) | Process-Related | Isomerization during synthesis or purification |
| 5-Fluorocytosine | Process/Degradation | Starting material or hydrolysis of the N-glycosidic bond |
| Emtricitabine Sulfoxide | Degradation | Oxidation of the thioether in the oxathiolane ring[15] |
| Dimer Impurities | Process/Degradation | Side reaction during synthesis or oxidative/thermal stress[16] |
| Menthyl Ester of Emtricitabine | Process-Related | Intermediate from certain synthetic routes[16] |
This table is not exhaustive but lists some of the most frequently encountered impurities.[16][17]
Q2: What are the key principles of a Forced Degradation study for Emtricitabine as per ICH guidelines?
Answer:
Forced degradation (or stress testing) is a regulatory requirement designed to identify the likely degradation products and establish the intrinsic stability of the drug molecule.[18] This is critical for developing a stability-indicating analytical method.
ICH Guideline Q1A(R2) outlines the typical stress conditions: [19][20]
-
Acid Hydrolysis: Typically using 0.1N to 1N HCl at elevated temperatures.
-
Base Hydrolysis: Using 0.1N to 1N NaOH at elevated temperatures. Emtricitabine shows significant degradation in both acid and base.[13][21]
-
Oxidation: Using a reagent like 3% hydrogen peroxide (H₂O₂). Emtricitabine is known to be labile under oxidative conditions, often forming the sulfoxide impurity.[2]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C for several hours).[13]
-
Photolytic Degradation: Exposing the drug substance to light energy as described in ICH Q1B.
Key Objective: The goal is to achieve a target degradation of approximately 5-20% of the active ingredient.[19] This ensures that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[19] The analytical method must be able to separate all the degradation products from the parent drug peak, proving its "stability-indicating" power.
Q3: What are the regulatory limits for reporting and identifying impurities?
Answer:
The thresholds for reporting, identifying, and qualifying impurities are set by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline. These thresholds are based on the maximum daily dose (MDD) of the drug. For emtricitabine, with a typical MDD of 200 mg, the following thresholds apply:
| Threshold | Limit (as % of API) | Limit (Total Daily Intake) | Purpose |
| Reporting | ≥ 0.05% | - | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | > 0.10% | or > 1.0 mg | Any impurity exceeding these levels must be structurally identified. |
| Qualification | > 0.15% | or > 1.0 mg | Any impurity exceeding these levels must be qualified, meaning toxicological data is required to demonstrate its safety. |
Source: ICH Harmonised Tripartite Guideline Q3A(R2).[22] Note: The lower of the percentage or total daily intake threshold applies.
Section 3: Experimental Protocols
Protocol: Generic Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method for emtricitabine and its related substances. Note: This method must be fully validated for its intended use.
-
Chromatographic System:
-
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 85 | 15 |
| 40 | 85 | 15 |
-
Sample Preparation:
-
Accurately weigh and dissolve the emtricitabine sample in a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase) to a final concentration of approximately 1.0 mg/mL.
-
Workflow Diagram: HPLC Troubleshooting Logic
This diagram provides a logical path for diagnosing common HPLC issues.
Caption: A Decision Tree for General HPLC Troubleshooting.[9][23]
References
-
SynZeal. (n.d.). Emtricitabine Impurities. SynZeal. Retrieved from [Link]
-
Veeprho. (n.d.). Emtricitabine Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Emtricitabine EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Pharmaffiliates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem. Retrieved from [Link]
-
Jagadabi, V., et al. (2019). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet regimen. International Journal of Pharmacy and Technology. Retrieved from [Link]
-
Drugs.com. (2025). Emtricitabine Monograph for Professionals. Retrieved from [Link]
-
Tlcpharma. (n.d.). Emtricitabine Impurities. Tlcpharma. Retrieved from [Link]
-
Rao, D. D., et al. (2010). A novel stability-indicating high-performance liquid chromatographic (HPLC) method was developed and validated for assay and determination of impurities of emtricitabine in drug substance. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Patel, et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage For. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Kappe, S. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Retrieved from [Link]
-
Sultana, M. S. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Emtricitabine and Its Impurities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS. Retrieved from [Link]
-
Patel, D. P., et al. (2013). Development and validation of an accurate and precise LC-MS/MS method for determination of tenofovir and emtricitabine in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
LinkedIn. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
IJNRD. (n.d.). METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. Retrieved from [Link]
-
ResearchGate. (2010). Development and validation of an LC method for the determination of emtricitabine and related compounds in the drug substance. Retrieved from [Link]
-
PubMed. (n.d.). HPLC method for the determination of emtricitabine and related degradation substances. Retrieved from [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Patel, et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form. Retrieved from [Link]
Sources
- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 14. Emtricitabine Impurities | SynZeal [synzeal.com]
- 15. tlcpharma.com [tlcpharma.com]
- 16. veeprho.com [veeprho.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ijnrd.org [ijnrd.org]
- 21. journaljpri.com [journaljpri.com]
- 22. database.ich.org [database.ich.org]
- 23. waters.com [waters.com]
A Comparative Guide to the Validation of HPLC Methods for Emtricitabine Carboxylic Acid Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Emtricitabine Carboxylic Acid, the primary metabolite of the antiretroviral agent Emtricitabine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, offering experimentally-backed insights and a comparative analysis of different chromatographic approaches. Our focus is on the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system grounded in scientific and regulatory principles.
Introduction: The Analytical Imperative for Emtricitabine Carboxylic Acid
Emtricitabine is a cornerstone in the treatment of HIV infection. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. Emtricitabine is metabolized to Emtricitabine Carboxylic Acid, and its quantification is vital for understanding the drug's disposition and potential for accumulation in specific patient populations, such as those with renal impairment. A robust and validated HPLC method is therefore indispensable for the accurate measurement of this metabolite in various biological matrices.
This guide will navigate the complexities of developing and validating a stability-indicating HPLC method for Emtricitabine Carboxylic Acid, drawing upon established analytical methods for Emtricitabine and its related substances[1][2][3][4]. We will explore the nuances of chromatographic separation, compare different methodologies, and provide a detailed validation protocol in alignment with the latest regulatory standards, including the ICH Q2(R2) guidelines[5][6][7][8][9].
Physicochemical Properties: A Foundation for Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. Emtricitabine Carboxylic Acid, with the molecular formula C8H8FN3O4S, is a more polar compound than its parent drug, Emtricitabine, due to the presence of the carboxylic acid functional group[10][11][12][13]. This increased polarity is a key consideration in the selection of the stationary and mobile phases for effective chromatographic separation.
Chemical Structures:
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 11. Emtricitabine carboxylic acid | C8H8FN3O4S | CID 56637813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EMtricitabine Carboxylic Acid | 1238210-10-0 [chemicalbook.com]
- 13. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
Comparative Analysis of Emtricitabine Metabolites in Urine: A Bioanalytical Guide
This guide provides a comparative technical analysis of Emtricitabine (FTC) metabolites in urine, designed for researchers and bioanalytical scientists.[1] It synthesizes pharmacokinetic data with field-proven LC-MS/MS protocols.
Executive Summary & Metabolic Profile
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) structurally related to Lamivudine (3TC). While both drugs are primarily eliminated renally via glomerular filtration and active tubular secretion, the addition of a fluorine atom at the 5-position of the cytosine base in FTC confers distinct pharmacokinetic properties, including a prolonged intracellular half-life and enhanced metabolic stability.
In human urine, FTC is recovered ~86% unchanged.[1][2] The remaining fraction comprises three primary metabolites:[1]
-
3'-Sulfoxide diastereomers (~9% of dose)
-
2'-O-Glucuronide (~4% of dose)
Comparative Metabolic Stability: FTC vs. Lamivudine (3TC)
The following table contrasts the urinary metabolic profiles of FTC and its non-fluorinated analog, Lamivudine.
| Feature | Emtricitabine (FTC) | Lamivudine (3TC) | Bioanalytical Implication |
| Structure | 5-Fluoro-cytidine analog | Cytidine analog | Fluorine increases lipophilicity and retention on C18 columns. |
| Urinary Recovery (Parent) | ~86% | ~70% | High parent abundance requires significant dilution (1:100+) to avoid detector saturation.[1] |
| Primary Metabolite | 3'-Sulfoxide (Diastereomers) | Trans-Sulfoxide | Sulfoxides are chiral; diastereomers may separate chromatographically, requiring summation for total quantitation. |
| Glucuronidation | Minor (~4%) | Minor (~5%) | Glucuronides are labile; avoid high-temperature evaporation during sample prep. |
| Plasma Half-life | ~10 hours | 5–7 hours | FTC allows for more flexible sampling windows in adherence studies.[1] |
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Emtricitabine and the resulting urinary analytes.
Figure 1: Metabolic fate of Emtricitabine leading to urinary excretion. The parent compound remains the dominant analyte.[1]
Analytical Protocol: LC-MS/MS Quantification
Objective: To quantify FTC and its metabolites in human urine with high specificity. Methodology: Dilute-and-Shoot (D&S) is preferred over Solid Phase Extraction (SPE) for urine due to the high concentration of the parent drug, minimizing cost and processing time while maintaining sensitivity.
A. Reagents & Standards[1][2][4]
-
Internal Standard (IS): Emtricitabine-d2 or Abacavir (structural analog).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
B. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Dilution:
-
Seal and Mix gently.
-
Inject 2–5 µL into the LC-MS/MS.
C. LC-MS/MS Parameters[4][5][6][7]
-
Column: Phenomenex Kinetex Biphenyl or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][3]
D. MRM Transitions (Mass Spectrometry)
The following transitions are optimized for specificity. Note that metabolite standards may require custom synthesis or identification via predictive mass shifts.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Rationale |
| Emtricitabine (FTC) | 248.1 [M+H]⁺ | 130.1 | 22 | Loss of sugar ring (cytosine core). |
| FTC-d2 (IS) | 250.1 [M+H]⁺ | 130.1 | 22 | Deuterium on the sugar ring is lost; fragment matches parent. |
| FTC-Sulfoxide | 264.1 [M+H]⁺ | 130.1 / 146.1 | 25 | +16 Da shift (Oxygen). Fragment 130 indicates loss of oxidized sugar.[1] |
| FTC-Glucuronide | 424.1 [M+H]⁺ | 248.1 | 15 | Neutral loss of glucuronic acid (-176 Da) to yield protonated parent. |
Analytical Decision Logic
This workflow ensures data integrity when handling high-concentration urine samples typical of FTC therapy.[1]
Figure 2: Decision tree for sample preparation based on expected drug concentration.
Senior Scientist Insights & Troubleshooting
Diastereomer Separation
The 3'-sulfoxide metabolite exists as two diastereomers. On standard C18 columns, these may elute as a split peak or two distinct peaks.[1]
-
Recommendation: Integrate both peaks together for total sulfoxide quantification, or validate them separately if chiral toxicity is of interest (rare for FTC).
Matrix Effects in Urine
Urine contains high salt and endogenous waste.[1]
-
The "Dilute-and-Shoot" Trap: While 1:100 dilution usually removes matrix effects, "concentrated" morning urine can still suppress ionization.[1]
-
Self-Validation: Always monitor the Internal Standard (IS) peak area.[1] If the IS area in a sample deviates >20% from the calibration standards, repeat the analysis with a higher dilution factor (e.g., 1:500).[1]
Stability
-
Glucuronide Labile Nature: The 2'-O-glucuronide can hydrolyze back to the parent drug if samples are left at room temperature or subjected to high heat during evaporation (if using SPE).
-
Protocol: Keep samples at 4°C in the autosampler. If evaporating SPE eluates, do not exceed 40°C.[1]
References
-
National Institutes of Health (NIH) - PubChem. Emtricitabine Compound Summary. [Link]
-
U.S. Food and Drug Administration (FDA). Truvada (Emtricitabine/Tenofovir) Prescribing Information. [Link]
-
Journal of Chromatography B. Simultaneous determination of tenofovir, emtricitabine, and lamivudine in dried blood spots by LC-MS/MS. (Methodology adapted for urine).[1][2][4] [Link]
-
Antiviral Research. Comparative efficacy and pharmacokinetics of Lamivudine and Emtricitabine. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity in Emtricitabine Bioanalysis: A Comparative Review of Analytical Methodologies
For researchers and drug development professionals, the accurate quantification of emtricitabine (FTC) in biological matrices is paramount for pharmacokinetic (PK) assessments, therapeutic drug monitoring, and ensuring patient safety. However, a critical and often overlooked aspect of bioanalysis is the potential for an assay to cross-react with the drug's metabolites. This guide provides an in-depth comparison of analytical methodologies, focusing on their inherent selectivity for emtricitabine and their potential for cross-reactivity with its major metabolites. We will explore the causality behind experimental choices and provide actionable protocols to validate your own analytical systems.
The Metabolic Fate of Emtricitabine
Emtricitabine undergoes limited biotransformation in humans, with the majority of the drug excreted unchanged in the urine. However, two principal metabolic pathways have been identified: oxidation of the thiol group and glucuronidation. These pathways result in the formation of key metabolites that must be considered during bioanalysis:
-
3'-Sulfoxide Diastereomers: Oxidation of the sulfur atom in the oxathiolane ring creates emtricitabine sulfoxide. This metabolite accounts for approximately 9% of an administered dose.
-
2'-O-Glucuronide: Conjugation with glucuronic acid at the 2'-hydroxyl position results in the formation of a glucuronide metabolite, accounting for about 4% of the dose.
The structural similarity of these metabolites to the parent drug, emtricitabine, is the primary reason for potential cross-reactivity in certain analytical assays.
Caption: Metabolic pathways of emtricitabine.
A Comparative Look at Analytical Methodologies
The choice of analytical method is a critical decision that directly impacts the specificity and reliability of bioanalytical data. The two most common platforms for quantifying small molecules like emtricitabine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. This technique combines the physical separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.
-
Chromatographic Separation: The sample is first passed through an HPLC column, which separates emtricitabine from its metabolites based on their physicochemical properties (e.g., polarity).
-
Mass-Based Detection: The separated compounds are then ionized and detected by a mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular weight of the target analyte) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass-based confirmation, ensuring exceptional specificity.
Expected Cross-Reactivity: Due to the combination of chromatographic separation and mass-based detection, well-developed LC-MS/MS methods are expected to have zero cross-reactivity with emtricitabine metabolites. The metabolites will have different retention times and, more importantly, different molecular weights (and thus different precursor-product ion transitions) from the parent drug.
Immunoassays (e.g., ELISA)
Principle of Operation: Immunoassays rely on the specific binding of an antibody to its target antigen (in this case, emtricitabine). The extent of this binding is then measured, typically through an enzymatic reaction that produces a detectable signal.
Expected Cross-Reactivity: The specificity of an immunoassay is entirely dependent on the antibody's ability to distinguish between the parent drug and its structurally similar metabolites.
-
Emtricitabine Sulfoxide: The addition of an oxygen atom to the sulfur is a relatively small structural change. It is plausible that some anti-emtricitabine antibodies, particularly polyclonal antibodies, may still recognize and bind to the sulfoxide metabolite, leading to potential cross-reactivity . This would result in an overestimation of the true emtricitabine concentration.
-
Emtricitabine Glucuronide: The addition of a bulky glucuronide group significantly alters the size and shape of the molecule. It is less likely that an antibody specific to emtricitabine would bind to this metabolite. However, cross-reactivity cannot be ruled out without empirical testing.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the expected performance of each analytical method concerning the cross-reactivity of emtricitabine metabolites.
| Analytical Method | Principle | Expected Cross-Reactivity with Sulfoxide Metabolite | Expected Cross-Reactivity with Glucuronide Metabolite | Rationale for Performance |
| LC-MS/MS | Chromatographic separation and mass-based detection | Negligible to None | Negligible to None | Differences in retention time and mass-to-charge ratio allow for precise differentiation. |
| Immunoassay | Antibody-antigen binding | Variable (Potentially Significant) | Variable (Potentially Low) | Dependent on the specificity of the antibody used. Structural similarity to the parent drug increases the likelihood of binding. |
Validating Your Assay: A Protocol for Assessing Cross-Reactivity
It is imperative to empirically determine the cross-reactivity of any assay intended for quantitative bioanalysis. This protocol, aligned with regulatory guidelines from the FDA and EMA on bioanalytical method validation, provides a framework for this assessment.
Caption: Workflow for assessing assay cross-reactivity.
Step-by-Step Protocol
1. Materials and Reagents:
-
Certified reference standards of emtricitabine, emtricitabine sulfoxide, and emtricitabine glucuronide. These can be sourced from specialized chemical suppliers.
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
All reagents and equipment required for your specific emtricitabine assay (LC-MS/MS or immunoassay).
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of emtricitabine and each metabolite in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 1 mg/mL).
3. Preparation of Test Samples:
-
In the blank biological matrix, prepare a high-concentration sample of each metabolite individually. The concentration should be high enough to represent a physiologically relevant level or to robustly test the assay's specificity (e.g., 10,000 ng/mL).
-
Prepare a blank matrix sample (no analyte) to serve as a negative control.
4. Sample Analysis:
-
Analyze the metabolite-spiked samples and the blank control using your validated emtricitabine quantification method.
-
Perform the analysis in triplicate for each sample.
5. Data Calculation and Interpretation:
-
Determine the concentration of emtricitabine measured in the metabolite-spiked samples.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Measured Emtricitabine Concentration / Actual Metabolite Concentration) x 100
Acceptance Criteria: For an assay to be considered specific, the response from a sample spiked only with the metabolite should be less than 20% of the Lower Limit of Quantification (LLOQ) for emtricitabine. Any significant cross-reactivity should be documented and considered when interpreting study data.
Conclusion and Recommendations
The potential for cross-reactivity with metabolites is a critical consideration in the bioanalysis of emtricitabine. While immunoassays can be useful for rapid screening, their inherent risk of cross-reactivity necessitates thorough validation. For definitive quantitative data to support regulatory submissions and critical decision-making in drug development, LC-MS/MS remains the superior methodology due to its unparalleled specificity.
As a Senior Application Scientist, my recommendation is to always prioritize assay specificity. When developing or implementing a bioanalytical method for emtricitabine, adhere to the following principles:
-
Assume Nothing, Test Everything: Never assume an assay is specific without empirical evidence.
-
Characterize Your Metabolites: Understand the metabolic profile of your compound of interest to identify potential interfering substances.
-
Adhere to Regulatory Guidelines: Follow established validation protocols from regulatory bodies like the FDA and EMA to ensure data integrity.
By employing a robust, well-validated analytical method, researchers can ensure the accuracy and reliability of their data, ultimately contributing to the safe and effective use of emtricitabine.
References
-
Emtricitabine - StatPearls - NCBI Bookshelf - NIH. (2025, December 13). National Center for Biotechnology Information. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Institutes of Health. [Link]
-
Tenofovir/Emtricitabine Metabolites and Endogenous Nucleotide Exposures are Associated with p16INK4a Expression in Subjects on Combination Therapy. (n.d.). National Institutes of Health. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. (n.d.). PubMed. [Link]
-
Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. (n.d.). National Institutes of Health. [Link]
-
Emtricitabine | C8H10FN3O3S | CID 60877. (n.d.). PubChem. [Link]
-
Severe reaction to emtricitabine and lamivudine: evidence of cross-reactivity. (n.d.). PubMed. [Link]
-
TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. (2006, March 8). U.S. Food and Drug Administration. [Link]
-
HEP Drug Interactions. (n.d.). University of Liverpool. [Link]
-
Emtricitabine R-sulfoxide (USP). (n.d.). SynZeal. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. [Link]
-
Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
Emtricitabine/Tenofovir alafenamide (FTC/TAF). (n.d.). Liverpool HIV Interactions. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). ScienceDirect. [Link]
-
Emtricitabine PK Fact Sheet. (n.d.). University of Liverpool. [Link]
-
Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Immunoassay | Sources of Interference & their Effects. (2020, February 25). ELGA LabWater. [Link]
-
Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters. (2020, December 18). National Institutes of Health. [Link]
-
Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation. [Link]
- Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cess
A Comprehensive Guide to Forced Degradation Studies of Emtricitabine: Methodologies, Degradation Pathways, and Analytical Comparisons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of methodologies for the forced degradation studies of emtricitabine. As a senior application scientist, the aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability testing. This document is structured to provide a comprehensive understanding of emtricitabine's degradation profile, grounded in authoritative references and practical, field-proven insights.
The Imperative of Forced Degradation: Unveiling the Stability Profile of Emtricitabine
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies are designed to intentionally degrade a drug substance using more severe conditions than those encountered in accelerated stability testing.[1] The primary objectives are to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1] This information is critical for developing and validating stability-indicating analytical methods—methods capable of separating the intact drug from its potential degradation products, thus ensuring the safety and efficacy of the final pharmaceutical product.
Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor, is a key component in antiretroviral therapy.[2] Its chemical structure, a 5-fluoro-substituted 1,3-oxathiolane cytosine analogue, presents specific sites susceptible to degradation under various stress conditions. Understanding these vulnerabilities is paramount for formulation development, packaging selection, and establishing appropriate storage conditions.
Strategic Approach to Stress Testing: A Comparative Analysis of Degradation Conditions
The selection of stress conditions is not arbitrary; it is a strategic process designed to mimic the potential environmental stresses a drug product might encounter and to probe the chemical liabilities of the molecule. The overarching goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely destroying the parent molecule, thereby providing a clear picture of the degradation profile.
Acid and Alkaline Hydrolysis: Probing pH-Dependent Stability
The Rationale: Hydrolysis is a prevalent degradation pathway for many pharmaceuticals. Testing at the extremes of pH reveals the susceptibility of functional groups to acid- or base-catalyzed reactions. For emtricitabine, the exocyclic amine and the glycosidic bond are potential sites for hydrolysis.
Degradation Profile: Emtricitabine has been shown to be susceptible to both acidic and alkaline hydrolysis.[2][3]
-
Acidic Conditions (e.g., 0.1N to 1N HCl): Studies have reported degradation of emtricitabine in the range of 10-16% under acidic stress.[2][4] The primary mechanism likely involves the hydrolysis of the glycosidic bond, leading to the cleavage of the 5-fluorocytosine base from the oxathiolane ring.
-
Alkaline Conditions (e.g., 0.1N to 1N NaOH): Emtricitabine shows significant degradation under basic conditions, with some studies reporting up to 17-18% degradation.[2][4] The degradation pathway in alkaline medium can also involve the hydrolysis of the pyrimidine ring.
Experimental Data Summary:
| Stress Condition | Reagent | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | Not Specified | 3 hours | ~10.4% | |
| Acid Hydrolysis | Higher Conc. HCl | Reflux | Not Specified | ~16% | |
| Alkaline Hydrolysis | 1N NaOH | Not Specified | 3 hours | ~16.6% | |
| Alkaline Hydrolysis | 0.1N NaOH | Room Temp. | 2 hours | ~17% |
Oxidative Degradation: Assessing Susceptibility to Redox Reactions
The Rationale: Oxidation is another common degradation route, often mediated by atmospheric oxygen or residual peroxides in excipients. The sulfur atom in the oxathiolane ring of emtricitabine is a prime target for oxidation.
Degradation Profile: Emtricitabine is labile to oxidative stress. The use of hydrogen peroxide (H₂O₂) is a standard approach to simulate oxidative conditions. The sulfur atom can be oxidized to a sulfoxide.
Experimental Data Summary:
| Stress Condition | Reagent | Temperature | Duration | % Degradation | Reference |
| Oxidation | 3% H₂O₂ | Not Specified | 4 hours | ~10.7% | |
| Oxidation | 8% H₂O₂ | Room Temp. | 5 hours | ~12% |
Thermal Degradation: Evaluating the Impact of Heat
The Rationale: Thermal stress testing assesses the stability of a drug substance at elevated temperatures, which can occur during manufacturing (e.g., drying) or improper storage.
Degradation Profile: There are conflicting reports on emtricitabine's thermal stability. Some studies suggest it is sensitive to thermal conditions, while others indicate it is relatively stable.[5] One study identified several thermal degradation products, including 5-fluorocytosine (resulting from the cleavage of the N-glycosidic bond), 5-fluorouracil, and 2′,3′-dideoxy-5-fluoro-3′-thiauridine (likely from an oxidation reaction).[6]
Experimental Data Summary:
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| Thermal (Dry Heat) | 80°C | 10 hours | ~7.9% | |
| Thermal (Dry Heat) | 60°C | 24 hours | ~2% | |
| Thermal (Dry Heat) | 110°C | 24 hours | Minimal | [5] |
Photolytic Degradation: Understanding Light Sensitivity
The Rationale: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. ICH Q1B guidelines provide a framework for photostability testing.
Degradation Profile: Emtricitabine has shown some susceptibility to photolytic degradation.[7] One study reported approximately 56% degradation after 6 hours of light exposure.[7] However, other studies have found it to be relatively stable under photolytic stress.[2]
Experimental Data Summary:
| Stress Condition | Light Source | Duration | % Degradation | Reference |
| Photolytic | UV Light | 48 hours | ~12.8% | |
| Photolytic | Sunlight | 8 hours/day for 3 days | ~2% | |
| Photolytic | Xenon Lamp (300-800 nm) | 6 hours | ~56% | [7] |
Analytical Arsenal: A Comparative Look at HPLC and UPLC
The development of a robust, stability-indicating analytical method is a primary outcome of forced degradation studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for this purpose.
RP-HPLC: The Established Standard
RP-HPLC methods for emtricitabine typically utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., Inertsil, Phenomenex Gemini) |
| Mobile Phase | Buffer (e.g., phosphate, acetate) : Organic (Methanol/Acetonitrile) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~260-280 nm |
UPLC: The High-Throughput Alternative
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This results in significant improvements in speed, resolution, and sensitivity.[8] For the analysis of emtricitabine and its degradation products, UPLC can offer shorter run times and better separation of closely eluting peaks.[9]
Comparison of HPLC and UPLC:
| Feature | HPLC | UPLC | Advantage of UPLC |
| Speed | Longer run times | Significantly shorter run times | Higher throughput |
| Resolution | Good | Excellent | Better separation of complex mixtures |
| Sensitivity | Standard | Higher | Improved detection of trace impurities |
| Solvent Consumption | Higher | Lower | More cost-effective and environmentally friendly |
While UPLC offers clear advantages, the choice between HPLC and UPLC may depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation.
A Practical Guide to Implementation: Experimental Protocols
The following is a generalized protocol for conducting a forced degradation study of emtricitabine. It is essential to adapt the specific conditions based on preliminary experiments to achieve the target degradation of 5-20%.
Preparation of Stock Solution
-
Accurately weigh and dissolve emtricitabine reference standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Application of Stress Conditions
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a predetermined period (e.g., 2-8 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a specified duration.
-
Neutralize with an equivalent amount of 1N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature, protected from light, for a set time.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a petri dish and expose it to dry heat in an oven at a high temperature (e.g., 80-105°C) for a defined period.
-
Alternatively, expose a solution of the drug to elevated temperatures.
-
After exposure, dissolve (if solid) and dilute the sample to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the drug substance (both solid and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the sample to the final concentration in the mobile phase.
-
Sample Analysis
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
The method should be capable of separating all degradation products from the parent emtricitabine peak. A photodiode array (PDA) detector is recommended to check for peak purity.
Visualizing the Process and Pathways
Experimental Workflow
Caption: Workflow for a forced degradation study of emtricitabine.
Potential Degradation Pathways
Caption: Potential degradation pathways of emtricitabine under stress.
Conclusion
The forced degradation of emtricitabine reveals its susceptibility to hydrolysis (both acidic and alkaline), oxidation, and to some extent, photolytic and thermal stress. A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations. The choice of analytical methodology, particularly between HPLC and UPLC, should be guided by the specific requirements for throughput, resolution, and sensitivity. By employing a systematic and scientifically justified approach to forced degradation studies, researchers can ensure the quality, safety, and efficacy of emtricitabine-containing drug products, in full compliance with global regulatory expectations.
References
-
Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Scientifica (Cairo). [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Journal of Pharmaceutical Research International. [Link]
-
LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. Journal of Biomedical and Innovation. [Link]
-
Chemical structure of emtricitabine and its major degradation products. ResearchGate. [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. [Link]
-
Photocatalytic Degradation of Emtricitabine, Lamivudine, and Tenofovir in Water Using the UV/TiO2/H2O2 Hybrid System. ResearchGate. [Link]
-
Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules. [Link]
-
Study on the thermal decomposition of emtricitabine. Journal of Thermal Analysis and Calorimetry. [Link]
-
HPLC method for the determination of emtricitabine and related degradation substances. Journal of Chromatographic Science. [Link]
-
Degradation data of Emtricitabine, Bictegravir and Tenofovir alfanamide. ResearchGate. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Turkish Journal of Pharmaceutical Sciences. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Results for forced degradation for emtricitabine, tenofovir alafenamide and bictegravir. ResearchGate. [Link]
-
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. SciSpace. [Link]
-
HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Journal of Chromatographic Science. [Link]
-
UPLC method for the quantitative estimation of emtricitabine impurities in formulated drug product. Der Pharma Chemica. [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage For. Researcher.Life. [Link]
-
Photocatalytic Degradation of Emtricitabine, Lamivudine, and Tenofovir in Water Using the UV/TiO>2>/H>2>O>2> Hybrid System. International Journal of Environmental Research. [Link]
-
A Stability Indicating Method for Estimating Emtricitabine and Tenofovir Disoproxil Fumarate Simultaneously in Bulk and Combined. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. wjpps.com [wjpps.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jbino.com [jbino.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Guide to Identifying Emtricitabine Degradation Products: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Executive Summary
Emtricitabine, a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B infections.[1] Ensuring the stability and purity of emtricitabine is paramount for its safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of emtricitabine degradation products. We will delve into the scientific rationale behind forced degradation studies, compare the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with supporting data, and provide detailed, field-proven protocols. This document is designed to equip researchers and drug development professionals with the necessary knowledge to establish robust, self-validating systems for impurity profiling in accordance with stringent regulatory standards.
Understanding Emtricitabine's Stability Profile: The "Why" Behind Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] These studies are not merely procedural hoops; they are scientifically designed to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods.[2] For emtricitabine, literature and experimental data consistently show its susceptibility to degradation under specific stress conditions.[2][3]
Emtricitabine has been found to be particularly labile under acidic, alkaline, and oxidative stress .[3] Some studies also report degradation under thermal and photolytic conditions, although it is generally more stable to these stressors.[2][4] Understanding these degradation pathways is fundamental to developing a comprehensive analytical strategy.
The Rogues' Gallery: Key Degradation Products of Emtricitabine
Through extensive research and analytical characterization, several key degradation products of emtricitabine have been identified. The formation of these impurities is a direct consequence of the stress conditions applied.
Emtricitabine S-Oxide
-
Formation: This impurity is a primary product of oxidative degradation . The sulfur atom in the oxathiolane ring is susceptible to oxidation, leading to the formation of the sulfoxide.
-
Significance: The presence of the S-oxide is a key indicator of oxidative stress on the drug substance or product.
Emtricitabine Desamino Impurity
-
Formation: This impurity arises from the hydrolysis of the exocyclic amine group on the pyrimidine ring, often under acidic or alkaline conditions. This results in a uracil derivative.
-
Significance: Its presence indicates hydrolytic degradation, which can be influenced by pH and temperature.
Emtricitabine Carboxylic Acid
-
Formation: This impurity is another product of hydrolysis , where the hydroxymethyl group on the oxathiolane ring is oxidized to a carboxylic acid.
-
Significance: This degradant highlights the potential for both hydrolytic and oxidative pathways to affect the molecule.
A visual representation of the primary degradation pathways is provided below:
Caption: Major degradation pathways of Emtricitabine.
The Right Tool for the Job: A Comparative Analysis of HPLC and UPLC
The separation and quantification of emtricitabine and its degradation products are typically achieved using reversed-phase liquid chromatography. Both HPLC and UPLC are powerful techniques, but they offer different advantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | Sub-2 µm |
| Analysis Time | Longer | Significantly Shorter |
| Resolution | Good | Higher, leading to better separation of closely eluting peaks |
| Sensitivity | Good | Higher, due to sharper and narrower peaks |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact |
| System Pressure | Lower | Much Higher |
Expert Insight: While HPLC has been the workhorse of pharmaceutical analysis for decades, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For impurity profiling, where the detection of low-level degradants is critical, the enhanced sensitivity and resolution of UPLC can be a decisive factor. The reduction in analysis time also translates to higher throughput in a quality control environment.
In the Lab: Field-Proven Protocols
The following protocols are provided as a robust starting point for your investigations. As a core principle of scientific integrity, these methods should be validated in your laboratory to ensure their suitability for your specific application.
Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade the emtricitabine sample to generate the degradation products for identification and to validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve emtricitabine in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Incubate at 60°C for 6 hours.[1]
-
Cool the solution and neutralize with an equivalent amount of 1N sodium hydroxide.
-
Dilute to the final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide.
-
Incubate at 60°C for 6 hours.[1]
-
Cool the solution and neutralize with an equivalent amount of 1N hydrochloric acid.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 24 hours), monitoring the degradation periodically.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration (e.g., 24 hours).
-
Dissolve the stressed solid in the solvent and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose the drug substance (both in solid state and in solution) to UV light (e.g., in a photostability chamber) for a defined period.
-
Prepare the sample for analysis by dissolving and diluting to the final concentration.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation peaks.
A Validated Stability-Indicating UPLC Method
This method is optimized for the rapid and efficient separation of emtricitabine from its key degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01M Ammonium Acetate, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 8.0 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 274 nm |
| Injection Volume | 2 µL |
System Suitability:
-
Tailing Factor: For the emtricitabine peak, the tailing factor should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the emtricitabine peak should be ≥ 2000.
-
Resolution: The resolution between emtricitabine and the nearest eluting impurity peak should be ≥ 1.5.
The following diagram illustrates the typical workflow for identifying emtricitabine degradation products:
Caption: Workflow for the identification of emtricitabine degradation products.
Authoritative Grounding and Regulatory Context
The identification and control of impurities are strictly regulated. The ICH Q3B(R2) guideline provides a framework for reporting, identifying, and qualifying degradation products in new drug products.[5] The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.10% | 0.20% | 0.50% |
| > 1 g | 0.05% | 0.15% | 0.25% |
It is crucial to consult the latest versions of the relevant pharmacopeias (e.g., USP, Ph. Eur.) for specific monographs on emtricitabine, which may list known impurities and their acceptance criteria.[6]
Conclusion: A Proactive Approach to Purity
A thorough understanding of emtricitabine's degradation pathways and the implementation of robust, validated analytical methods are not just regulatory requirements; they are fundamental to ensuring the quality, safety, and efficacy of this vital medication. By employing a scientifically sound approach to forced degradation studies and leveraging the power of modern analytical techniques like UPLC coupled with mass spectrometry and NMR, researchers and drug development professionals can proactively identify and control impurities, ultimately safeguarding patient health. This guide provides a solid foundation for developing a comprehensive and self-validating system for the analysis of emtricitabine degradation products.
References
- Hamarapurkar, P. D., & Parate, A. N. (2013). HPLC method for the determination of emtricitabine and related degradation substances.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).
- Attuluri, R., et al. (2022).
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Nadig, S., & Jacob, J. T. (2015). UPLC method for the quantitative estimation of emtricitabine impurities in formulated drug product. Der Pharmacia Lettre, 7(2), 160-164.
- Jagadabi, V., et al. (2019). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. International Research Journal of Pharmacy, 10(3), 90-100.
- Purnima, B., et al. (2015). Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms. American Journal of Analytical Chemistry, 6, 679-688.
- Kumar, A., & Saini, G. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(9), 4634-4638.
- Li, Y., et al. (2011). Study on the thermal decomposition of emtricitabine. Journal of Thermal Analysis and Calorimetry, 106(2), 527-532.
- European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in new drug products.
-
SynZeal. (n.d.). Emtricitabine Impurities. Retrieved from [Link]
- Attuluri, R., et al. (2022). Development and Validation of a Stability- Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Journal of Applied Pharmaceutical Science, 12(1), 133-143.
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emtricitabine | USP | Pharmacopoeia | Reference Standards | PharmaCompass.com [pharmacompass.com]
A Comparative Guide to Emtricitabine Carboxylic Acid and Other Emtricitabine Impurities for the Modern Pharmaceutical Scientist
In the landscape of antiretroviral therapy, the purity and stability of active pharmaceutical ingredients (APIs) are paramount to ensuring patient safety and therapeutic efficacy. Emtricitabine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV, is no exception.[1] Meticulous control of its impurity profile is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies.
This guide provides an in-depth, objective comparison of Emtricitabine Carboxylic Acid, a key degradation impurity, with other process-related and degradation impurities of emtricitabine. We will delve into their origins, chemical structures, and analytical differentiation, supported by experimental insights from forced degradation studies. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.
The Criticality of Impurity Profiling in Emtricitabine
Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[2] Even at trace levels, these impurities can impact the drug's safety, efficacy, and stability. Therefore, a comprehensive understanding and control of the impurity profile are non-negotiable aspects of pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guidelines.
Unveiling the Impurities: Structures and Origins
Emtricitabine's impurity profile is a mix of compounds formed during synthesis (process-related impurities) and those resulting from its degradation over time or under stress conditions.
Emtricitabine Carboxylic Acid: A Primary Degradation Product
Emtricitabine Carboxylic Acid, designated in some pharmacopeias as Emtricitabine IP Impurity A, is a prominent degradation impurity.[3][4] Its formation is primarily attributed to the hydrolysis of the hydroxymethyl group at the 2-position of the 1,3-oxathiolane ring.
-
Chemical Name: (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid[5][6]
-
Molecular Weight: 261.23 g/mol [3]
A Spectrum of Other Emtricitabine Impurities
Beyond the carboxylic acid derivative, a range of other impurities are associated with emtricitabine. These can be broadly categorized as follows:
-
Process-Related Impurities: These are by-products or unreacted intermediates from the synthetic pathway. An example includes diastereomers of emtricitabine.
-
Other Degradation Products: Forced degradation studies have revealed that emtricitabine is susceptible to degradation under various stress conditions, leading to a variety of impurities.[7][8]
The following diagram illustrates the degradation pathway of Emtricitabine, highlighting the formation of Emtricitabine Carboxylic Acid.
Caption: Degradation of Emtricitabine to key impurities.
Comparative Analysis: Emtricitabine Carboxylic Acid vs. Other Impurities
A direct, comprehensive comparison of the physicochemical properties and toxicological profiles of all emtricitabine impurities is not extensively available in published literature. However, insights can be gleaned from forced degradation studies and the known chemical nature of these compounds.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin |
| Emtricitabine Carboxylic Acid | 1238210-10-0 | C₈H₈FN₃O₄S | 261.23 | Degradation (Hydrolysis) |
| Emtricitabine Sulfoxide | 152128-77-3 | C₈H₁₀FN₃O₄S | 263.25 | Degradation (Oxidation) |
| 5-Fluorocytosine | 2022-85-7 | C₄H₄FN₃O | 129.09 | Process-Related/Degradation |
| Emtricitabine Dimer Impurity | 1962114-97-1 | C₁₇H₂₀F₂N₆O₆S₂ | 506.50 | Process-Related |
Table 1: Key Emtricitabine Impurities
Insights from Forced Degradation Studies
Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its potential degradation products. Studies on emtricitabine have consistently shown its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits greater stability under thermal and photolytic stress.[7][8]
-
Acidic and Basic Hydrolysis: Emtricitabine undergoes significant degradation in both acidic and basic media.[7][9] This hydrolytic instability is a key pathway for the formation of Emtricitabine Carboxylic Acid .
-
Oxidative Degradation: The sulfur atom in the oxathiolane ring of emtricitabine is susceptible to oxidation, leading to the formation of Emtricitabine Sulfoxide .[10]
-
Comparative Stability: While direct comparative kinetic data is scarce, the prevalence of Emtricitabine Carboxylic Acid as a specified impurity in pharmacopeial monographs suggests it is a significant and consistently observed degradation product. The sulfoxide is also a major degradation product under oxidative stress.
Experimental Protocol: A Stability-Indicating HPLC Method
To effectively monitor and control emtricitabine impurities, a robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice. The following protocol outlines a typical reversed-phase HPLC method for the separation and quantification of emtricitabine and its impurities.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar and non-polar analytes. |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) | Buffering agent to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |
| Gradient Elution | Time (min) | %B |
| 0 | 5 | |
| 20 | 40 | |
| 25 | 80 | |
| 30 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 280 nm | Emtricitabine and its chromophoric impurities absorb at this wavelength. |
| Injection Volume | 10 µL | |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Table 2: Example HPLC Method Parameters
Experimental Workflow
The following diagram illustrates the workflow for analyzing emtricitabine and its impurities using a stability-indicating HPLC method.
Caption: Workflow for HPLC analysis of Emtricitabine impurities.
Conclusion and Future Perspectives
The control of impurities is a critical quality attribute for emtricitabine. Emtricitabine Carboxylic Acid stands out as a significant degradation impurity arising from hydrolysis. Other impurities, such as Emtricitabine Sulfoxide, are formed under oxidative stress. A well-designed, stability-indicating HPLC method is indispensable for the effective monitoring and control of these impurities, ensuring the quality and safety of emtricitabine-containing drug products.
While this guide provides a comprehensive overview based on available data, there remains a need for more direct comparative studies on the physicochemical properties, toxicological profiles, and formation kinetics of various emtricitabine impurities. Such studies would further enhance our understanding and control of the emtricitabine impurity profile.
References
-
SynZeal. (n.d.). Emtricitabine Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Emtricitabine-Impurities. Retrieved from [Link]
-
Tlcpharma. (n.d.). Emtricitabine Impurities | Usp | Ep | Bp. Retrieved from [Link]
-
Drugs.com. (2025, February 10). Emtricitabine Monograph for Professionals. Retrieved from [Link]
-
Seshachalam, U., Haribabu, B., & Chandrasekhar, K. B. (2007). Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance. Journal of separation science, 30(7), 999–1004. [Link]
-
Raju, N. A., & Rao, J. V. (2012). HPLC Method for the Determination of Emtricitabine and Related Degradation Substances. Journal of Chromatographic Science, 50(9), 835–841. [Link]
- Google Patents. (n.d.). US7534885B2 - Process and intermediates for preparing emtricitabine.
-
European Medicines Agency. (2017, February 23). Emtricitabine/tenofovir disoproxil Krka d.d.. Retrieved from [Link]
-
Han, J., Lin, K., & Wang, J. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and bioanalytical chemistry, 416(1), 223–233. [Link]
-
Vemula, V. K., Kautsar, S. A., & Pandey, R. (2023). An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(7), 835. [Link]
-
Patel, K., Shah, U., Joshi, H., Patel, J. K., & Patel, T. B. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Asian Journal of Pharmaceutical Analysis, 11(3), 163-170. [Link]
-
Veeprho. (n.d.). Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Retrieved from [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph & general chapter. Retrieved from [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). Journal of pharmaceutical and biomedical analysis, 219, 114949. [Link]
-
SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Emtricitabine Impurities | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]
- 6. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]
- 7. Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journaljpri.com [journaljpri.com]
- 10. tlcpharma.com [tlcpharma.com]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Emtricitabine and its Carboxylic Acid Metabolite
Introduction
Emtricitabine (FTC), a cornerstone of antiretroviral therapy, exerts its therapeutic effect through intracellular phosphorylation to its active triphosphate form. To fully comprehend its pharmacokinetics and pharmacodynamics, researchers and drug development professionals require robust bioanalytical methods for the accurate and precise quantification of not only the parent drug but also its key metabolites. Among these, Emtricitabine Carboxylic Acid, a known impurity and potential metabolite, is of increasing interest.
This guide provides an in-depth comparison of the predominant analytical platforms for the quantification of emtricitabine and offers a scientifically grounded approach to the analysis of Emtricitabine Carboxylic Acid. We will delve into the nuances of experimental design, highlighting the rationale behind methodological choices to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their bioanalytical workflows for these critical analytes.
The Analytical Challenge: Polarity and Intracellular Complexity
The primary challenge in the bioanalysis of emtricitabine and its metabolites lies in their inherent polarity. Emtricitabine itself is a polar molecule, and its phosphorylated and carboxylated forms exhibit even greater hydrophilicity. This characteristic complicates extraction from biological matrices and retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, the intracellular nature of the active triphosphate metabolite necessitates efficient cell lysis and extraction procedures that preserve the integrity of the analyte.
Comparative Analysis of Quantification Platforms
The two most prevalent techniques for the quantification of emtricitabine and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). High-Performance Thin-Layer Chromatography (HPTLC) presents a less common but viable alternative for certain applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique that has been successfully employed for the quantification of emtricitabine in pharmaceutical formulations and, to a lesser extent, in biological fluids.[1][2]
Strengths:
-
Cost-effective: Instrumentation and operational costs are generally lower than LC-MS/MS.
-
Robustness: HPLC-UV systems are known for their durability and reliability in routine analysis.
-
Simplicity: Method development and operation can be less complex than LC-MS/MS.
Limitations:
-
Lower Sensitivity: The sensitivity of UV detection is often insufficient for quantifying the low concentrations of emtricitabine and its metabolites typically found in biological matrices, especially intracellularly.
-
Limited Specificity: UV detection is not highly specific. Co-eluting endogenous compounds or other drugs can interfere with the analyte peak, leading to inaccurate quantification. This is a significant drawback when analyzing complex biological samples.[3]
-
Not Suitable for Metabolite Identification: HPLC-UV cannot provide structural information for the identification of unknown metabolites.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the bioanalysis of emtricitabine and its metabolites due to its superior sensitivity and specificity.[4][5][6]
Strengths:
-
High Sensitivity: LC-MS/MS can achieve much lower limits of quantification (LLOQ) compared to HPLC-UV, enabling the measurement of trace levels of analytes in biological samples.[4]
-
High Specificity: The use of multiple reaction monitoring (MRM) provides exceptional specificity, minimizing the risk of interference from matrix components.[7]
-
Structural Information: Mass spectrometry can provide valuable structural information for the confirmation and identification of metabolites.
-
Multiplexing Capability: LC-MS/MS allows for the simultaneous quantification of multiple analytes in a single run, improving throughput.[6]
Limitations:
-
Higher Cost: Instrumentation and maintenance costs are significantly higher than for HPLC-UV.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, necessitating careful method development and validation.
-
Complexity: Method development and data analysis can be more complex than with HPLC-UV.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples. While less common for quantitative bioanalysis of emtricitabine, it has been explored for its quantification in pharmaceutical dosage forms.[8]
Strengths:
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
-
Low Cost: The cost per sample can be very low.
-
Simple Sample Preparation: Sample preparation can be less rigorous than for LC-based methods.
Limitations:
-
Lower Sensitivity and Precision: HPTLC generally offers lower sensitivity and precision compared to HPLC and LC-MS/MS.
-
Limited Resolution: The resolving power of HPTLC is lower than that of HPLC.
-
Manual and Operator-Dependent: The technique can be more manual and prone to operator variability.
Performance Comparison: Accuracy and Precision
The accuracy and precision of an analytical method are paramount for generating reliable data. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for the validation of bioanalytical methods. For a method to be considered accurate and precise, the deviation from the nominal concentration (accuracy) and the coefficient of variation (precision) should generally be within ±15% (±20% at the LLOQ).
Here, we present a summary of reported accuracy and precision data for the quantification of emtricitabine using HPLC-UV and LC-MS/MS.
| Analytical Platform | Analyte | Matrix | Accuracy (% Recovery or % Bias) | Precision (% RSD) | Reference |
| HPLC-UV | Emtricitabine | Pharmaceutical Dosage Form | 100.09% | < 0.76% | [1] |
| Emtricitabine | Pharmaceutical Dosage Form | 98.86% | < 1% | [9] | |
| Emtricitabine | Bulk and Capsules | 99.468% to 101.110% | - | [2] | |
| LC-MS/MS | Emtricitabine | Human Plasma | 98.9% - 106.0% | ≤ 9.2% | [10] |
| Emtricitabine | Human Plasma | Within ±15% of nominal | < 15% | ||
| Emtricitabine | Dried Blood Spots | -4.73% to 4.78% (as %RE) | < 15% | [5] |
Expert Interpretation: The data clearly demonstrates that while both techniques can achieve acceptable accuracy and precision for the quantification of emtricitabine, LC-MS/MS is the superior choice for bioanalytical applications due to its significantly higher sensitivity and specificity, which are critical for accurately measuring drug levels in complex biological matrices. For the analysis of pharmaceutical formulations where the concentration of the active ingredient is high and the matrix is less complex, HPLC-UV remains a viable and economical option.
Experimental Protocols
Workflow for Intracellular Emtricitabine Triphosphate Quantification
The quantification of the active triphosphate metabolite of emtricitabine from peripheral blood mononuclear cells (PBMCs) requires a meticulous workflow to ensure the stability and accurate measurement of this polar analyte.
Sources
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijper.org [ijper.org]
- 8. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. journaljpri.com [journaljpri.com]
A Comparative Guide to Emtricitabine Carboxylic Acid Levels in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Pharmacology of Emtricitabine
Emtricitabine (FTC) is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV infection. As a nucleoside reverse transcriptase inhibitor (NRTI), it acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme. To exert its antiviral effect, emtricitabine must be anabolized within the cell to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP). This active metabolite is then incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[1][2]
While the parent drug and its active triphosphate metabolite are of primary clinical interest, understanding the full metabolic profile of emtricitabine, including its minor metabolites, is crucial for a comprehensive safety and efficacy assessment. Emtricitabine undergoes limited metabolism in humans. The primary metabolic pathways are oxidation of the thiol group and glucuronidation, accounting for approximately 9% and 4% of the administered dose, respectively.[3] The unchanged parent drug is the major circulating compound in plasma.[3] One of the metabolites formed through oxidation is Emtricitabine Carboxylic Acid. Given that emtricitabine is primarily cleared by the kidneys, any alterations in renal function or other physiological changes in specific patient populations can potentially impact the plasma concentrations of both the parent drug and its metabolites.[1]
This guide will explore the anticipated differences in Emtricitabine Carboxylic Acid levels in pediatric patients, pregnant women, and individuals with renal or hepatic impairment, based on the known pharmacokinetics of emtricitabine in these populations.
Emtricitabine Metabolism and Formation of Carboxylic Acid
The biotransformation of emtricitabine is not extensive, with the majority of the drug excreted unchanged in the urine.[3] However, a small fraction undergoes metabolism. The formation of Emtricitabine Carboxylic Acid is a result of the oxidation of the hydroxymethyl group on the oxathiolane ring.
Caption: Metabolic Pathway of Emtricitabine.
Comparative Analysis of Emtricitabine Carboxylic Acid Levels in Special Populations
Direct comparative studies on Emtricitabine Carboxylic Acid levels across different patient populations are scarce. Therefore, the following sections provide an evidence-based extrapolation of expected variations based on the known pharmacokinetic properties of the parent drug, emtricitabine.
Pediatric Patients
The pharmacokinetics of emtricitabine have been studied in children, and dosing recommendations are adjusted to achieve plasma exposures comparable to those in adults.[3] Studies in HIV-infected children have shown that emtricitabine is rapidly and well-absorbed, with plasma concentrations being dose-proportional.[3]
Expected Impact on Emtricitabine Carboxylic Acid Levels:
Given that metabolic pathways are often still maturing in children, particularly in neonates and infants, the formation of Emtricitabine Carboxylic Acid may be altered compared to adults. However, since renal clearance is the primary elimination route for emtricitabine, age-related differences in kidney function will likely be the more dominant factor influencing the levels of both the parent drug and its renally cleared metabolites. As pediatric dosing aims to match adult exposures of the parent drug, it is plausible that the levels of the carboxylic acid metabolite would also be broadly similar, assuming no significant age-dependent differences in the specific oxidative pathway responsible for its formation.
Pregnant Women
Physiological changes during pregnancy can significantly impact drug pharmacokinetics. For emtricitabine, studies have shown a modest decrease in the area under the curve (AUC) and trough concentrations (C24) during the third trimester compared to the postpartum period.[4][5] This is attributed to an increase in renal clearance, a known physiological adaptation in pregnancy.[5]
Expected Impact on Emtricitabine Carboxylic Acid Levels:
With increased renal clearance of the parent drug during pregnancy, it is reasonable to expect a corresponding increase in the clearance of its renally excreted metabolites, including Emtricitabine Carboxylic Acid. This would likely lead to lower plasma concentrations of the carboxylic acid metabolite during pregnancy compared to postpartum. Despite the increased clearance, current evidence suggests that dose adjustments for emtricitabine are not necessary during pregnancy, as trough concentrations of the parent drug remain above the level required for viral suppression.[4][5]
Patients with Renal Impairment
Emtricitabine is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion.[3] Consequently, renal impairment is expected to have a significant impact on the pharmacokinetics of emtricitabine and its metabolites. Studies have shown that with decreasing renal function (as measured by creatinine clearance), the exposure to emtricitabine increases.[6]
Expected Impact on Emtricitabine Carboxylic Acid Levels:
For patients with renal impairment, a decrease in the renal clearance of Emtricitabine Carboxylic Acid is highly probable. This would lead to an accumulation of the metabolite in the plasma, with the extent of accumulation correlating with the severity of renal dysfunction. Therefore, patients with moderate to severe renal impairment are expected to have significantly higher plasma concentrations of Emtricitabine Carboxylic Acid compared to individuals with normal renal function. Dose adjustments for emtricitabine are recommended for patients with a creatinine clearance below 50 mL/min to account for the reduced clearance of the parent drug.[1]
Patients with Hepatic Impairment
Emtricitabine undergoes minimal hepatic metabolism.[3] Therefore, hepatic impairment is not expected to significantly alter the pharmacokinetics of emtricitabine.[1] There have been reports of hepatic failure associated with combination therapies that include emtricitabine, but these are generally attributed to other components of the regimen or underlying conditions.[2][7]
Expected Impact on Emtricitabine Carboxylic Acid Levels:
Given the limited role of the liver in emtricitabine's metabolism and elimination, significant changes in the plasma concentrations of Emtricitabine Carboxylic Acid are not anticipated in patients with hepatic impairment, unless there is concurrent renal dysfunction. No specific dose adjustments for emtricitabine are recommended for patients with hepatic impairment.[1]
Summary of Expected Variations in Emtricitabine Pharmacokinetics and Metabolite Levels
| Patient Population | Key Pharmacokinetic Changes for Emtricitabine | Expected Impact on Emtricitabine Carboxylic Acid Levels |
| Pediatric Patients | Dosing adjusted to achieve adult-equivalent plasma exposure.[3] | Likely comparable to adults, influenced by renal maturation. |
| Pregnant Women | Increased renal clearance, leading to lower AUC and C24 in the third trimester.[4][5] | Expected to be lower due to increased renal clearance. |
| Renal Impairment | Decreased renal clearance, leading to increased plasma exposure.[6] | Expected to be significantly higher due to reduced renal elimination. |
| Hepatic Impairment | No significant impact on pharmacokinetics.[1] | No significant changes expected. |
Experimental Protocol: Quantification of Emtricitabine Carboxylic Acid in Human Plasma by LC-MS/MS
This protocol outlines a robust and sensitive method for the simultaneous quantification of emtricitabine and emtricitabine carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind the experimental choices is to ensure accurate, precise, and high-throughput analysis suitable for clinical research.
Sample Preparation (Solid Phase Extraction - SPE)
-
Rationale: SPE is chosen for its ability to efficiently remove plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A 96-well plate format is selected for high-throughput processing.
-
Procedure:
-
To 100 µL of human plasma in a 96-well plate, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of emtricitabine and its carboxylic acid).
-
Add 200 µL of 0.1% formic acid in water to each well to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Condition an SPE plate (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged plasma plate onto the SPE plate.
-
Wash the SPE plate with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Rationale: A C18 reversed-phase column is selected for its ability to retain and separate the polar analytes. A gradient elution with a mobile phase containing a small amount of formic acid is used to ensure good peak shape and efficient ionization in the mass spectrometer. Tandem mass spectrometry provides high selectivity and sensitivity for quantification.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Waters Atlantis T3, 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Emtricitabine: m/z 248.1 → 130.1
-
Emtricitabine Carboxylic Acid: m/z 262.1 → 144.1 (hypothetical, would need to be optimized)
-
Internal Standards: Corresponding stable isotope-labeled transitions.
-
-
Method Validation
-
Rationale: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalysis.
-
Parameters to Validate:
-
Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards covering the expected concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
-
Caption: LC-MS/MS Analytical Workflow.
Conclusion
While direct comparative data on Emtricitabine Carboxylic Acid levels in different patient populations are limited, a thorough understanding of the parent drug's pharmacokinetics allows for informed predictions. The levels of this renally cleared metabolite are expected to be influenced primarily by changes in kidney function, with lower levels anticipated in pregnant women due to increased renal clearance and significantly higher levels in patients with renal impairment. In pediatric and hepatically impaired populations, major deviations from adult levels in individuals with normal renal function are less likely. The provided LC-MS/MS protocol offers a robust starting point for researchers aiming to quantify emtricitabine and its carboxylic acid metabolite in clinical studies, which will be essential for further elucidating the complete pharmacokinetic profile of emtricitabine in these special populations.
References
-
(2R,5S)-Emtricitabine Carboxylic Acid. SynZeal. [Link]
-
Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. Veeprho. [Link]
-
Population Pharmacokinetics of Emtricitabine in HIV-1-Infected Adult Patients. Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics and Safety of Single Oral Doses of Emtricitabine in Human Immunodeficiency Virus-Infected Children. National Institutes of Health. [Link]
-
Emtricitabine. LiverTox - NCBI Bookshelf. [Link]
-
Effect of pregnancy on emtricitabine pharmacokinetics. National Institutes of Health. [Link]
-
Renal profile of patients treated with elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide fumarate and dolutegravir/abacavir/lamivudine: 120-week results from a real-world cohort. National Institutes of Health. [Link]
-
Kidney function and daily emtricitabine/tenofovir disoproxil fumarate pre-exposure prophylaxis against HIV: results from the real-life multicentric demonstrative project PrEP Brazil. National Institutes of Health. [Link]
-
Acute Liver Toxicity due to Efavirenz/Emtricitabine/Tenofovir. ResearchGate. [Link]
-
Emtricitabine (Emtriva, FTC). National Institutes of Health. [Link]
-
Emtricitabine carboxylic acid | C8H8FN3O4S | CID 56637813. PubChem. [Link]
-
Emtricitabine. StatPearls - NCBI Bookshelf. [Link]
-
Combination Therapy Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate Associated with Hepatic Failure. Ingenta Connect. [Link]
-
Emtricitabine / Tenofovir Alafenamide Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
Sources
- 1. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Pharmacokinetics and Safety of Single Oral Doses of Emtricitabine in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pregnancy on emtricitabine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 6. Kidney function and daily emtricitabine/tenofovir disoproxil fumarate pre-exposure prophylaxis against HIV: results from the real-life multicentric demonstrative project PrEP Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the analytical scrutiny of active pharmaceutical ingredients (APIs) like emtricitabine is paramount to ensuring drug safety and efficacy. This guide, conceived from a Senior Application Scientist's perspective, provides an in-depth comparison of analytical methodologies for the validation of emtricitabine and its related compounds. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, grounded in the authoritative standards of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and guided by the principles of the International Council for Harmonisation (ICH).
The Analytical Imperative: Why Method Validation for Emtricitabine Matters
Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment and prevention of HIV-1.[1] Its chemical structure, while effective, is susceptible to degradation and can harbor process-related impurities. These related compounds, even in trace amounts, can impact the drug's safety and performance. Therefore, robust, validated analytical methods are not just a regulatory requirement but a scientific necessity to guarantee the purity, potency, and stability of emtricitabine in both bulk drug substance and finished pharmaceutical products.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of emtricitabine and its impurities.
The Pharmacopeial Benchmark: USP and Ph. Eur. Perspectives
The United States Pharmacopeia–National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.) provide the legal and scientific benchmarks for drug quality in their respective regions. While harmonization efforts have aligned many requirements, subtle differences in their approaches to controlling related compounds in emtricitabine exist.
United States Pharmacopeia (USP) Approach
The USP monograph for emtricitabine outlines specific tests for identification, assay, and organic impurities.[2][3] The control of related compounds is a critical quality attribute, with defined acceptance criteria for known and unknown impurities.
Key USP-Specified Emtricitabine Related Compounds and Their Limits:
| Compound Name | Relative Retention Time (RRT) | Acceptance Criteria (Not More Than) |
| Emtricitabine Related Compound A | ~0.8 | 0.2% |
| Emtricitabine Related Compound B | ~1.2 | 0.2% |
| Emtricitabine Related Compound C | ~1.5 | 0.2% |
| Any Unspecified Impurity | - | 0.10% |
| Total Impurities | - | 1.0% |
This table is a representation of typical pharmacopeial requirements and may be subject to updates. Always refer to the current official monograph.
The USP emphasizes a holistic approach to method validation, requiring demonstration of specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).[2]
European Pharmacopoeia (Ph. Eur.) Approach
The European Pharmacopoeia provides a similar framework for the control of emtricitabine impurities, often through a general monograph on substances for pharmaceutical use and a specific monograph for the drug substance.[4][5] The Ph. Eur. also specifies limits for known and unknown impurities, which are generally aligned with ICH Q3A guidelines.[6]
While the specific named impurities may have different nomenclature, the underlying principle of controlling potential risks remains the same. The validation of the analytical procedure for related substances must demonstrate its suitability for controlling these impurities within the specified limits.
Core Validation Parameters: A Practical Explanation
The validation of an analytical method is a systematic process. The following sections detail the critical parameters and the scientific rationale behind their evaluation, in accordance with ICH Q2(R1) guidelines.[7]
Specificity: The Art of Discrimination
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For emtricitabine, this means the analytical procedure must be able to separate the main emtricitabine peak from all known related compounds and any potential degradation products.
Experimental Protocol for Specificity:
-
Forced Degradation Studies: Subject emtricitabine drug substance to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples using the proposed method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the emtricitabine peak in the presence of its degradants. The peak purity angle should be less than the peak purity threshold, indicating that the peak is spectrally homogeneous.
-
Resolution: Ensure baseline resolution (Rs > 1.5) between the emtricitabine peak and the peaks of all known impurities and degradation products.
Caption: Workflow for demonstrating the specificity of an analytical method.
Linearity and Range: Establishing a Proportional Relationship
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol for Linearity:
-
Prepare a Series of Solutions: Prepare a minimum of five concentrations of emtricitabine and its related compounds, typically spanning 50% to 150% of the expected concentration range for the assay and from the reporting threshold to 120% of the specification limit for impurities.
-
Analyze the Solutions: Analyze each solution in triplicate.
-
Construct a Calibration Curve: Plot the average response versus the concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo with known amounts of emtricitabine and its related compounds at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration for assay, and at the limit of quantification, 100%, and 120% of the specification limit for impurities).
-
Analyze the Samples: Analyze each sample in triplicate.
-
Calculate Percent Recovery: Determine the percent recovery of the spiked analyte. Acceptance criteria for recovery are typically between 98.0% and 102.0% for the assay and 90.0% to 110.0% for impurities.
Precision: Measuring Agreement
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate Relative Standard Deviation (RSD): The RSD for the replicate measurements should be within the acceptance criteria (typically ≤ 2.0%).
Method Comparison: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for the analysis of emtricitabine and its related compounds. However, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size of Stationary Phase | 3-5 µm | Sub-2 µm |
| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
The choice between HPLC and UPLC depends on the specific needs of the laboratory, including sample throughput requirements and the complexity of the sample matrix. For high-throughput screening and the analysis of complex impurity profiles, UPLC is often the preferred technique.
Self-Validating Systems: Ensuring Trustworthiness
A well-designed analytical method should be a self-validating system. This is achieved through the implementation of system suitability testing (SST). SST is an integral part of the analytical procedure and is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Typical System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Resolution (Rs) | Rs ≥ 1.5 between critical peak pairs |
| Relative Standard Deviation (RSD) of Replicate Injections | ≤ 2.0% for peak area and retention time |
Caption: A simplified workflow demonstrating the role of system suitability testing.
Conclusion: A Commitment to Quality
The validation of analytical methods for emtricitabine and its related compounds is a rigorous and multifaceted process that underpins the quality and safety of this vital antiretroviral drug. By adhering to the principles outlined in the USP, Ph. Eur., and ICH guidelines, and by understanding the scientific rationale behind each validation parameter, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the development of high-quality medicines. This guide serves as a framework for building robust and reliable analytical methods, fostering a culture of scientific integrity and excellence in the pharmaceutical industry.
References
-
Drugs.com. (n.d.). Emtricitabine. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Emtricitabine/Tenofovir disoproxil Zentiva. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
U.S. Pharmacopeia. (2025). Emtricitabine Monograph. Retrieved from a summarized version at [Link]
-
European Medicines Agency. (2016). Assessment report: Emtricitabine/Tenofovir disoproxil Zentiva. Retrieved from [Link]
-
Trungtamthuoc.com. (n.d.). Emtricitabine. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an LC method for the determination of emtricitabine and related compounds in the drug substance. Retrieved from [Link]
-
Scribd. (n.d.). European Pharmacopoeia 10.0. Retrieved from [Link]
-
International Council for Harmonisation. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
CBG-MEB. (2016). Public Assessment Report Scientific discussion Emtricitabine/Tenofovirdisoproxil DOC Generici, 200 mg/245 mg film-coated tablets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Emtricitabine. StatPearls. Retrieved from [Link]
-
PharmaCompass. (n.d.). Emtricitabine | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]
-
Scribd. (n.d.). EP | PDF | Organic Compounds | Functional Group. Retrieved from [Link]
-
USP-NF. (2020). PF 46(3) Table of Contents. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Index 11.1. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION - EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. Retrieved from [Link]
-
SynZeal. (n.d.). Emtricitabine Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
Sources
- 1. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Emtricitabine - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. edqm.eu [edqm.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Emtricitabine Carboxylic Acid Impurity Profiling: USP HPLC vs. Modern UPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like Emtricitabine is paramount to ensure patient safety and therapeutic efficacy. Regulatory bodies, including the United States Pharmacopeia (USP), mandate stringent control over impurities that may arise during the synthesis or degradation of the drug substance. One such critical impurity is Emtricitabine Carboxylic Acid, a process-related impurity that requires careful monitoring.
This comprehensive technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two distinct analytical approaches for the impurity profiling of Emtricitabine, with a focus on its carboxylic acid impurity. We will delve into the established USP High-Performance Liquid Chromatography (HPLC) method and contrast it with a modern, rapid Ultra-Performance Liquid Chromatography (UPLC) alternative. This guide will not only present the methodologies but also explore the scientific rationale behind the experimental choices, offering a self-validating framework for your analytical workflows.
The Significance of Impurity Profiling in Emtricitabine
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for the treatment of HIV infection.[1] Its chemical structure, 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is susceptible to chemical transformations that can lead to the formation of impurities.[1] The USP monograph for Emtricitabine specifies limits for known and unknown impurities, making their accurate quantification a critical aspect of quality control.[2]
Emtricitabine Carboxylic Acid is a key impurity that is monitored to ensure the quality of the drug substance. Its presence beyond acceptable limits can indicate issues with the manufacturing process or instability of the drug product. Therefore, robust and reliable analytical methods are essential for its detection and quantification.
Method 1: The USP Compendial HPLC Method
The United States Pharmacopeia provides a standardized HPLC method for the analysis of organic impurities in Emtricitabine. While the full, official monograph is a proprietary document, this section outlines a representative HPLC method based on publicly available data and common practices for compendial methods. This method serves as the baseline for quality control in many pharmaceutical laboratories.
Rationale for the USP HPLC Method
The choice of a reversed-phase HPLC method with a C18 column is a well-established and versatile approach for the separation of polar and non-polar compounds. The use of a phosphate or formate buffer system helps to control the pH of the mobile phase, which is crucial for achieving consistent retention times and peak shapes for ionizable compounds like Emtricitabine and its carboxylic acid impurity. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of all components, from the more polar impurities to the active ingredient itself. UV detection at approximately 280 nm is suitable for these aromatic compounds.
Experimental Protocol: USP-compliant HPLC Method
Below is a detailed protocol for a representative HPLC method for Emtricitabine impurity profiling.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Ammonium formate buffer (pH 4.2) or similar phosphate buffer |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | A gradient elution is typically employed. A representative program would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute all impurities and the API. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
System Suitability Solution: A solution containing Emtricitabine and known impurities, including Emtricitabine Carboxylic Acid, at appropriate concentrations to verify the resolution and performance of the chromatographic system.
-
Standard Solution: A dilute solution of Emtricitabine reference standard of known concentration.
-
Sample Solution: A solution of the Emtricitabine drug substance or product being tested, prepared at a specified concentration in a suitable diluent.
System Suitability Requirements:
-
Resolution: The resolution between Emtricitabine and its critical impurities should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Emtricitabine peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
Method 2: A High-Throughput UPLC Alternative
In the fast-paced environment of drug development and manufacturing, analytical cycle time is a critical factor. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This is achieved through the use of columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.
Rationale for the UPLC Method
The primary driver for developing a UPLC method is the significant reduction in analysis time, which translates to higher sample throughput and operational efficiency. The smaller particle size of the stationary phase in UPLC columns leads to sharper peaks and improved resolution, allowing for better separation of closely eluting impurities. This enhanced sensitivity can also be beneficial for the detection and quantification of trace-level impurities.
Experimental Protocol: Rapid UPLC Method
The following protocol outlines a validated UPLC method for the rapid analysis of Emtricitabine and its impurities.[3]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | Ammonium acetate buffer |
| Mobile Phase B | Methanol and buffer mixture (e.g., 80:20 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 8.5 | |
| 10 | |
| 11.5 | |
| 13.5 | |
| 14 | |
| 17 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 270 nm |
| Injection Volume | 2 µL |
Preparation of Solutions:
-
Diluent: A mixture of water and methanol (e.g., 80:20 v/v) is used as the diluent for preparing standard and sample solutions.[3]
-
Standard and Sample Solutions: Prepared in a similar manner to the HPLC method but at concentrations suitable for the sensitivity of the UPLC system.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the key performance differences between the traditional HPLC method and the modern UPLC alternative for the analysis of Emtricitabine and its carboxylic acid impurity.
| Performance Metric | USP HPLC Method | Rapid UPLC Method | Justification |
| Run Time | Typically 30-60 minutes | Approximately 17 minutes[3] | UPLC's smaller particle size columns and higher optimal linear velocities allow for significantly faster separations without compromising resolution. |
| Resolution | Adequate for compendial requirements | Generally higher due to increased efficiency | The smaller particles in the UPLC column lead to less band broadening, resulting in sharper peaks and better separation of closely eluting components. |
| Solvent Consumption | Higher | Significantly lower (up to 90% reduction) | The lower flow rates and shorter run times of the UPLC method drastically reduce the volume of mobile phase required per analysis. |
| Sensitivity | Sufficient for specified limits | Typically higher | Sharper peaks in UPLC result in a greater peak height for a given concentration, leading to lower limits of detection (LOD) and quantification (LOQ). |
| System Pressure | Lower (typically <400 bar) | Higher (can exceed 1000 bar) | The use of sub-2 µm particles in UPLC columns creates higher backpressure, necessitating specialized instrumentation. |
Visualizing the Analytical Workflow
To better illustrate the procedural flow of a typical chromatographic analysis for impurity profiling, the following diagram is provided.
Sources
A Senior Application Scientist's Comparative Guide to the Quantification of Emtricitabine Impurities in Drug Formulations
In the landscape of antiretroviral therapy, the nucleoside reverse transcriptase inhibitor (NRTI) emtricitabine (FTC) stands as a cornerstone for the treatment of HIV infection.[1] Its efficacy and safety are paramount, necessitating stringent control over the purity of the active pharmaceutical ingredient (API) and its finished dosage forms. The presence of impurities, arising from manufacturing processes or degradation, can potentially impact the drug's safety and therapeutic window. Therefore, robust, accurate, and reliable analytical methods for the quantification of these impurities are not just a regulatory expectation but a scientific imperative.
This guide provides an in-depth comparison of the predominant analytical techniques employed for the quantification of emtricitabine impurities. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in pharmaceutical analysis. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control (QC) to advanced research and development (R&D).
The Criticality of Impurity Profiling
Emtricitabine, chemically known as 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, can be associated with various related substances.[2][3] These can include starting materials, by-products of the synthesis, and degradation products formed under stress conditions like acid/base hydrolysis, oxidation, or exposure to light and heat.[3][4] A comprehensive impurity profile is essential for ensuring that the levels of any single impurity and the total impurities remain within the safe, qualified limits established by regulatory bodies like the International Council for Harmonisation (ICH).
Table 1: Common Emtricitabine-Related Compounds
| Impurity Name | Type |
| Emtricitabine S-Oxide | Degradation/Process |
| Emtricitabine Dimer Impurity | Process |
| 5-Fluorocytosine | Process |
| Emtricitabine Ring-opening Impurity | Degradation |
| Enantiomeric Impurity | Process |
A comprehensive list of potential impurities is available from various pharmacopeial and commercial standard suppliers.[5][6][7]
Comparative Analysis of Analytical Methodologies
The separation and quantification of structurally similar impurities from the main API peak is a significant analytical challenge. The choice of methodology is a critical decision, balancing the need for resolution, sensitivity, speed, and the specific goals of the analysis. We will compare three workhorse techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
For decades, reversed-phase HPLC with UV detection has been the gold standard for routine quality control of pharmaceutical products due to its robustness, reliability, and cost-effectiveness.[8]
The 'Why' Behind the Method:
The fundamental principle is the differential partitioning of analytes (emtricitabine and its impurities) between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of a C18 column is deliberate; its hydrophobic nature provides excellent retention for the moderately polar emtricitabine molecule, allowing for effective separation from both more polar and less polar impurities.
The mobile phase composition is critical. A typical mobile phase consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. The buffer's pH is carefully selected—often around pH 3.9-4.2—to ensure that emtricitabine and its impurities are in a consistent, ionized or non-ionized state, leading to sharp, symmetrical peaks.[4][9] Gradient elution, where the proportion of the organic modifier is increased over time, is frequently necessary. This is because a single mobile phase composition (isocratic elution) may not provide sufficient resolving power to separate all impurities, some of which may be closely related structurally to the API, while also ensuring the API itself elutes in a reasonable time. Detection is commonly performed at a wavelength of 270 nm or 280 nm, which provides a good chromophoric response for emtricitabine and its related substances.[2][3][4]
Experimental Protocol: HPLC-UV
-
Chromatographic System: An Agilent 1200 series HPLC or equivalent, equipped with a UV/PDA detector.
-
Column: Waters X-bridge C18 (250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.9 with formic acid.[9]
-
Mobile Phase B: Methanol.
-
Gradient Program: A linear gradient tailored to the specific impurity profile, starting with a high aqueous percentage and ramping up the organic modifier.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 270 nm.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the drug substance or formulation in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL.
Workflow: HPLC-UV Method for Impurity Profiling
Caption: HPLC-UV workflow for emtricitabine impurity analysis.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant evolution from conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures (up to 15,000 psi or more), leading to dramatic improvements in performance.[10][11]
The 'Why' Behind the Method:
The transition to UHPLC is driven by the need for higher efficiency, speed, and sensitivity.[12] The smaller particle size provides a greater surface area, resulting in significantly improved resolution between closely eluting peaks—a common challenge in impurity analysis.[2][11] This enhanced resolution can be leveraged in two ways: either to achieve superior separation in the same amount of time as an HPLC run, or to dramatically shorten the analysis time (e.g., from 30 minutes to under 5 minutes) while maintaining or even improving upon the resolution of the HPLC method.[10]
The faster run times translate to higher sample throughput, which is invaluable in a high-demand QC or R&D environment.[10] Furthermore, the sharper, narrower peaks generated by UHPLC lead to increased peak height and thus greater sensitivity, which is crucial for detecting and quantifying trace-level impurities.[12][13] This makes UHPLC particularly well-suited for pharmaceutical impurity profiling and stability studies.[10][12]
Experimental Protocol: UHPLC-UV/PDA
-
Chromatographic System: A Waters Acquity UPLC or equivalent system capable of handling high backpressures.
-
Column: Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A much faster gradient compared to HPLC, optimized for the shorter column and smaller particle size.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 270 nm, with Photodiode Array (PDA) for peak purity assessment.[2]
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to HPLC, but potentially at a lower concentration due to the higher sensitivity of the system.
Workflow: UHPLC-UV/PDA Method for Impurity Profiling
Caption: UHPLC-PDA workflow for rapid emtricitabine impurity analysis.
Table 2: Performance Comparison: HPLC vs. UHPLC
| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |
| Particle Size | 3–5 µm | < 2 µm | Higher efficiency, better resolution |
| Operating Pressure | Up to 6,000 psi | Up to 20,000 psi[11] | Enables use of smaller particles |
| Analysis Time | Standard (e.g., 30-70 min[9]) | Up to 80% faster[10] | Higher sample throughput |
| Resolution | Good | Excellent | Better separation of complex mixtures[12] |
| Sensitivity | Standard | Higher | Improved detection of trace impurities[13] |
| Solvent Consumption | Higher | 5-15x Lower[13] | Lower cost, more environmentally friendly |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
When the goal extends beyond mere quantification to include definitive identification of unknown impurities or achieving the lowest possible detection limits, LC-MS/MS is the undisputed powerhouse.[14][15]
The 'Why' Behind the Method:
LC-MS/MS couples the separation power of liquid chromatography (either HPLC or UHPLC) with the high selectivity and sensitivity of a tandem mass spectrometer. After chromatographic separation, the analytes are ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer acts as a highly specific detector.
Its primary advantage is specificity. A mass spectrometer can selectively monitor for a specific mass-to-charge ratio (m/z) of a known impurity, eliminating interference from co-eluting matrix components. For emtricitabine, quantitation is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For instance, the transition for emtricitabine is m/z 248.05 → 130.01. This technique provides an exceptionally high signal-to-noise ratio, making it ideal for bioanalytical studies or detecting genotoxic impurities at parts-per-million (ppm) levels.[14][16] Furthermore, for unknown peaks, the mass spectrometer provides invaluable mass information that is the first step in structural elucidation.
Workflow: LC-MS/MS for Impurity Identification & Quantification
Caption: Conceptual workflow for LC-MS/MS impurity analysis.
Final Recommendations: Selecting the Right Tool for the Job
The choice between HPLC, UHPLC, and LC-MS/MS is not about which method is "best" in the absolute sense, but which is most appropriate for the task at hand.
-
For routine QC testing of batch release: A validated, robust HPLC-UV method is often the most practical and cost-effective choice. It is a reliable workhorse that meets regulatory requirements for the quantification of known impurities.[8]
-
For high-throughput screening, stability studies, or complex impurity profiles: UHPLC-PDA is the superior option.[10][12] The significant gains in speed and resolution provide more information in less time, accelerating product development and enabling more efficient quality control.
-
For impurity identification, trace-level quantification, and bioanalytical studies: LC-MS/MS is essential.[14][16] Its unparalleled sensitivity and specificity are required for characterizing unknown degradation products and for quantifying drugs and their metabolites in complex biological matrices.[14]
By understanding the fundamental principles and practical advantages of each technique, analytical scientists can confidently select and implement a scientifically sound, efficient, and robust method for ensuring the purity, safety, and efficacy of emtricitabine formulations.
References
-
JMPAS, Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate, 2021. [Link]
-
ACS Publications, Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters | ACS Omega, 2020. [Link]
-
JBINO, LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS, N.D. [Link]
-
Scholars Research Library, UPLC method for the quantitative estimation of emtricitabine impurities in formulated drug product, N.D. [Link]
-
National Institutes of Health (NIH), Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters, 2020. [Link]
-
Phenomenex, HPLC vs UHPLC: Key Differences & Applications, 2025. [Link]
-
PubMed, Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance, 2007. [Link]
-
JOCPR, Journal of Chemical and Pharmaceutical Research, 2012, 4(1):254-259, 2012. [Link]
- Google Patents, Method for detecting related substances in emtricitabine-propofol-tenofovir tablet compound prepar
-
N.A., HPLC Method for the Determination of Emtricitabine and Related Degradation Substances, 2025. [Link]
-
ResearchGate, development and validation of an lc-ms/ms method for the determination of tenofovir and emtricitabine, N.D. [Link]
-
SynThink Research Chemicals, Emtricitabine EP Impurities & USP Related Compounds, N.D. [Link]
-
Chrom Tech, Inc., What Is the Difference Between UHPLC and HPLC?, 2025. [Link]
-
PubMed, Simultaneous determination of emtricitabine, tenofovir alafenamide fumarate and dolutegravir sodium by validated stability-indicating RP-HPLC-DAD method, 2022. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), ANALYTICAL METHODS OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE: A REVIEW, 2023. [Link]
-
SynZeal, Emtricitabine Impurities, N.D. [Link]
-
USP-NF, PF Vol. 36, N.D. [Link]
-
Scirp.org, Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms, N.D. [Link]
-
LCGC International, Myths in Ultrahigh-Pressure Liquid Chromatography, 2026. [Link]
-
National Institutes of Health (NIH), Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS, N.D. [Link]
-
USP-NF, Emtricitabine - USP-NF ABSTRACT, N.D. [Link]
Sources
- 1. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and validation of a stability-indicating liquid chromatographic method for determination of emtricitabine and related impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tlcstandards.com [tlcstandards.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Emtricitabine Impurities | SynZeal [synzeal.com]
- 8. jbino.com [jbino.com]
- 9. jmpas.com [jmpas.com]
- 10. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. chromtech.com [chromtech.com]
- 12. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Disposal of Emtricitabine Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific inquiry extends to the responsible management of laboratory waste. This guide provides a detailed, step-by-step framework for the proper disposal of Emtricitabine Carboxylic Acid, a key metabolite of the antiretroviral agent Emtricitabine. By grounding our procedures in established safety protocols and regulatory standards, we aim to foster a culture of safety and environmental stewardship within the laboratory.
Understanding the Compound: Emtricitabine Carboxylic Acid
Emtricitabine Carboxylic Acid is the primary metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[1][2] In the laboratory setting, this compound is often used as a reference standard or is generated during in vitro metabolic studies. It is a white to off-white solid that is soluble in water.[3] While Emtricitabine and its metabolite are not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), proper disposal is crucial to prevent environmental contamination.[4][5]
Table 1: Chemical and Physical Properties of Emtricitabine Carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₈FN₃O₄S | [3] |
| Molecular Weight | 261.23 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
Core Principles of Disposal: A Risk-Based Approach
The disposal of any chemical compound should be guided by a thorough risk assessment. For Emtricitabine Carboxylic Acid, the primary considerations are the prevention of occupational exposure and the minimization of environmental release. The principle of "as low as reasonably achievable" (ALARA) should be applied to all handling and disposal procedures.[6]
Step-by-Step Disposal Procedures
This section outlines the recommended procedures for the disposal of Emtricitabine Carboxylic Acid from a laboratory setting. These procedures are designed to be self-validating, incorporating clear steps for verification and documentation.
Part 1: Waste Classification and Segregation
The first critical step is the proper classification and segregation of waste.
-
Waste Determination : Based on current Environmental Protection Agency (EPA) regulations, Emtricitabine Carboxylic Acid is not a listed hazardous waste.[4] Unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it can be managed as a non-hazardous pharmaceutical waste.[7][8]
-
Segregation :
-
Solid Waste : Collect solid Emtricitabine Carboxylic Acid, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, clearly labeled, leak-proof container. The container should be marked as "Non-Hazardous Pharmaceutical Waste: Emtricitabine Carboxylic Acid."[8]
-
Aqueous Solutions : Collect aqueous solutions containing Emtricitabine Carboxylic Acid in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams.[8]
-
Caption: Waste segregation for Emtricitabine Carboxylic Acid.
Part 2: Chemical Inactivation (for Aqueous Solutions)
For aqueous solutions, chemical inactivation is a recommended step to degrade the compound before final disposal, further minimizing environmental impact. Emtricitabine is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.
Experimental Protocol: Acid and Base Hydrolysis
-
Acid Hydrolysis :
-
To the aqueous solution of Emtricitabine Carboxylic Acid, add a sufficient amount of 1 M hydrochloric acid (HCl) to adjust the pH to approximately 2.
-
Stir the solution at room temperature for at least 24 hours.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
-
Base Hydrolysis :
-
To the aqueous solution of Emtricitabine Carboxylic Acid, add a sufficient amount of 1 M sodium hydroxide (NaOH) to adjust the pH to approximately 12.
-
Stir the solution at room temperature for at least 24 hours.
-
Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Verification : The degradation of the compound can be verified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), if available.
Caption: Chemical inactivation workflow for aqueous solutions.
Part 3: Final Disposal
-
Solid Waste : The container with the solid, non-hazardous pharmaceutical waste should be collected by your institution's environmental health and safety (EHS) office for disposal via incineration.[9]
-
Treated Aqueous Waste : The neutralized aqueous waste should be collected by your institution's EHS office for disposal. Do not pour down the drain unless explicitly permitted by your local regulations and EHS office.[9]
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is non-negotiable to ensure personnel safety.
-
Engineering Controls : Handle solid Emtricitabine Carboxylic Acid in a chemical fume hood to minimize inhalation exposure.
-
Gloves : Wear nitrile gloves at all times when handling the compound or its containers.
-
Eye Protection : Safety glasses or goggles are mandatory.
-
Lab Coat : A lab coat should be worn to protect personal clothing.
Caption: Hierarchy of controls for safe handling.
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment:
-
Prepare a Decontamination Solution : A fresh 10% bleach solution is an effective decontaminating agent.[2][6]
-
Decontamination Procedure :
-
Don appropriate PPE.
-
Wipe the contaminated surface with the 10% bleach solution and allow a contact time of at least 10 minutes.[3]
-
Wipe the surface with a clean, damp cloth to remove any bleach residue.
-
For equipment, ensure that the bleach solution is compatible with the materials of construction. If not, consult the equipment manufacturer for recommended cleaning agents.
-
Conclusion
The responsible disposal of Emtricitabine Carboxylic Acid is a reflection of a laboratory's commitment to safety and environmental integrity. By following these evidence-based procedures, researchers can ensure they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS office for any additional requirements.
References
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- National Center for Biotechnology Information. (n.d.). Emtricitabine. PubChem Compound Summary for CID 60877.
- U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets.
- CymitQuimica. (n.d.). CAS 1238210-10-0: EMtricitabine Carboxylic Acid.
- INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
- ClinicalInfo.HIV.gov. (n.d.). Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents With HIV.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- National Center for Biotechnology Information. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes.
- West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
- Centers for Disease Control and Prevention. (2011, April 8). Work Precautions for Handling Hazardous Drugs | NIOSH.
- ScholarWorks. (n.d.). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity.
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- University of California San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- ViiV Healthcare. (2020, July 29). July 29, 2020 Submitted via: Regulations.gov Barbara Mackenzie NIOSH Docket Office Robert A. Taft Laboratories.
- Creative Biolabs. (n.d.). Neutralization Protocol & Troubleshooting.
- University of British Columbia. (n.d.). Decontamination of Laboratory Equipment.
- TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.). Retrieved from a state environmental protection agency website.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- National Institutes of Health. (n.d.). Decontamination and Sterilization.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- National Institute for Occupational Safety and Health. (n.d.). HIV safety guidelines and laboratory training.
- National Center for Biotechnology Information. (2025, June 5). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.
- Rockland Immunochemicals. (n.d.). Neutralization Assay Protocol.
Sources
- 1. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 2. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 3. etamu.edu [etamu.edu]
- 4. epa.gov [epa.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Decontamination and Sterilization [ors.od.nih.gov]
- 7. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Emtricitabine Carboxylic Acid
A Researcher's Guide to Safely Handling Emtricitabine Carboxylic Acid
As researchers and scientists at the forefront of drug development, our work with novel compounds and their derivatives is foundational to progress. Emtricitabine, a cornerstone of antiretroviral therapy, and its related compounds like Emtricitabine Carboxylic Acid, are frequently handled in laboratory settings.[1][2] While Emtricitabine itself is not classified as hazardous under the OSHA Hazard Communication Standard, a deep understanding of chemical safety principles is paramount.[3] This guide provides a comprehensive framework for the safe handling of Emtricitabine Carboxylic Acid, ensuring the protection of laboratory personnel and the integrity of research.
Our approach to safety is not merely about following rules; it's about understanding the "why" behind each recommendation. This guide is built on a foundation of scientific integrity and practical, field-tested experience to empower you to work safely and effectively.
Understanding the Risk Profile
The primary routes of potential exposure in a laboratory setting are inhalation of aerosols, skin contact, and accidental ingestion.[3] Our safety protocols are designed to mitigate these risks at every step.
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your first line of defense. The following table outlines the recommended PPE for handling Emtricitabine Carboxylic Acid in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | Prevents skin contact and protects eyes from airborne particles.[6] |
| Solution Preparation | - Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | Protects against splashes of the chemical and solvent, which pose a greater risk to the eyes than solid particles.[5] |
| Handling and Transferring Solutions | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | Standard protection for handling chemical solutions to prevent incidental contact. |
| Spill Cleanup | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat or Chemical Resistant Apron- Respiratory Protection (if significant aerosolization is possible) | Enhanced protection is necessary during cleanup of spills to prevent extensive skin and eye contact, and inhalation of aerosolized particles.[7] |
The Logic of PPE Selection: A Workflow
The decision-making process for selecting appropriate PPE should be systematic. The following workflow illustrates this process, emphasizing a risk-assessment-based approach.
Caption: A workflow for risk-based PPE selection.
Step-by-Step Handling and Disposal Procedures
Adherence to a standardized protocol for handling and disposal is critical for minimizing exposure and environmental contamination.
Handling Protocol:
-
Preparation: Before handling Emtricitabine Carboxylic Acid, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Always inspect gloves for any signs of damage before use.[6]
-
Weighing: When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to minimize the potential for inhalation of fine powders.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store Emtricitabine Carboxylic Acid in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is recommended to store it in a freezer to maintain product quality.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[6]
Spill Response Protocol:
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you have the appropriate materials to clean it up safely. For large spills, contact your institution's environmental health and safety department.
-
Don PPE: Wear appropriate PPE for spill cleanup, including double gloves, chemical splash goggles, and a lab coat or apron.[7]
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the spill with absorbent pads to avoid generating dust.
-
Cleanup: Carefully collect the absorbed material or spilled solid and place it in a sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and then wipe it down with water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal Plan:
All waste materials contaminated with Emtricitabine Carboxylic Acid, including unused compounds, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.[5][8]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
Consult your institution's specific guidelines for hazardous waste disposal.[9] Never dispose of this chemical down the drain.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
SynZeal. (2R,5S)-Emtricitabine Carboxylic Acid. [Link]
-
Pharmaffiliates. Emtricitabine Carboxylic Acid. [Link]
-
International Federation of Red Cross and Red Crescent Societies. (2023, August 8). Personal protection equipment (PPE) for highly infectious diseases. [Link]
-
Cleanchem Laboratories. Material Safety Data Sheets 5-EPI-EMTRICITABINE. [Link]
-
Verbeek, J. H., et al. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. Cochrane Database of Systematic Reviews, (4). [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
ACS Publications. (2023, June 5). Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. [Link]
-
Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) 102. [Link]
-
European Centre for Disease Prevention and Control. (2024, October 10). Factsheet for health professionals about Marburg virus disease. [Link]
-
Stericycle. Biohazardous Medical Waste Disposal. [Link]
-
Pharmaffiliates. Emtricitabine-Impurities. [Link]
-
New Jersey Department of Health. Hazard Summary: Caproic Acid. [Link]
-
Environmental Health & Safety, University of Texas at Austin. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. [Link]
-
National Institutes of Health. Emtricitabine. [Link]
-
Veeprho. Emtricitabine Carboxylic Acid Impurity. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. download.basf.com [download.basf.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. abmole.com [abmole.com]
- 8. floridadep.gov [floridadep.gov]
- 9. nipissingu.ca [nipissingu.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
